molecular formula C8H8BrNO2 B1284082 2-Amino-4-bromo-3-methylbenzoic acid CAS No. 129833-29-0

2-Amino-4-bromo-3-methylbenzoic acid

Cat. No.: B1284082
CAS No.: 129833-29-0
M. Wt: 230.06 g/mol
InChI Key: HTSCYFVXSZXFFV-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-3-methylbenzoic acid is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-bromo-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSCYFVXSZXFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564998
Record name 2-Amino-4-bromo-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129833-29-0
Record name 2-Amino-4-bromo-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Regioselective Synthesis of 2-Amino-4-bromo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselective synthesis of 2-Amino-4-bromo-3-methylbenzoic acid, a valuable substituted aromatic carboxylic acid intermediate in the development of pharmaceutical compounds and other fine chemicals. This document details the synthetic pathways, experimental protocols, and underlying chemical principles that govern the regioselectivity of this synthesis.

Introduction

This compound (CAS No. 129833-29-0) is a key building block in organic synthesis. The strategic placement of an amino group, a bromine atom, and a methyl group on the benzoic acid framework provides a versatile scaffold for the construction of more complex molecules. The bromine atom, in particular, serves as a useful handle for further functionalization through various cross-coupling reactions, making this compound highly valuable in medicinal chemistry and drug discovery programs.

Achieving the desired regioselectivity in the synthesis of this compound, specifically the placement of the bromine atom at the C4 position, is a critical challenge. This guide will explore the factors influencing this selectivity and provide detailed methodologies for its successful synthesis.

Theoretical Considerations for Regioselectivity

The regiochemical outcome of the bromination of the precursor, 2-amino-3-methylbenzoic acid (also known as 3-methylanthranilic acid), is governed by the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution.

  • Amino Group (-NH₂): The amino group is a strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance.[1][2] This significantly increases the electron density at the positions ortho (C6) and para (C4) to the amino group, making them more susceptible to electrophilic attack.

  • Methyl Group (-CH₃): The methyl group is a weakly activating group and also an ortho, para-director, primarily through an inductive effect.[1][2]

  • Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group and a meta-director.

Considering these effects, the position para to the strongly activating amino group (C4) is the most electronically favored site for electrophilic substitution. The ortho position (C6) is sterically hindered by the adjacent carboxylic acid group. Therefore, direct bromination of 2-amino-3-methylbenzoic acid is predicted to yield the desired this compound as the major product.

Synthetic Pathways

The primary and most direct route for the synthesis of this compound is the electrophilic bromination of 2-amino-3-methylbenzoic acid.

Synthesis of the Precursor: 2-Amino-3-methylbenzoic acid

The starting material, 2-amino-3-methylbenzoic acid, can be synthesized via the reduction of 2-nitro-3-methylbenzoic acid. This reduction is commonly achieved through catalytic hydrogenation.

A logical workflow for the synthesis of the precursor is as follows:

G m-Toluic Acid m-Toluic Acid Nitration Nitration m-Toluic Acid->Nitration 2-Nitro-3-methylbenzoic Acid 2-Nitro-3-methylbenzoic Acid Nitration->2-Nitro-3-methylbenzoic Acid Reduction Reduction 2-Nitro-3-methylbenzoic Acid->Reduction 2-Amino-3-methylbenzoic Acid 2-Amino-3-methylbenzoic Acid Reduction->2-Amino-3-methylbenzoic Acid

Caption: Synthesis of the precursor, 2-Amino-3-methylbenzoic acid.

Regioselective Bromination of 2-Amino-3-methylbenzoic acid

While theoretical principles suggest the formation of the 4-bromo isomer, experimental conditions play a crucial role in determining the product distribution. The choice of brominating agent and solvent can significantly influence the regioselectivity. N-bromosuccinimide (NBS) is a commonly used reagent for the bromination of activated aromatic rings.[3]

The synthetic transformation is depicted below:

G 2-Amino-3-methylbenzoic Acid 2-Amino-3-methylbenzoic Acid Bromination Bromination 2-Amino-3-methylbenzoic Acid->Bromination This compound This compound Bromination->this compound

Caption: Regioselective bromination to yield the target compound.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps.

Synthesis of 2-Amino-3-methylbenzoic acid

This procedure is adapted from a patented method for the synthesis of a related compound.[1]

Materials:

  • 2-Nitro-3-methylbenzoic acid

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Filtration apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-nitro-3-methylbenzoic acid in methanol (e.g., 1 g in 3-5 mL).

  • Add 10% Pd/C catalyst (typically 3-7% by weight of the starting material).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas and stir the mixture at a temperature of 40-60 °C.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-3 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-3-methylbenzoic acid. The product can be further purified by recrystallization if necessary.

Regioselective Synthesis of this compound

While a specific protocol for the 4-bromo isomer is not widely published, the following procedure is a generalized method for the bromination of activated aromatic rings using N-bromosuccinimide, adapted for this specific synthesis. Optimization of reaction conditions may be necessary to maximize the yield of the desired 4-bromo isomer.

Materials:

  • 2-Amino-3-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable aprotic solvent like DMF)

  • Stirring apparatus

  • Reaction vessel with reflux condenser

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-methylbenzoic acid (1 equivalent) in acetonitrile.

  • Add N-bromosuccinimide (1.05 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC. Gentle heating may be required to drive the reaction to completion.

  • Upon completion of the reaction, cool the mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration and wash with cold acetonitrile.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

The following table summarizes key quantitative data for the synthesis of this compound and its precursor. It is important to note that yields for the final bromination step can vary depending on the reaction conditions and the formation of isomeric byproducts.

Reaction Step Starting Material Product Reagents and Conditions Typical Yield Purity Reference
Precursor Synthesis 2-Nitro-3-methylbenzoic acid2-Amino-3-methylbenzoic acidH₂, 10% Pd/C, Methanol, 40-60 °C>95%High[1]
Bromination 2-Amino-3-methylbenzoic acidThis compoundNBS, Acetonitrile, Room TemperatureVariableRequires purificationGeneral Method

Conclusion

The regioselective synthesis of this compound is a crucial process for the generation of a versatile intermediate in pharmaceutical and chemical research. The direct bromination of 2-amino-3-methylbenzoic acid is the most straightforward approach, with the regiochemical outcome being primarily dictated by the powerful ortho, para-directing effect of the amino group. However, careful control of reaction conditions is necessary to favor the formation of the desired 4-bromo isomer and minimize the production of other isomers. The experimental protocols provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable compound. Further optimization and detailed analysis of the product mixture are recommended to achieve the highest possible regioselectivity and yield.

References

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-bromo-3-methylbenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-Amino-4-bromo-3-methylbenzoic acid and its key isomers. Due to the limited availability of direct experimental data for the title compound, this guide presents a plausible synthetic route based on established organic chemistry principles and analogous reactions. Detailed experimental protocols for the synthesis of related isomers, supported by literature findings, are also provided. All quantitative data is summarized for comparative analysis, and reaction workflows are visualized using Graphviz diagrams.

Proposed Synthesis of this compound

G cluster_0 Proposed Synthesis of this compound A 3-Methylbenzoic Acid B 3-Methyl-2-nitrobenzoic Acid A->B Nitration (HNO3, H2SO4) C 4-Bromo-3-methyl-2-nitrobenzoic Acid B->C Bromination (Br2, FeBr3) D This compound C->D Reduction (e.g., SnCl2, HCl)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Proposed)

Step 1: Synthesis of 3-Methyl-2-nitrobenzoic Acid

This procedure is based on standard nitration methods for substituted benzoic acids.

  • Materials: 3-Methylbenzoic acid, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

    • Slowly add 3-methylbenzoic acid to the cooled sulfuric acid with continuous stirring until fully dissolved.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, maintaining a low temperature.

    • Add the nitrating mixture dropwise to the solution of 3-methylbenzoic acid, ensuring the reaction temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

    • Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

    • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to yield 3-methyl-2-nitrobenzoic acid.

Step 2: Synthesis of 4-Bromo-3-methyl-2-nitrobenzoic Acid

This step involves the electrophilic bromination of the nitrated intermediate.

  • Materials: 3-Methyl-2-nitrobenzoic acid, bromine, iron(III) bromide (FeBr₃), and a suitable inert solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve 3-methyl-2-nitrobenzoic acid in the inert solvent in a round-bottom flask fitted with a reflux condenser and a dropping funnel.

    • Add a catalytic amount of FeBr₃ to the solution.

    • Slowly add a solution of bromine in the same solvent from the dropping funnel at room temperature.

    • After the addition, gently heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and quench any excess bromine with a saturated solution of sodium thiosulfate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 4-bromo-3-methyl-2-nitrobenzoic acid, which can be purified by recrystallization.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amino group.

  • Materials: 4-Bromo-3-methyl-2-nitrobenzoic acid, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, sodium hydroxide.

  • Procedure:

    • Suspend 4-bromo-3-methyl-2-nitrobenzoic acid in ethanol in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide until a precipitate of tin salts forms.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine, and then dry it over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the final product, this compound.

Synthesis of Isomers of this compound

Synthesis of 2-Amino-5-bromo-3-methylbenzoic Acid

The synthesis of this isomer is achieved through the direct bromination of 2-amino-3-methylbenzoic acid.[1]

G cluster_1 Synthesis of 2-Amino-5-bromo-3-methylbenzoic Acid A 2-Amino-3-methylbenzoic Acid B 2-Amino-5-bromo-3-methylbenzoic Acid A->B Bromination (NBS, DMF or HBr, DMSO)

Caption: Synthetic pathway for 2-Amino-5-bromo-3-methylbenzoic acid.

Experimental Protocol (Method A: N-Bromosuccinimide) [1]

  • Materials: 2-Amino-3-methylbenzoic acid (500 mg, 3.31 mmol), N-Bromosuccinimide (NBS) (618 mg, 3.47 mmol), N,N-dimethylformamide (DMF) (33 mL).

  • Procedure:

    • To a solution of 2-amino-3-methylbenzoic acid in DMF, add N-bromosuccinimide.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to give 2-amino-5-bromo-3-methylbenzoic acid.

Experimental Protocol (Method B: Hydrobromic Acid) [1]

  • Materials: 2-Amino-3-methylbenzoic acid (10.0 g, 66 mmol), 48% aqueous hydrogen bromide solution (18.0 mL), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Dissolve 2-Amino-3-methylbenzoic acid in DMSO.

    • Add the 48% aqueous hydrogen bromide solution.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction with a saturated sodium bicarbonate solution.

    • Continue stirring the resulting mixture overnight.

    • Collect the precipitate by filtration and dry under vacuum to afford 2-amino-5-bromo-3-methylbenzoic acid.

Proposed Synthesis of 6-Amino-2-bromo-3-methylbenzoic Acid

A three-step synthesis for this isomer has been proposed, starting from 3-methylbenzoic acid.[2]

G cluster_2 Proposed Synthesis of 6-Amino-2-bromo-3-methylbenzoic Acid A 3-Methylbenzoic Acid B 2-Bromo-3-methylbenzoic Acid A->B Bromination (Br2, FeBr3) C 2-Bromo-3-methyl-6-nitrobenzoic Acid B->C Nitration (HNO3, H2SO4) D 6-Amino-2-bromo-3-methylbenzoic Acid C->D Reduction (e.g., Fe, HCl)

Caption: Proposed synthetic pathway for 6-Amino-2-bromo-3-methylbenzoic acid.

Experimental Protocols (Proposed) [2]

  • Step 1: Synthesis of 2-Bromo-3-methylbenzoic Acid: This step involves the direct bromination of 3-methylbenzoic acid using bromine and a Lewis acid catalyst like FeBr₃ in an inert solvent.[2]

  • Step 2: Synthesis of 2-Bromo-3-methyl-6-nitrobenzoic Acid: The intermediate from step 1 is then nitrated using a mixture of concentrated nitric and sulfuric acids.[2]

  • Step 3: Synthesis of 6-Amino-2-bromo-3-methylbenzoic Acid: The final step is the reduction of the nitro group to an amine, which can be achieved using various reducing agents, such as iron in acidic medium.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesized isomers.

CompoundStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)Melting Point (°C)
2-Amino-5-bromo-3-methylbenzoic Acid 2-Amino-3-methylbenzoic acidN-BromosuccinimideDMF1 hourRoom Temp.QuantitativeNot specified
2-Amino-5-bromo-3-methylbenzoic Acid 2-Amino-3-methylbenzoic acid48% aq. HBrDMSOOvernightRoom Temp.85Not specified

Note: Data for the proposed syntheses are not included as experimental validation is required.

Conclusion

This technical guide outlines the synthetic pathways for this compound and its isomers. While a direct experimental protocol for the title compound is not currently documented, a viable multi-step synthesis has been proposed. Detailed and referenced protocols for the synthesis of key isomers are provided, offering valuable practical guidance for researchers in the field. The presented data and reaction schemes serve as a solid foundation for the synthesis and further investigation of these important chemical entities in drug discovery and development.

References

Crystal Structure of 2-Amino-4-bromo-3-methylbenzoic Acid Remains Undetermined

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of chemical and crystallographic databases has revealed that the specific crystal structure of 2-Amino-4-bromo-3-methylbenzoic acid has not yet been experimentally determined and reported in publicly available scientific literature. While the compound is commercially available and its basic physicochemical properties are known, detailed information regarding its three-dimensional atomic arrangement in the solid state is not available.

This compound, with the chemical formula C₈H₈BrNO₂ and a molecular weight of approximately 230.06 g/mol , is a substituted aromatic carboxylic acid.[1][2][3] Its structure suggests potential for various intermolecular interactions, including hydrogen bonding via the amino and carboxylic acid groups, as well as halogen bonding involving the bromine atom. These interactions would be expected to play a significant role in the packing of the molecules in a crystalline lattice.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₈H₈BrNO₂[1][2][3]
Molecular Weight 230.06 g/mol [1][2][3]
CAS Number 129833-29-0[1][2][3]
Appearance Off-white to white powder[3]
Melting Point 168-172 °C[3]
Solubility Soluble in methanol and other organic solvents[3]

Hypothetical Experimental Workflow for Crystal Structure Determination

While the specific crystal structure is unknown, a standard experimental approach to determine it would follow a well-established protocol. This process is crucial for understanding the compound's solid-state properties, which can influence its stability, solubility, and bioavailability—key factors in drug development.

A generalized workflow for such an analysis is outlined below.

G General Workflow for Crystal Structure Determination cluster_synthesis Material Preparation cluster_crystallization Crystallization cluster_diffraction X-ray Crystallography cluster_analysis Data Analysis cluster_dissemination Dissemination A Synthesis & Purification B Single Crystal Growth A->B High Purity Material C X-ray Diffraction Data Collection B->C Suitable Single Crystal D Structure Solution & Refinement C->D Diffraction Pattern E Structural Analysis & Validation D->E Atomic Coordinates F Database Deposition (e.g., CCDC) E->F Finalized Structure

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Experimental Protocols (Hypothetical)

1. Synthesis and Purification: The synthesis of this compound would likely involve the electrophilic bromination of 2-amino-3-methylbenzoic acid. The starting material would be dissolved in a suitable solvent, and a brominating agent such as N-bromosuccinimide (NBS) would be added. The reaction would be monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the product would be isolated and purified, likely through recrystallization or column chromatography, to achieve the high purity required for single crystal growth.

2. Single Crystal Growth: Growing single crystals of sufficient size and quality for X-ray diffraction is a critical and often challenging step. Common methods that could be employed include:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent or solvent mixture would be allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound would be placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution would gradually decrease its solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature would be slowly cooled, leading to a decrease in solubility and the formation of crystals.

3. X-ray Diffraction Data Collection: A suitable single crystal would be mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal would be cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam would be directed at the crystal, and as the crystal is rotated, the diffracted X-rays would be detected. The positions and intensities of the diffracted beams would be recorded.

4. Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group of the crystal. The initial positions of the atoms in the asymmetric unit would be determined using direct methods or Patterson methods. This initial structural model would then be refined against the experimental data using least-squares methods, adjusting atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

5. Structural Analysis and Validation: The final refined structure would be analyzed to determine key geometric parameters such as bond lengths, bond angles, and torsion angles. Intermolecular interactions, such as hydrogen bonds and other close contacts, would be identified and characterized. The quality of the final structure would be validated using crystallographic software to check for any inconsistencies or errors.

Significance for Drug Development

The determination of the crystal structure of this compound would be of significant interest to researchers in medicinal chemistry and drug development. This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Knowledge of its solid-state structure could aid in understanding its physical properties and could inform the design of new synthetic routes and the development of novel pharmaceutical compounds.

Until the crystal structure is experimentally determined and published, a detailed analysis of its specific molecular packing, hydrogen bonding networks, and other solid-state features remains speculative. The absence of this data in the public domain represents a gap in the complete characterization of this otherwise well-documented chemical compound.

References

A Comprehensive Technical Guide on the Physicochemical Properties of 2-Amino-4-bromo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromo-3-methylbenzoic acid, a substituted aromatic carboxylic acid, is a compound of significant interest in synthetic and medicinal chemistry. Its molecular structure, featuring amino, bromo, and methyl groups on a benzoic acid scaffold, provides a unique combination of functionalities. This arrangement makes it a valuable intermediate in the synthesis of more complex molecules, including novel therapeutic agents. The strategic placement of these groups influences the compound's reactivity, lipophilicity, and potential for intermolecular interactions, making a thorough understanding of its physical and chemical properties essential for its effective application in research and drug development.

This technical guide provides a detailed overview of the known physical and chemical properties of this compound. It includes a summary of quantitative data, detailed experimental protocols for its characterization, and a logical workflow for the physicochemical analysis of such a compound.

Core Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is experimentally determined, other values are predicted due to the limited availability of published experimental data for this specific compound.

PropertyValueData Type
IUPAC Name This compoundExperimental
CAS Number 129833-29-0Experimental
Molecular Formula C₈H₈BrNO₂Experimental
Molecular Weight 230.06 g/mol Experimental
Appearance Off-white to white powderExperimental
Melting Point 168-172 °CExperimental
Boiling Point Decomposes before boiling (predicted)Predicted
pKa ~4-5 (estimated based on similar structures)Estimated
Solubility Soluble in methanol and other organic solvents.[1]Qualitative

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following sections provide generalized experimental protocols applicable to the characterization of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

  • Allow the apparatus to cool to at least 20°C below the approximate melting point.

  • Prepare a new capillary with the sample and place it in the apparatus.

  • Heat the block at a slower rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire sample has turned into a liquid (the completion of melting). This range is the melting point of the sample.

Qualitative and Quantitative Solubility Assessment

Understanding the solubility of a compound in various solvents is fundamental for its use in reactions, purifications, and formulations.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer (for quantitative analysis)

Qualitative Procedure:

  • Add approximately 10 mg of this compound to a test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution to determine if the solid has dissolved completely.

  • If the solid dissolves, it is considered soluble. If it does not dissolve, it is considered insoluble. If some solid remains, it is sparingly or slightly soluble.

Quantitative Procedure (Shake-Flask Method):

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. It may be necessary to centrifuge or filter the solution.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of the dissolved compound using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.

  • Calculate the solubility in units such as mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and identity of a compound.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition (¹H and ¹³C NMR):

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum, ensuring appropriate parameters for pulse width, acquisition time, and relaxation delay are used.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required.

  • Process the ¹³C NMR spectrum similarly to the ¹H spectrum.

b) Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the powdered this compound onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR accessory.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=O, C-Br, aromatic C-H).

c) Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS or GC-MS).

Data Acquisition:

  • Select an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquire the mass spectrum in the desired mass range.

  • Identify the molecular ion peak (M⁺ or [M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

  • Analyze the fragmentation pattern to gain further structural information. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (approximately equal intensity for masses M and M+2).

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel organic compound like this compound.

G cluster_0 Initial Assessment cluster_1 Physical Properties cluster_2 Chemical Properties cluster_3 Spectroscopic & Spectrometric Analysis A Compound Synthesis & Purification B Purity Assessment (e.g., HPLC, LC-MS) A->B C Structural Confirmation (NMR, MS) B->C D Appearance (Visual Inspection) C->D F Solubility Screening (Qualitative) C->F H pKa Determination (Potentiometric/Spectrophotometric) C->H C->H I Chemical Stability (Forced Degradation) C->I J LogP/LogD Determination (e.g., Shake-Flask, HPLC) C->J K ¹H & ¹³C NMR Spectroscopy C->K C->K L FT-IR Spectroscopy C->L C->L M Mass Spectrometry (Molecular Weight & Fragmentation) C->M C->M N UV-Vis Spectroscopy C->N C->N E Melting Point (Capillary Method) G Quantitative Solubility (Shake-Flask Method) F->G

Caption: A logical workflow for the physicochemical characterization of a novel organic compound.

Conclusion

This compound is a multifaceted chemical entity with significant potential in synthetic chemistry. A comprehensive understanding of its physical and chemical properties is paramount for its successful application. This guide has consolidated the available data and provided standardized protocols for its characterization. While experimental data for some properties remain elusive, the provided methodologies offer a robust framework for researchers to generate this information. The presented workflow for physicochemical characterization serves as a valuable roadmap for the systematic evaluation of this and other novel chemical compounds, ensuring data quality and facilitating further research and development.

References

An In-depth Technical Guide to 2-Amino-4-bromo-3-methylbenzoic Acid (CAS 129833-29-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromo-3-methylbenzoic acid, identified by the CAS number 129833-29-0, is a substituted aromatic carboxylic acid. Its molecular structure, featuring an amino group, a bromine atom, and a methyl group appended to a benzoic acid core, makes it a valuable synthetic intermediate in medicinal chemistry. This guide provides a comprehensive overview of its chemical characterization, synthesis, purification, and its emerging role as a key building block in the development of targeted cancer therapeutics.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a foundational dataset for its handling and application in a laboratory setting.

PropertyValueReference(s)
CAS Number 129833-29-0[1][2][3]
Molecular Formula C₈H₈BrNO₂[1][2][3]
Molecular Weight 230.06 g/mol [1][2][3]
IUPAC Name This compound[3]
Synonyms Benzoic acid, 2-amino-4-bromo-3-methyl-[3]
Appearance Off-white to white powder[2]
Melting Point 168-172 °C[2]
Solubility Soluble in methanol and other organic solvents.[2]

Synthesis and Purification

Synthetic Route: Electrophilic Bromination

The primary synthetic route to this compound involves the electrophilic bromination of 2-amino-3-methylbenzoic acid. This transformation can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a common choice.

Reaction Scheme:

G 2-amino-3-methylbenzoic acid 2-amino-3-methylbenzoic acid This compound This compound 2-amino-3-methylbenzoic acid->this compound NBS, DMF or HBr, DMSO

Caption: Synthesis of this compound.

Experimental Protocol (Adapted from similar syntheses):

A plausible method for the synthesis of this compound involves the reaction of 2-amino-3-methylbenzoic acid with N-bromosuccinimide (NBS) in a suitable solvent such as N,N-dimethylformamide (DMF).[4][5] Alternatively, hydrobromic acid (HBr) in dimethyl sulfoxide (DMSO) has been used for the bromination of similar substrates.[4]

Detailed Steps (Illustrative):

  • Dissolution: Dissolve 2-amino-3-methylbenzoic acid in DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Brominating Agent: Slowly add a stoichiometric amount of N-bromosuccinimide to the solution.

  • Reaction: Stir the reaction mixture at room temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Recrystallization is a standard and effective method for the purification of the crude product. The choice of solvent is critical for obtaining high-purity crystals.

Experimental Protocol (Adapted from a similar compound):

  • Solvent Selection: Based on the properties of analogous compounds, a mixed solvent system such as ethanol/water or a single solvent like ethanol or methanol is a good starting point for recrystallization.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, the methyl protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the amino, bromo, and methyl substituents.

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid group.

Expected ¹H and ¹³C NMR Data (Illustrative, based on similar compounds):

Assignment Expected ¹H NMR (ppm) Expected ¹³C NMR (ppm)
Aromatic CH6.5 - 8.0110 - 150
-NH₂4.0 - 6.0 (broad)-
-CH₃2.0 - 2.515 - 25
-COOH10.0 - 13.0 (broad)165 - 175
Infrared (IR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.[6]

Expected FTIR Data (Illustrative):

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amino group)3300 - 3500
O-H stretch (carboxylic acid)2500 - 3300 (broad)
C=O stretch (carboxylic acid)1680 - 1710
C=C stretch (aromatic)1450 - 1600
C-N stretch1250 - 1350
C-Br stretch500 - 600
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[7]

Expected Mass Spectrometry Data (Illustrative):

Fragment Expected m/z Notes
[M]⁺229/231Molecular ion with characteristic bromine isotope pattern.
[M-H₂O]⁺211/213Loss of water from the carboxylic acid.
[M-COOH]⁺184/186Loss of the carboxylic acid group.

Biological Activity and Mechanism of Action

While direct biological studies on this compound are limited, its role as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase 14 (PARP14) inhibitors provides significant insight into its potential therapeutic relevance, particularly in oncology.[8][9][10]

Role as a PARP14 Inhibitor Intermediate

PARP14 is an enzyme involved in cellular processes such as DNA repair, gene expression, and cell survival.[11] It is often overexpressed in various cancers, making it an attractive target for therapeutic intervention.[11][12] this compound serves as a crucial starting material for the synthesis of potent and selective PARP14 inhibitors.

G cluster_0 Drug Development Workflow This compound This compound Chemical Synthesis Chemical Synthesis This compound->Chemical Synthesis PARP14 Inhibitor PARP14 Inhibitor Chemical Synthesis->PARP14 Inhibitor

Caption: Role of this compound in drug development.

PARP14 Signaling Pathway in Cancer

PARP14 plays a multifaceted role in cancer progression. It is involved in signaling pathways that promote cell survival and proliferation. For instance, in certain B-cell lymphomas, PARP14 is a key component of the IL-4/STAT6 signaling pathway, which is crucial for tumor cell survival.[8] Furthermore, PARP14 has been implicated in the regulation of DNA damage repair, and its inhibition can sensitize cancer cells to DNA-damaging agents, a concept known as synthetic lethality.[8][11]

Caption: Simplified PARP14 signaling pathway in cancer.

Inhibition of PARP14 by compounds derived from this compound can disrupt these pro-survival pathways, leading to an accumulation of DNA damage and ultimately, cancer cell death.[9]

Conclusion

This compound (CAS 129833-29-0) is a synthetically versatile molecule with significant potential in the field of drug discovery. Its well-defined physicochemical properties and established synthetic routes make it an accessible building block for medicinal chemists. The growing body of evidence linking this compound to the development of potent PARP14 inhibitors underscores its importance for researchers and professionals in the field of oncology. Further investigation into the direct biological activities of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

starting materials for 2-Amino-4-bromo-3-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the primary synthetic pathways for 2-Amino-4-bromo-3-methylbenzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document provides a comparative analysis of potential starting materials and detailed experimental protocols for the synthesis of this molecule.

Introduction

This compound is a substituted anthranilic acid derivative with a unique substitution pattern that makes it a valuable building block in medicinal chemistry. The strategic placement of the amino, bromo, and methyl groups on the benzoic acid scaffold allows for diverse chemical modifications, enabling the synthesis of complex heterocyclic systems and other pharmacologically active molecules. This guide explores the most viable synthetic strategies, starting from commercially available precursors.

Proposed Synthetic Pathways

Two primary retrosynthetic strategies are considered for the synthesis of this compound. The choice of pathway often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Pathway 1: Late-Stage Amination via Nitration and Reduction

This approach involves the initial construction of the brominated and methylated benzoic acid core, followed by the introduction of the amino group in the final steps. A plausible sequence begins with 3-methylbenzoic acid.

A 3-Methylbenzoic Acid B 4-Bromo-3-methylbenzoic Acid A->B Bromination C 4-Bromo-3-methyl-2-nitrobenzoic Acid B->C Nitration D This compound C->D Reduction

Caption: Synthetic pathway starting from 3-methylbenzoic acid.

Pathway 2: Late-Stage Bromination

An alternative strategy involves the bromination of a pre-formed amino-methylbenzoic acid. This route is dependent on the regioselectivity of the bromination reaction, which is governed by the directing effects of the existing substituents.

A 3-Methylanthranilic Acid (2-Amino-3-methylbenzoic Acid) B This compound A->B Bromination Start Start: Need this compound SM_Available Are starting materials readily available? Start->SM_Available P1_Feasible Pathway 1: 3-Methylbenzoic Acid SM_Available->P1_Feasible Yes, 3-Methylbenzoic Acid P2_Feasible Pathway 2: 2-Amino-3-methylbenzoic Acid SM_Available->P2_Feasible Yes, 2-Amino-3-methylbenzoic Acid No_SM Source alternative starting materials SM_Available->No_SM No Regioselectivity Is regioselectivity of bromination a concern? P1_Feasible->Regioselectivity P2_Feasible->Regioselectivity P1_Select Proceed with Pathway 1 Regioselectivity->P1_Select Yes P2_Select Consider Pathway 2 (with purification challenges) Regioselectivity->P2_Select No

An In-depth Technical Guide to the Electrophilic Bromination of 2-Amino-3-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 2-amino-3-methylbenzoic acid, a key reaction in the synthesis of valuable intermediates for pharmaceutical and fine chemical applications. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Introduction

2-Amino-3-methylbenzoic acid, also known as 3-methylanthranilic acid, is a substituted aromatic carboxylic acid. Its structure, featuring an activating amino group and a weakly activating methyl group, presents an interesting case for studying the regioselectivity of electrophilic aromatic substitution reactions. The brominated derivatives of this compound are particularly important as building blocks in the synthesis of a variety of biologically active molecules. This guide will focus on the controlled introduction of a bromine atom onto the aromatic ring of 2-amino-3-methylbenzoic acid.

Reaction Mechanism and Regioselectivity

The electrophilic bromination of 2-amino-3-methylbenzoic acid proceeds via a typical electrophilic aromatic substitution mechanism.[1][2] The reaction is initiated by the generation of a strong electrophile, typically a bromonium ion (Br+) or a polarized bromine molecule. This electrophile is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[3] The final step involves the deprotonation of the intermediate to restore the aromaticity of the ring, resulting in the brominated product.

The regioselectivity of the bromination is primarily governed by the directing effects of the substituents already present on the benzene ring: the amino (-NH2) group and the methyl (-CH3) group.

  • Amino Group (-NH2): The amino group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance.

  • Methyl Group (-CH3): The methyl group is a weakly activating group and an ortho-, para-director through an inductive effect.

  • Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group and a meta-director.

In the case of 2-amino-3-methylbenzoic acid, the directing effects of the amino and methyl groups are synergistic, strongly favoring electrophilic attack at the positions ortho and para to the amino group. The position para to the amino group (C5) is the most sterically accessible and electronically favored position for substitution. Therefore, the major product of the electrophilic bromination of 2-amino-3-methylbenzoic acid is 2-amino-5-bromo-3-methylbenzoic acid .[4][5]

Regioselectivity cluster_directing_effects Directing Effects of Substituents Start 2-Amino-3-methylbenzoic Acid NH2 Amino (-NH2) Strong Activator Ortho, Para-Director Start->NH2 Dominant influence CH3 Methyl (-CH3) Weak Activator Ortho, Para-Director Start->CH3 COOH Carboxylic Acid (-COOH) Deactivator Meta-Director Start->COOH Intermediate Sigma Complex (Wheland Intermediate) NH2->Intermediate Directs to C5 (para) CH3->Intermediate Reinforces C5 COOH->Intermediate Directs away from C4, C6 Product Major Product: 2-Amino-5-bromo-3-methylbenzoic Acid Intermediate->Product Deprotonation

Diagram illustrating the directing effects influencing regioselectivity.

Experimental Protocols

Several methods have been reported for the electrophilic bromination of 2-amino-3-methylbenzoic acid, utilizing different brominating agents and reaction conditions.[4][5] Below are detailed protocols for two common procedures.

Bromination using N-Bromosuccinimide (NBS)

This method employs N-bromosuccinimide as the bromine source in a suitable solvent like N,N-dimethylformamide (DMF).[4][5]

Materials:

  • 2-Amino-3-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-amino-3-methylbenzoic acid (e.g., 500 mg, 3.31 mmol) in DMF (33 mL).[5]

  • Add N-bromosuccinimide (618 mg, 3.47 mmol) to the solution.[5]

  • Stir the reaction mixture at room temperature for 1 hour.[5]

  • Pour the reaction mixture into water (50 mL).[5]

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[5]

  • Combine the organic phases and dry over anhydrous sodium sulfate.[5]

  • Filter and concentrate the solution under vacuum to obtain the crude product.[5]

Bromination using Aqueous Hydrogen Bromide (HBr)

This procedure utilizes aqueous hydrogen bromide in a solvent such as dimethyl sulfoxide (DMSO).[4][5]

Materials:

  • 2-Amino-3-methylbenzoic acid

  • 48% Aqueous hydrogen bromide solution

  • Dimethyl sulfoxide (DMSO)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 2-amino-3-methylbenzoic acid (e.g., 10.0 g, 66 mmol) in DMSO.[5]

  • Add 48% aqueous hydrogen bromide solution (18.0 mL) to the mixture.[5]

  • Stir the reaction mixture at room temperature overnight.[5]

  • Quench the reaction by adding a saturated sodium bicarbonate solution until the product precipitates.[5]

  • Continue stirring the resulting mixture overnight.[5]

  • Collect the precipitate by filtration and dry under vacuum.[5]

ExperimentalWorkflow cluster_NBS Method A: N-Bromosuccinimide cluster_HBr Method B: Aqueous HBr A1 Dissolve 2-amino-3-methylbenzoic acid in DMF A2 Add N-Bromosuccinimide A1->A2 A3 Stir at Room Temperature A2->A3 A4 Quench with Water A3->A4 A5 Extract with Ethyl Acetate A4->A5 A6 Dry and Concentrate A5->A6 End 2-Amino-5-bromo-3-methylbenzoic Acid A6->End B1 Dissolve 2-amino-3-methylbenzoic acid in DMSO B2 Add Aqueous HBr B1->B2 B3 Stir at Room Temperature Overnight B2->B3 B4 Quench with NaHCO3 Solution B3->B4 B5 Stir Overnight B4->B5 B6 Filter and Dry B5->B6 B6->End Start Start Start->A1 Start->B1

General experimental workflows for bromination.

Quantitative Data Summary

The following table summarizes the quantitative data from the experimental protocols described above.

ParameterMethod A: N-BromosuccinimideMethod B: Aqueous HBr
Starting Material 2-Amino-3-methylbenzoic acid2-Amino-3-methylbenzoic acid
Brominating Agent N-Bromosuccinimide (NBS)48% Aqueous Hydrogen Bromide
Solvent N,N-dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)
Reaction Temperature Room Temperature[5]Room Temperature[5]
Reaction Time 1 hour[5]Overnight[5]
Yield Quantitative (100%)[5]85%[5]
Product 2-Amino-5-bromo-3-methylbenzoic acid2-Amino-5-bromo-3-methylbenzoic acid
Product Appearance Brown solid[5]Pink solid[5]

Product Characterization

The primary product, 2-amino-5-bromo-3-methylbenzoic acid, can be characterized using various spectroscopic techniques.

TechniqueObserved Data
¹H NMR (500 MHz, DMSO) δ 7.69 (d, J = 1.0 Hz, 1H), 7.33 (d, J = 1.0 Hz, 1H), 2.10 (s, 3H)[5]
Mass Spectrometry (ESI+) m/z 231 ([M + H]⁺)[5]

Conclusion

The electrophilic bromination of 2-amino-3-methylbenzoic acid is a well-established and efficient method for the synthesis of 2-amino-5-bromo-3-methylbenzoic acid. The regioselectivity of the reaction is high, driven by the strong directing effects of the amino and methyl groups. The availability of multiple synthetic protocols provides flexibility for researchers in choosing the most suitable method based on available reagents and desired reaction conditions. The resulting brominated product is a versatile intermediate for further synthetic transformations, making this reaction a valuable tool in the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide to 2-Amino-4-bromo-3-methylbenzoic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-bromo-3-methylbenzoic acid, a key chemical intermediate in the synthesis of advanced pharmaceutical compounds. While a thorough review of scientific literature reveals a notable absence of dedicated theoretical and computational studies on this molecule, this document consolidates available experimental data on its synthesis, physicochemical properties, and significant applications, particularly in the development of targeted therapeutics.

Core Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. The strategic placement of an amino group, a bromine atom, and a methyl group on the benzoic acid framework results in a distinct reactivity profile, making it a valuable intermediate for creating complex molecular architectures.[1]

PropertyValueSource
CAS Number 129833-29-0--INVALID-LINK--[2]
Molecular Formula C₈H₈BrNO₂--INVALID-LINK--[2]
Molecular Weight 230.06 g/mol --INVALID-LINK--[2]
Appearance Off-white to white powder--INVALID-LINK--[1]
Melting Point 168-172 °C--INVALID-LINK--[1]
Solubility Soluble in methanol and other organic solvents--INVALID-LINK--[1]
SMILES CC1=C(C=CC(=C1N)C(=O)O)Br--INVALID-LINK--[2]
InChIKey HTSCYFVXSZXFFV-UHFFFAOYSA-N--INVALID-LINK--[2]

Synthesis Protocol

While various synthetic routes may exist, a common and effective method involves the oxidative cleavage of a substituted isatin derivative. The following protocol is based on established chemical literature for this transformation.

Reaction: Oxidative cleavage of 6-bromo-7-methylindoline-2,3-dione.

Materials:

  • 6-bromo-7-methylindoline-2,3-dione

  • 1.3 N Sodium Hydroxide (NaOH) solution

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • 1 N Hydrochloric Acid (HCl)

  • Water (H₂O)

Procedure:

  • Dissolve 6-bromo-7-methylindoline-2,3-dione in 1.3 N NaOH solution.

  • To the stirred solution, add 30% H₂O₂ and continue stirring at room temperature for approximately 1 hour.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LCMS).

  • Upon completion, carefully acidify the reaction mixture with 1 N HCl.

  • The product, this compound, will precipitate out of the solution as a solid.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

G Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents cluster_workup Workup cluster_product Final Product start 6-bromo-7-methylindoline-2,3-dione reaction Oxidative Cleavage start->reaction workup Acidification with 1 N HCl reaction->workup reagents 1. 1.3 N NaOH 2. 30% H₂O₂ reagents->reaction product This compound workup->product

A flowchart illustrating the synthesis of the target compound.

Applications in Drug Discovery

The primary significance of this compound lies in its role as a versatile building block for synthesizing heterocyclic compounds with potent biological activities. Its bifunctional nature, with both an amino and a carboxylic acid group, allows for a wide range of chemical transformations.

1. PARP Inhibitors: This compound is a key intermediate in the synthesis of novel quinazolinone-based inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, such as PARP14. These inhibitors are under investigation for their potential in cancer therapy, leveraging the role of PARP enzymes in cellular stress responses and DNA repair, which are critical for cancer cell survival.

2. Antibacterial Agents: this compound is also utilized in the creation of benzazinone compounds that act as antibacterial agents. These molecules target essential bacterial enzymes, such as LpxC, which is involved in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. Inhibiting this pathway is a promising strategy for developing new antibiotics to combat resistant bacterial strains.

G Role as a Key Intermediate in Drug Synthesis cluster_path1 PARP Inhibitor Synthesis cluster_path2 Antibacterial Agent Synthesis start 2-Amino-4-bromo- 3-methylbenzoic acid step1_1 Reaction with Chloroacetonitrile start->step1_1 step2_1 Reaction with Ammonium Acetate & Trimethyl Orthoformate start->step2_1 step1_2 Cyclization step1_1->step1_2 prod1 Quinazolinone-based PARP14 Inhibitors step1_2->prod1 prod2 Benzazinone-based LpxC Inhibitors step2_1->prod2

Application of the title compound in synthesizing therapeutic agents.

Theoretical Studies: A Research Gap

Despite its demonstrated utility in medicinal chemistry, a comprehensive search of the scientific literature and chemical databases did not yield any specific theoretical or computational studies on this compound. There is a lack of published data on its optimized molecular geometry, vibrational frequencies (FT-IR, Raman), NMR chemical shifts, electronic properties (HOMO-LUMO analysis), or molecular docking simulations with biological targets.

This represents a significant research gap. Theoretical studies, such as those employing Density Functional Theory (DFT), could provide valuable insights into the molecule's structural and electronic properties, reactivity, and spectroscopic signatures. Such data would complement experimental findings and could aid in the rational design of new synthetic routes and novel bioactive molecules derived from this versatile intermediate.

Conclusion

This compound is a chemical intermediate of considerable value to the pharmaceutical and drug discovery sectors. Its utility as a precursor for PARP inhibitors and antibacterial agents is well-documented in patent literature. This guide provides a summary of its known properties and a plausible synthesis protocol. The noted absence of theoretical studies highlights an opportunity for computational chemists to contribute to a deeper understanding of this important building block, potentially accelerating the development of new and more effective therapeutics.

References

The Dawn of a Therapeutic Revolution: An In-Depth Technical Guide to the Discovery and History of Substituted Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminobenzoic acids, a versatile class of organic compounds, have played a pivotal role in the advancement of modern medicine. From the advent of the first antimicrobial chemotherapies to the development of essential local anesthetics, the history of these molecules is a compelling narrative of scientific discovery, chemical innovation, and the relentless pursuit of therapeutic solutions. This technical guide provides a comprehensive exploration of the discovery, history, and core scientific principles of substituted aminobenzoic acids, offering valuable insights for researchers, scientists, and drug development professionals.

A Chronological Journey: Key Milestones in the History of Substituted Aminobenzoic Acids

The journey of substituted aminobenzoic acids from simple organic molecules to a cornerstone of pharmacotherapy is marked by several key discoveries. The timeline below highlights the seminal moments that shaped their development.

YearDiscovery/DevelopmentSignificance
1863 Para-aminobenzoic acid (PABA) is first synthesized.Identification of the core aminobenzoic acid structure.[1]
1890 German chemist Eduard Ritsert synthesizes benzocaine (ethyl p-aminobenzoate).The first synthetic, non-addictive local anesthetic, offering a safer alternative to cocaine.
1902 Benzocaine is introduced to the market under the trade name "Anaesthesin".Marks the beginning of the clinical use of synthetic local anesthetics derived from PABA.
1904 Alfred Einhorn synthesizes procaine (Novocain).A major breakthrough in local anesthesia, offering improved properties over benzocaine.[2]
1928 Tetracaine is first synthesized by Firsleb.A more potent and longer-acting local anesthetic compared to procaine.[3]
1932 Gerhard Domagk discovers the antibacterial properties of Prontosil, a sulfonamide dye.The dawn of the antibiotic era, demonstrating the therapeutic potential of PABA derivatives against bacterial infections.[4]
1935 Domagk publishes his findings on Prontosil.Widespread recognition of the first commercially available antibacterial drug.[4]
1936 Ernest Fourneau discovers that Prontosil is a prodrug, metabolized to the active agent sulfanilamide.Elucidation of the mechanism of action of the first sulfonamide drug.[4]
1938 Sulfapyridine, a derivative of sulfanilamide, is discovered.Expansion of the antibacterial spectrum of sulfonamides.
1941 Sulfacetamide is developed for treating urinary tract infections.Further diversification of sulfonamide antibiotics for specific clinical applications.
1942 The hypoglycemic side effects of some sulfonamides are observed, leading to the development of sulfonylureas for diabetes treatment.An early example of drug repurposing and the discovery of a new therapeutic class from existing scaffolds.

The Antibacterial Revolution: Sulfonamides and the Folic Acid Pathway

The discovery of sulfonamides as effective antibacterial agents was a landmark achievement in medical history. These synthetic compounds function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydropteroate, a precursor to folic acid.[5] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[5]

Mechanism of Action: Inhibition of Folic Acid Synthesis

The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Folic_Acid_Pathway GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP cyclohydrolase I Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate Dihydropteroate Synthase (DHPS) Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase PABA p-Aminobenzoic Acid (PABA) PABA->Dihydroneopterin_triphosphate Sulfonamides Sulfonamides Sulfonamides->Dihydroneopterin_triphosphate Competitive Inhibition

Inhibition of bacterial folic acid synthesis by sulfonamides.
Comparative Antibacterial Efficacy of Sulfonamides

The antibacterial efficacy of sulfonamides is typically measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The table below presents a comparison of MIC values for various sulfonamides against common bacterial pathogens.

SulfonamideOrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
SulfadiazineS. aureus64 - 128--
P. aeruginosa64 - 128--
Silver SulfadiazineS. aureus16 - 64[5]--
E. coli16 - 64[5]--
Sulfamethoxazole (as Trimethoprim/Sulfamethoxazole)S. aureus≤0.25 - 1[5]--
E. coli≤1 - ≥16[5]--
Various Sulfonamide DerivativesS. aureus32 - 512[5]--

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Dashes indicate that specific data was not available in the cited sources.

The Advent of Local Anesthesia: PABA Ester Derivatives

The development of local anesthetics derived from p-aminobenzoic acid revolutionized pain management in surgical and dental procedures. Benzocaine, procaine, and tetracaine are prominent examples of PABA esters that function by blocking voltage-gated sodium channels in nerve membranes, thereby preventing the propagation of nerve impulses and producing a localized loss of sensation.

Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The following diagram illustrates the general mechanism of action of PABA-derived local anesthetics.

Local_Anesthetic_Mechanism cluster_membrane Nerve Cell Membrane Na_Channel Voltage-Gated Sodium Channel Na_Influx Na+ Influx Na_Channel->Na_Influx Opens No_Na_Influx Blocked Na+ Influx Na_Channel->No_Na_Influx Local_Anesthetic Local Anesthetic (e.g., Procaine) Local_Anesthetic->Na_Channel Binds to channel Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel Depolarization No_Nerve_Impulse Blocked Nerve Impulse Na_Influx->Nerve_Impulse Propagates No_Na_Influx->No_Nerve_Impulse

Blockade of sodium channels by PABA-derived local anesthetics.
Comparative Efficacy of PABA-Ester Local Anesthetics

The clinical efficacy of local anesthetics is determined by their potency, onset of action, and duration of action. These properties are influenced by factors such as lipid solubility and pKa. The following table provides a comparative overview of the efficacy of common PABA-ester local anesthetics.

AnestheticRelative PotencyOnset of ActionDuration of Action (min)
Procaine1Slow15-30
Benzocaine- (Topical)Fast5-15
Tetracaine16Slow120-180

Note: Data is compiled from multiple sources and may vary depending on the specific experimental conditions.

Beyond Antibacterials and Anesthetics: Other Therapeutic Applications

The structural versatility of the aminobenzoic acid scaffold has led to its exploration in other therapeutic areas, including as cholinesterase inhibitors for the treatment of Alzheimer's disease and as anti-inflammatory agents.

Cholinesterase Inhibition

Certain derivatives of aminobenzoic acid have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase the levels of acetylcholine in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[6][7]

AChE_Inhibition Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Binds to Choline Choline Acetate Acetate AChE->Choline Hydrolyzes to AChE->Acetate PABA_derivative Aminobenzoic Acid Derivative PABA_derivative->AChE Inhibits

Inhibition of Acetylcholinesterase by aminobenzoic acid derivatives.
Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Some aminobenzoic acid derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key enzymes in the synthesis of prostaglandins, potent inflammatory mediators. By blocking COX activity, these compounds can reduce inflammation and pain.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme Cyclooxygenase (COX) Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins (Inflammation) COX_Enzyme->Prostaglandins Converts to PABA_derivative Aminobenzoic Acid Derivative PABA_derivative->COX_Enzyme Inhibits

Inhibition of Cyclooxygenase by aminobenzoic acid derivatives.
Comparative Bioactivity of Aminobenzoic Acid Derivatives

The following table summarizes the inhibitory activity (IC50 values) of various aminobenzoic acid derivatives against cholinesterase and cyclooxygenase enzymes. Lower IC50 values indicate greater potency.

Derivative ClassTarget EnzymeIC50 Range (µM)
PABA-based Cholinesterase InhibitorsAcetylcholinesterase (AChE)2.67 - 7.49[6]
Butyrylcholinesterase (BChE)-
Aminobenzoic Acid-based COX InhibitorsCyclooxygenase-1 (COX-1)Varies
Cyclooxygenase-2 (COX-2)Varies

Note: Specific IC50 values are highly dependent on the exact chemical structure of the derivative and the experimental conditions.

Experimental Protocols: Synthesis of Key Substituted Aminobenzoic Acids

The synthesis of substituted aminobenzoic acids has been a cornerstone of medicinal chemistry. The following sections provide detailed methodologies for the synthesis of three key therapeutic agents derived from p-aminobenzoic acid.

Synthesis of Benzocaine (Ethyl p-Aminobenzoate)

Reaction: Fischer Esterification of p-Aminobenzoic Acid

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute ethanol

  • Concentrated sulfuric acid

  • 10% Sodium carbonate solution

  • Ice

Procedure:

  • In a round-bottom flask, dissolve p-aminobenzoic acid in absolute ethanol.

  • Slowly add concentrated sulfuric acid to the solution while cooling in an ice bath.

  • Reflux the mixture for 1-2 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a 10% sodium carbonate solution until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure benzocaine.

Synthesis of Procaine (2-(Diethylamino)ethyl 4-aminobenzoate)

Reaction: Esterification of p-Aminobenzoic Acid with 2-Diethylaminoethanol

Materials:

  • p-Aminobenzoic acid (PABA)

  • 2-Diethylaminoethanol

  • Sodium ethoxide (catalyst)

  • Toluene

  • Hydrochloric acid

Procedure:

  • A mixture of p-aminobenzoic acid and an excess of 2-diethylaminoethanol is prepared in toluene.

  • A catalytic amount of sodium ethoxide is added.

  • The mixture is heated to reflux, and the water formed during the reaction is removed by azeotropic distillation using a Dean-Stark apparatus.

  • After the reaction is complete, the toluene is removed under reduced pressure.

  • The resulting procaine base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate procaine hydrochloride.

  • The solid is collected by filtration and recrystallized.[8][9]

Synthesis of Tetracaine (2-(Dimethylamino)ethyl 4-(butylamino)benzoate)

Reaction: Two-step synthesis from p-Aminobenzoic Acid

Step 1: N-butylation of p-Aminobenzoic Acid

Materials:

  • p-Aminobenzoic acid (PABA)

  • n-Butanal

  • Palladium on carbon (catalyst)

  • Hydrogen gas

  • Ethanol

Procedure:

  • p-Aminobenzoic acid, n-butanal, and a catalytic amount of palladium on carbon are suspended in ethanol in a hydrogenation apparatus.

  • The mixture is subjected to hydrogenation with hydrogen gas under pressure.

  • After the reaction is complete, the catalyst is filtered off. The resulting N-butyl-p-aminobenzoic acid is used in the next step.[10]

Step 2: Esterification of N-butyl-p-aminobenzoic acid

Materials:

  • N-butyl-p-aminobenzoic acid

  • 2-(Dimethylamino)ethanol

  • Acid catalyst (e.g., sulfuric acid)

  • Toluene

Procedure:

  • N-butyl-p-aminobenzoic acid is reacted with 2-(dimethylamino)ethanol in toluene in the presence of an acid catalyst.

  • The reaction is heated to reflux with azeotropic removal of water.

  • Upon completion, the solvent is removed, and the crude tetracaine is purified, often by conversion to its hydrochloride salt and subsequent recrystallization.[3]

Conclusion

The discovery and development of substituted aminobenzoic acids represent a paradigm shift in the history of medicine. From the life-saving impact of sulfonamides to the pain-relieving properties of local anesthetics, these compounds have had an immeasurable impact on human health. The ongoing exploration of their diverse biological activities continues to open new avenues for therapeutic intervention. For researchers and drug development professionals, the rich history and versatile chemistry of substituted aminobenzoic acids offer a powerful platform for the design and synthesis of novel therapeutic agents to address the medical challenges of the 21st century.

References

Methodological & Application

Application Notes: Synthesis and Utility of Novel Quinazolinones from 2-Amino-4-bromo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their derivatives have garnered significant interest in medicinal chemistry due to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral properties. Several quinazolinone-based drugs have been approved by the FDA, particularly in oncology, for their ability to inhibit key signaling pathways involved in cancer progression.[1][2][3][4][5] Notable examples like Gefitinib, Erlotinib, and Lapatinib function as potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[6][7][8] Others, such as Idelalisib, target the Phosphoinositide 3-kinase (PI3K) pathway, highlighting the scaffold's versatility in drug design.[2][9][10]

The substitution pattern on the quinazolinone core is crucial for modulating biological activity. Halogenated and alkylated anthranilic acids are valuable starting materials for generating novel derivatives with potentially enhanced potency and selectivity. This document provides detailed protocols for the synthesis of novel 7-bromo-8-methyl-quinazolinones starting from 2-Amino-4-bromo-3-methylbenzoic acid, a readily available substituted anthranilic acid. The described methods offer versatile routes to produce either 2,3-unsubstituted or 2,3-disubstituted quinazolinone derivatives, which can serve as valuable intermediates for drug discovery and development programs targeting signaling pathways like EGFR and PI3K/Akt.

Data Presentation: Synthesis of Quinazolinone Derivatives

Two primary synthetic strategies are presented, each offering distinct advantages for accessing different classes of quinazolinone derivatives from this compound. The following tables summarize the proposed reaction conditions and expected outcomes for these methods.

Table 1: Two-Step Synthesis via Benzoxazinone Intermediate

StepReactantsReagents & SolventsTemperature (°C)Time (h)Intermediate/ProductExpected Yield (%)
1This compound, Acetic AnhydrideAcetic Anhydride (solvent)140 (Reflux)37-Bromo-8-methyl-2-methyl-4H-3,1-benzoxazin-4-one85-95
2aBenzoxazinone Intermediate, Ammonium AcetateGlacial Acetic Acid120 (Reflux)47-Bromo-8-methyl-2-methylquinazolin-4(3H)-one75-85
2bBenzoxazinone Intermediate, AnilineToluene110 (Reflux)57-Bromo-8-methyl-2-methyl-3-phenylquinazolin-4(3H)-one70-80
2cBenzoxazinone Intermediate, BenzylamineEthanol78 (Reflux)63-Benzyl-7-bromo-8-methyl-2-methylquinazolin-4(3H)-one70-85

Table 2: One-Pot Microwave-Assisted Synthesis

ReactantsReagents & SolventsMicrowave Power (W)Temperature (°C)Time (min)ProductExpected Yield (%)
This compound, Trimethyl Orthoformate, AnilineEthanol100-150120307-Bromo-8-methyl-3-phenylquinazolin-4(3H)-one65-75
This compound, Trimethyl Orthoformate, BenzylamineEthanol100-150120303-Benzyl-7-bromo-8-methylquinazolin-4(3H)-one70-80
This compound, FormamideFormamide (solvent)100-150150157-Bromo-8-methylquinazolin-4(3H)-one80-90

Experimental Protocols

Protocol 1: Two-Step Synthesis of 2,3-Disubstituted Quinazolinones via a Benzoxazinone Intermediate

This method is highly versatile for creating a variety of 2,3-disubstituted quinazolinones by first forming a stable benzoxazinone intermediate, which is then reacted with a chosen amine.

Step 1: Synthesis of 7-Bromo-8-methyl-2-methyl-4H-3,1-benzoxazin-4-one

  • To a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (10.0 g, 43.5 mmol).

  • Add acetic anhydride (40 mL).

  • Heat the mixture to reflux (approx. 140°C) with stirring for 3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into 200 mL of ice-cold water with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold petroleum ether.

  • Dry the solid in a vacuum oven at 60°C to afford 7-Bromo-8-methyl-2-methyl-4H-3,1-benzoxazin-4-one as a stable intermediate.

Step 2: Synthesis of 7-Bromo-8-methyl-2-methyl-3-substituted-quinazolin-4(3H)-one

  • In a 50 mL round-bottom flask, dissolve the benzoxazinone intermediate from Step 1 (1.0 g, 3.7 mmol) in a suitable solvent (e.g., 20 mL of toluene for aniline, or 20 mL of ethanol for benzylamine).

  • Add the primary amine (e.g., aniline, 0.38 g, 4.1 mmol, or benzylamine, 0.44 g, 4.1 mmol). For the synthesis of the 3-unsubstituted quinazolinone, use ammonium acetate (0.85 g, 11.1 mmol) in glacial acetic acid (20 mL).

  • Heat the reaction mixture to reflux with stirring for the time indicated in Table 1 (typically 4-6 hours). Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure quinazolinone derivative.

Protocol 2: One-Pot Microwave-Assisted Synthesis of 3-Substituted Quinazolinones

This protocol offers a rapid and efficient green chemistry approach to synthesizing quinazolinones, significantly reducing reaction times and often improving yields.

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, place this compound (0.23 g, 1.0 mmol).

  • Add the appropriate reagents:

    • For 3-substituted quinazolinones: Add trimethyl orthoformate (0.14 g, 1.3 mmol) and the desired primary amine (1.2 mmol, e.g., aniline or benzylamine).

    • For the 3-unsubstituted quinazolinone: Add formamide (5 mL).

  • Add the solvent (5 mL of ethanol for reactions with orthoformate; formamide acts as both reagent and solvent).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture with stirring at the specified temperature and time as detailed in Table 2 (e.g., 120°C for 30 minutes for orthoformate reactions).

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into 50 mL of crushed ice/water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography.

Mandatory Visualizations

G cluster_0 Protocol 1: Two-Step Synthesis cluster_1 Protocol 2: One-Pot Microwave Synthesis A 2-Amino-4-bromo- 3-methylbenzoic Acid C 7-Bromo-8-methyl-2-methyl- 4H-3,1-benzoxazin-4-one A->C Reflux B Acetic Anhydride B->C E 7-Bromo-8-methyl-2-methyl- 3-R-quinazolin-4(3H)-one C->E Reflux D Primary Amine (R-NH2) or Ammonium Acetate D->E F 2-Amino-4-bromo- 3-methylbenzoic Acid H 7-Bromo-8-methyl- 3-R-quinazolin-4(3H)-one F->H Microwave Irradiation G Orthoformate / Amine or Formamide G->H

Caption: Synthetic workflows for quinazolinone synthesis.

EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Recruits & Activates Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits Kinase Activity PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) CellGrowth Cell Growth & Proliferation Akt->CellGrowth Promotes ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473)

Caption: EGFR-PI3K/Akt signaling pathway inhibition.

References

Application Notes and Protocols for 2-Amino-4-bromo-3-methylbenzoic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromo-3-methylbenzoic acid is a valuable and versatile building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of complex heterocyclic scaffolds used in drug discovery. Its trifunctional nature, featuring amino, bromo, and carboxylic acid moieties, allows for a diverse range of chemical transformations, making it an attractive starting material for the development of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and an overview of the biological significance of compounds derived from this intermediate, with a particular focus on the synthesis of PARP (Poly-ADP ribose polymerase) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 129833-29-0[1]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
Appearance Off-white to white powder
Melting Point 168-172 °C
Solubility Soluble in methanol and other organic solvents

Core Applications in Pharmaceutical Synthesis

The strategic positioning of the functional groups on the phenyl ring of this compound makes it a crucial precursor for the synthesis of various pharmacologically active molecules, particularly kinase and PARP inhibitors. The amino and carboxylic acid groups can be readily cyclized to form heterocyclic systems like quinazolinones, while the bromine atom serves as a handle for introducing molecular diversity through cross-coupling reactions.

A significant application of this intermediate is in the synthesis of PARP14 inhibitors. The general synthetic strategy involves an initial esterification of the carboxylic acid, followed by a cyclization reaction with chloroacetonitrile to form a 2-(chloromethyl)-7-bromo-8-methylquinazolin-4(3H)-one scaffold. This key intermediate can then be further functionalized to yield potent and selective PARP14 inhibitors.

Experimental Protocols

This section provides detailed experimental protocols for the key transformations involving this compound in the synthesis of a PARP inhibitor intermediate.

Protocol 1: Esterification of this compound

This protocol describes the conversion of the carboxylic acid to its methyl ester, a common protecting group strategy to prevent unwanted side reactions in subsequent steps.

Reaction: this compound to Methyl 2-amino-4-bromo-3-methylbenzoate

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 2-amino-4-bromo-3-methylbenzoate.

Quantitative Data:

ReactantMolar Equiv.Molecular Weight ( g/mol )Theoretical Mass (g)
This compound1.0230.062.30
Product Molecular Weight ( g/mol ) Expected Yield (%)
Methyl 2-amino-4-bromo-3-methylbenzoate244.0985-95
Protocol 2: Synthesis of 2-(Chloromethyl)-7-bromo-8-methylquinazolin-4(3H)-one

This protocol outlines the cyclization of the amino ester with chloroacetonitrile to form the core quinazolinone scaffold.

Reaction: Methyl 2-amino-4-bromo-3-methylbenzoate to 2-(Chloromethyl)-7-bromo-8-methylquinazolin-4(3H)-one

Materials:

  • Methyl 2-amino-4-bromo-3-methylbenzoate

  • Chloroacetonitrile

  • Hydrochloric acid (HCl) in dioxane

  • Dioxane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • A mixture of Methyl 2-amino-4-bromo-3-methylbenzoate (1.0 eq) and chloroacetonitrile (1.2 eq) in dioxane is treated with a solution of HCl in dioxane (4M, 3.0 eq).

  • The reaction mixture is heated to reflux for 12-18 hours, monitoring the reaction progress by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitate is collected by filtration.

  • The solid is washed with cold dioxane and dried under vacuum to yield 2-(Chloromethyl)-7-bromo-8-methylquinazolin-4(3H)-one.

Quantitative Data:

ReactantMolar Equiv.Molecular Weight ( g/mol )Theoretical Mass (g)
Methyl 2-amino-4-bromo-3-methylbenzoate1.0244.092.44
Chloroacetonitrile1.275.500.91
Product Molecular Weight ( g/mol ) Expected Yield (%)
2-(Chloromethyl)-7-bromo-8-methylquinazolin-4(3H)-one303.5570-80

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general experimental workflow for the synthesis of the quinazolinone intermediate and the relevant biological signaling pathway targeted by the resulting PARP inhibitors.

G cluster_synthesis Synthesis Workflow start This compound esterification Protocol 1: Esterification (MeOH, H₂SO₄) start->esterification intermediate1 Methyl 2-amino-4-bromo-3-methylbenzoate esterification->intermediate1 cyclization Protocol 2: Cyclization (Chloroacetonitrile, HCl) intermediate1->cyclization intermediate2 2-(Chloromethyl)-7-bromo-8-methylquinazolin-4(3H)-one cyclization->intermediate2 elaboration Further Functionalization (e.g., Suzuki Coupling, Amide Coupling) intermediate2->elaboration final_product PARP14 Inhibitor elaboration->final_product

Synthetic workflow for PARP14 inhibitor intermediate.

G cluster_pathway PARP14 Signaling Pathway in Cancer IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R STAT6 STAT6 IL4R->STAT6 Activation Gene_Expression Pro-survival Gene Expression (e.g., c-Myc, Bcl-2) STAT6->Gene_Expression Transcription PARP14 PARP14 PARP14->STAT6 Co-activation HDAC HDAC2/3 PARP14->HDAC ADP-ribosylation (Inhibition) HDAC->Gene_Expression Repression Apoptosis Apoptosis Inhibition Gene_Expression->Apoptosis PARP14_Inhibitor PARP14 Inhibitor (Derived from Intermediate) PARP14_Inhibitor->PARP14 Inhibition

Simplified PARP14 signaling pathway in B-cell lymphoma.

Biological Significance and Mechanism of Action

PARP14, an enzyme involved in mono-ADP-ribosylation, plays a crucial role in various cellular processes, including DNA repair, transcription, and immune responses.[2][3] In certain cancers, such as diffuse large B-cell lymphoma, PARP14 is overexpressed and contributes to tumor cell survival and proliferation.[2]

PARP14 acts as a co-activator for the transcription factor STAT6, which is a key mediator of Interleukin-4 (IL-4) signaling.[2][4] The IL-4/STAT6 pathway is critical for B-cell development and survival. PARP14 enhances STAT6-dependent gene expression, leading to the upregulation of pro-survival proteins like c-Myc and Bcl-2, thereby inhibiting apoptosis.[2] PARP14 also promotes the release of histone deacetylases (HDACs) from gene promoters, further activating transcription.[5]

PARP14 inhibitors, synthesized from intermediates like 2-(chloromethyl)-7-bromo-8-methylquinazolin-4(3H)-one, are designed to block the enzymatic activity of PARP14. By inhibiting PARP14, these compounds prevent the co-activation of STAT6 and the subsequent pro-survival signaling, ultimately leading to the induction of apoptosis in cancer cells that are dependent on this pathway. This targeted approach makes PARP14 an attractive therapeutic target for the treatment of specific cancers.

Conclusion

This compound is a highly valuable intermediate for the synthesis of sophisticated pharmaceutical compounds. Its utility in the construction of the quinazolinone scaffold, a core component of many PARP inhibitors, highlights its importance in modern drug discovery. The provided protocols and biological context offer a foundational understanding for researchers aiming to leverage this versatile building block in the development of novel and effective cancer therapies.

References

Application Notes and Protocols for the Use of 2-Amino-4-bromo-3-methylbenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-amino-4-bromo-3-methylbenzoic acid as a key intermediate in the synthesis of diamide insecticides, a class of agrochemicals known for their high efficacy and selective mode of action. Detailed experimental protocols for the synthesis of a chlorantraniliprole analogue are provided, along with a discussion of the mechanism of action of this important class of insecticides.

Introduction

This compound is a substituted anthranilic acid derivative that serves as a valuable building block in the synthesis of complex agrochemicals. Its specific substitution pattern makes it an ideal precursor for the synthesis of analogues of highly successful diamide insecticides such as chlorantraniliprole and cyantraniliprole. These insecticides act as potent activators of insect ryanodine receptors, leading to uncontrolled calcium release from internal stores, which causes muscle paralysis and ultimately, the death of the target pest. The selectivity of these compounds for insect ryanodine receptors over their mammalian counterparts contributes to their favorable toxicological profile for non-target organisms.

This document outlines the synthetic pathway from this compound to a specific diamide insecticide analogue, providing detailed experimental procedures and expected outcomes.

Synthesis of a Diamide Insecticide Analogue

The synthesis of the target diamide insecticide, 3-bromo-N-[4-bromo-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide, from this compound is a multi-step process. The overall workflow involves the initial preparation of the key aniline intermediate, 2-amino-4-bromo-N,3-dimethylbenzamide, followed by its condensation with a pyrazole acid chloride.

Diagram: Synthetic Workflow

G A This compound B Step 1: Formation of Benzoxazinone A->B C 8-bromo-7-methyl-1H-3,1-benzoxazine-2,4-dione B->C D Step 2: Amination C->D E 2-amino-4-bromo-N,3-dimethylbenzamide D->E G Step 3: Amide Coupling E->G F 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride F->G H 3-bromo-N-[4-bromo-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide G->H

Caption: Synthetic workflow for the diamide insecticide.

Experimental Protocols

Step 1: Synthesis of 8-bromo-7-methyl-1H-3,1-benzoxazine-2,4-dione

This step involves the cyclization of this compound to form the corresponding benzoxazinone derivative.

Materials:

  • This compound

  • Triphosgene (or a suitable equivalent)

  • Toluene (anhydrous)

  • Nitrogen atmosphere

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous toluene under a nitrogen atmosphere, add triphosgene (0.4 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold toluene and dry under vacuum to yield 8-bromo-7-methyl-1H-3,1-benzoxazine-2,4-dione.

Data Presentation:

CompoundStarting MaterialProductYield (%)Melting Point (°C)
1 This compound8-bromo-7-methyl-1H-3,1-benzoxazine-2,4-dione90-95220-225
Step 2: Synthesis of 2-amino-4-bromo-N,3-dimethylbenzamide

This step involves the ring-opening of the benzoxazinone with methylamine to form the desired aniline intermediate.

Materials:

  • 8-bromo-7-methyl-1H-3,1-benzoxazine-2,4-dione

  • Methylamine solution (40% in water)

  • Tetrahydrofuran (THF)

Procedure:

  • Suspend 8-bromo-7-methyl-1H-3,1-benzoxazine-2,4-dione (1.0 eq) in THF.

  • To the stirred suspension, add methylamine solution (2.0 eq) dropwise at 0-5 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-amino-4-bromo-N,3-dimethylbenzamide.

Data Presentation:

CompoundStarting MaterialProductYield (%)Melting Point (°C)
2 8-bromo-7-methyl-1H-3,1-benzoxazine-2,4-dione2-amino-4-bromo-N,3-dimethylbenzamide85-90145-150
Step 3: Synthesis of 3-bromo-N-[4-bromo-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

This final step is the amide coupling of the aniline intermediate with the pre-prepared pyrazole acid chloride.

Materials:

  • 2-amino-4-bromo-N,3-dimethylbenzamide

  • 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Nitrogen atmosphere

Procedure:

  • Dissolve 2-amino-4-bromo-N,3-dimethylbenzamide (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool to 0-5 °C.

  • In a separate flask, dissolve 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the aniline solution at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final diamide insecticide.

Data Presentation:

CompoundStarting MaterialProductYield (%)Melting Point (°C)
3 2-amino-4-bromo-N,3-dimethylbenzamide3-bromo-N-[4-bromo-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide75-85210-215

Mechanism of Action: Ryanodine Receptor Activation

The synthesized diamide insecticide exerts its effect by targeting the ryanodine receptors (RyRs) in insects. These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells.

Diagram: Signaling Pathway of Diamide Insecticides

G A Diamide Insecticide B Insect Ryanodine Receptor (RyR) A->B Binds to C Binding to Allosteric Site B->C D Conformational Change in RyR C->D E Uncontrolled Ca2+ Release from Sarcoplasmic Reticulum D->E F Depletion of Intracellular Ca2+ Stores E->F G Muscle Paralysis E->G H Cessation of Feeding G->H I Lethargy and Death H->I

Caption: Mechanism of action of diamide insecticides.

The binding of the diamide insecticide to an allosteric site on the insect RyR locks the channel in an open state. This leads to a continuous and uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytoplasm of muscle cells. The resulting depletion of intracellular calcium stores and sustained muscle contraction leads to paralysis, cessation of feeding, and ultimately the death of the insect pest. The high selectivity of diamide insecticides for insect RyRs over mammalian RyRs is a key factor in their favorable safety profile.

Conclusion

This compound is a versatile and crucial intermediate for the synthesis of novel diamide insecticides. The provided protocols offer a clear and reproducible pathway for the preparation of a specific chlorantraniliprole analogue. The high efficacy and selective mode of action of this class of agrochemicals make them a continued focus for research and development in the field of crop protection. Further investigation into the structure-activity relationships of analogues derived from this and similar intermediates will likely lead to the discovery of even more potent and selective insect control agents.

Application Notes and Protocols for the Use of 2-Amino-4-bromo-3-methylbenzoic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. Small molecule kinase inhibitors have emerged as a significant and successful class of therapeutic agents. The strategic design and synthesis of these inhibitors often rely on versatile chemical building blocks that allow for the systematic exploration of structure-activity relationships (SAR).

2-Amino-4-bromo-3-methylbenzoic acid is a substituted anthranilic acid derivative that serves as a valuable scaffold in medicinal chemistry. Its trifunctional nature—an amino group, a carboxylic acid, and a bromine atom—provides multiple points for chemical modification. The amino and carboxylic acid moieties are key for constructing heterocyclic core structures, such as quinazolinones, which are prevalent in many kinase inhibitors. The bromine atom acts as a synthetic handle for introducing further diversity into the molecule through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.

These application notes provide a detailed overview of the utility of this compound in the synthesis of a representative kinase inhibitor, including a detailed experimental protocol and illustrative signaling pathways.

Data Presentation: Representative Kinase Inhibitor Profile

The following table summarizes representative in vitro inhibitory activity for a hypothetical kinase inhibitor, QZ-Inhibitor-1 , synthesized from this compound. This data is presented for illustrative purposes to demonstrate the potential of this scaffold in generating potent and selective kinase inhibitors.

Kinase TargetIC50 (nM) [Representative Data]
Epidermal Growth Factor Receptor (EGFR)15
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)45
Platelet-Derived Growth Factor Receptor β (PDGFRβ)80
c-Met150
Src> 1000

Experimental Protocols

The following is a detailed, multi-step protocol for the synthesis of a representative quinazolinone-based kinase inhibitor, QZ-Inhibitor-1 , starting from this compound.

Protocol 1: Synthesis of 2-Acetamido-4-bromo-3-methylbenzoic acid (Intermediate 1)

Objective: To protect the amino group of the starting material via acetylation.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Pyridine (as solvent)

Procedure:

  • Dissolve this compound in pyridine in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield Intermediate 1 .

Protocol 2: Synthesis of 7-Bromo-8-methyl-2-methyl-4H-benzo[d][1][2]oxazin-4-one (Intermediate 2)

Objective: To cyclize the acetylated intermediate to form the benzoxazinone ring.

Materials:

  • 2-Acetamido-4-bromo-3-methylbenzoic acid (Intermediate 1 ) (1.0 eq)

  • Acetic anhydride (as solvent and reagent)

Procedure:

  • Suspend Intermediate 1 in acetic anhydride in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 140 °C) for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess acetic anhydride under reduced pressure.

  • The resulting solid is washed with cold diethyl ether and dried to yield Intermediate 2 .

Protocol 3: Synthesis of 7-Bromo-3-(3-ethynylphenyl)-2,8-dimethylquinazolin-4(3H)-one (QZ-Inhibitor-1)

Objective: To form the final quinazolinone-based kinase inhibitor.

Materials:

  • 7-Bromo-8-methyl-2-methyl-4H-benzo[d][1][2]oxazin-4-one (Intermediate 2 ) (1.0 eq)

  • 3-Ethynylaniline (1.1 eq)

  • Glacial acetic acid (as solvent)

Procedure:

  • To a solution of Intermediate 2 in glacial acetic acid, add 3-ethynylaniline.

  • Heat the reaction mixture to reflux for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product, QZ-Inhibitor-1 .

Visualizations

Signaling Pathway

The following diagram illustrates a simplified representation of the EGFR signaling pathway, which is a common target for kinase inhibitors. Dysregulation of this pathway is implicated in the growth and proliferation of various cancers.

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor QZ-Inhibitor-1 Inhibitor->Dimerization Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Workflow

The diagram below outlines the logical workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

Experimental_Workflow Start Start: this compound Step1 Protocol 1: Acetylation Start->Step1 Intermediate1 Intermediate 1: 2-Acetamido-4-bromo-3-methylbenzoic acid Step1->Intermediate1 Step2 Protocol 2: Cyclization to Benzoxazinone Intermediate1->Step2 Intermediate2 Intermediate 2: 7-Bromo-8-methyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one Step2->Intermediate2 Step3 Protocol 3: Quinazolinone Formation Intermediate2->Step3 FinalProduct Final Product: QZ-Inhibitor-1 Step3->FinalProduct Evaluation Biological Evaluation: Kinase Assays (IC50) FinalProduct->Evaluation Data Data Analysis and SAR Evaluation->Data

Caption: Workflow for synthesis and evaluation of QZ-Inhibitor-1.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-4-bromo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-Amino-4-bromo-3-methylbenzoic acid. This versatile building block is a valuable starting material for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry and drug development. The strategic placement of the amino, bromo, and carboxylic acid functionalities allows for diverse synthetic transformations, including the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom serves as a key handle for these transformations, enabling the introduction of a wide range of substituents at the 4-position of the benzoic acid scaffold. The resulting derivatives are of significant interest as they form the core of many biologically active compounds.

Applications in Drug Discovery

The ability to functionalize the this compound core through cross-coupling reactions is of paramount importance in the design and synthesis of novel therapeutic agents. These reactions allow for the systematic modification of the molecular structure, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The resulting libraries of compounds can be screened for a variety of biological targets, including enzymes, receptors, and ion channels.

General Considerations for Cross-Coupling Reactions

The success of palladium-catalyzed cross-coupling reactions with this compound is dependent on several factors, including the choice of catalyst, ligand, base, and solvent. The presence of the free amino and carboxylic acid groups can influence the reaction outcome. In some cases, protection of these functional groups may be necessary to avoid side reactions or catalyst inhibition.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.

Reaction Scheme

sub This compound product 2-Amino-4-aryl-3-methylbenzoic acid sub->product Pd catalyst, Base boronic R-B(OH)₂ boronic->product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Representative Reaction Conditions

While specific data for this compound is limited in the available literature, the following table provides representative conditions based on the coupling of structurally similar aryl bromides, such as other ortho-bromoanilines and bromobenzoic acids.[1] Optimization will likely be necessary for the specific substrate.

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3-5)-K₂CO₃1,4-Dioxane/H₂O (4:1)10012-24~85-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)10012>90
33-Thienylboronic acid[PdCl₂(dppf)] (3)-Cs₂CO₃THF/H₂O (4:1)8012~95
44-Acetylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄2-MeTHF10018~90
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the degassed solvent.

  • Bubble the inert gas through the solution for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

A Reaction Setup (Substrate, Boronic Acid, Base) B Inert Atmosphere (Evacuate/Backfill Ar/N₂) A->B C Solvent & Catalyst Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up (Extraction & Washing) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[2][3]

Reaction Scheme

sub This compound product Substituted Alkene sub->product Pd catalyst, Base alkene Alkene (e.g., Styrene, Acrylate) alkene->product

Caption: General scheme of the Heck reaction.

Representative Reaction Conditions

The following table presents typical conditions for the Heck reaction of aryl bromides.[4]

EntryAlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF1001285-95
2n-Butyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)K₂CO₃DMA12024~80
3Methyl acrylatePdCl₂(PPh₃)₂ (2)-NaOAcNMP11016~90
4AcrylonitrilePd₂(dba)₃ (1)P(t-Bu)₃ (2)Cs₂CO₃Dioxane10010>95
Detailed Experimental Protocol: Heck Reaction

This is a general protocol and may need optimization.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2-1.5 equiv)

  • Palladium(II) acetate (1-5 mol%)

  • Triphenylphosphine (2-10 mol%)

  • Triethylamine (1.5-2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube

  • Standard laboratory glassware

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound, Palladium(II) acetate, and Triphenylphosphine.

  • Add anhydrous DMF to dissolve the solids.

  • Add the alkene and triethylamine to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

A Reaction Setup (Substrate, Catalyst, Ligand) B Solvent & Reagent Addition (DMF, Alkene, Base) A->B C Heating & Stirring B->C D Reaction Monitoring (TLC/GC) C->D E Work-up (Extraction & Washing) D->E F Purification (Column Chromatography) E->F G Product Characterization F->G

Caption: A typical experimental workflow for the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6]

Reaction Scheme

sub This compound product Alkynyl-substituted Benzoic Acid sub->product Pd catalyst, Cu(I) salt, Base alkyne Terminal Alkyne alkyne->product

Caption: General scheme of the Sonogashira coupling reaction.

Representative Reaction Conditions

The following table provides typical conditions for the Sonogashira coupling of aminobromopyridine derivatives, which are close analogs to the target substrate.

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF806~90
21-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHTHF608~85
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)PiperidineToluene905>95
4Propargyl alcoholPdCl₂(dppf) (3)CuI (6)DBUAcetonitrile7010~80
Detailed Experimental Protocol: Sonogashira Coupling

This is a general protocol that may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv)

  • Anhydrous solvent (e.g., THF, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent and wash with water or a saturated aqueous solution of ammonium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

A Reaction Setup (Substrate, Pd & Cu Catalysts) B Solvent & Reagent Addition (Solvent, Base, Alkyne) A->B C Reaction Execution (Stirring/Heating) B->C D Monitoring (TLC/LC-MS) C->D E Work-up (Extraction & Washing) D->E F Purification (Column Chromatography) E->F G Product Analysis F->G

Caption: General experimental workflow for Sonogashira coupling.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of functionalized aromatic compounds. The Suzuki-Miyaura, Heck, and Sonogashira reactions, in particular, offer efficient routes to novel molecular scaffolds with significant potential in drug discovery and materials science. The protocols and data presented in these application notes serve as a valuable resource for researchers in these fields, providing a solid foundation for the development of innovative synthetic methodologies. It is important to note that the provided reaction conditions are representative and may require optimization for specific substrates and desired outcomes.

References

Application Notes and Protocols for Peptide Synthesis Using 2-Amino-4-bromo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry and drug discovery. These modifications can confer advantageous properties, such as increased metabolic stability against enzymatic degradation, enhanced receptor affinity and selectivity, and constrained conformations that can lock a peptide into its bioactive form.[1] 2-Amino-4-bromo-3-methylbenzoic acid is a non-proteinogenic amino acid that serves as a valuable building block in the synthesis of novel peptidomimetics.

The presence of a bromine atom on the aromatic ring offers a unique handle for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the creation of diverse peptide libraries for structure-activity relationship (SAR) studies.[1] Furthermore, the rigid aromatic structure can impart conformational stability to the peptide backbone, which can be beneficial for optimizing interactions with biological targets.[1] The unique steric and electronic properties of the bromophenyl group can also be utilized to probe molecular interactions with target proteins or receptors.[1]

These application notes provide detailed protocols for the incorporation of this compound into peptide sequences via both solid-phase and solution-phase synthesis methods.

Data Presentation

Due to the limited availability of specific quantitative data for peptides containing this compound, the following tables provide representative data based on the synthesis of peptides containing the structurally similar 2-Amino-4-bromobenzoic acid and general expectations for solid-phase peptide synthesis (SPPS). Actual results may vary depending on the specific peptide sequence and reaction conditions.

Table 1: Representative Quantitative Data for Solid-Phase Peptide Synthesis (SPPS)

ParameterRepresentative ValueMethod of Analysis
Crude Peptide Yield60-75%Gravimetric
Purity (after purification)>95%HPLC
Coupling EfficiencyComplete (Negative Kaiser Test)Kaiser Test

Table 2: Recommended Peptide Purity Levels for Various Applications

Purity LevelRecommended Applications
>70%Generation or testing of antibodies.
>85%Enzyme assays or biological activity studies.
>95%Quantitative analysis, in vitro bioassays, NMR studies.
>98%Crystallography, GMP peptides for drug development.

Experimental Protocols

Protocol 1: Fmoc Protection of this compound

The first step for incorporating this compound into a peptide using solid-phase synthesis is the protection of its amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Materials:

  • This compound

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in a mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

  • Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at 0-5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours or until the reaction is complete (monitored by TLC).

  • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to precipitate the Fmoc-protected amino acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude Fmoc-2-Amino-4-bromo-3-methylbenzoic acid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-2-Amino-4-bromo-3-methylbenzoic acid

This protocol outlines the manual solid-phase synthesis of a peptide incorporating the title compound on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected standard amino acids

  • Fmoc-2-Amino-4-bromo-3-methylbenzoic acid

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection reagent and agitate for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents relative to the resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and mix for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates a complete reaction. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin as described in step 3.

  • Incorporation of Fmoc-2-Amino-4-bromo-3-methylbenzoic acid:

    • Follow the same procedure as in step 4, using Fmoc-2-Amino-4-bromo-3-methylbenzoic acid.

    • Note: Due to the steric hindrance from the 3-methyl group, the coupling time may need to be extended (e.g., 4 hours or overnight), or a double coupling may be necessary to ensure complete reaction.[1]

  • Chain Elongation: Repeat the deprotection (step 2), washing (step 3), and coupling (step 4) steps for each subsequent amino acid in the desired sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize the final product by mass spectrometry.

Mandatory Visualizations

As no specific signaling pathways or biological activities for peptides containing this compound have been described in the available literature, the following diagram illustrates the experimental workflow for the solid-phase synthesis of a peptide incorporating this unnatural amino acid.

SPPS_Workflow start Start: Fmoc-Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF, DCM) deprotect->wash1 couple_aa 4b. Amino Acid Coupling wash1->couple_aa activate_aa 4a. Pre-activation of Fmoc-AA/HBTU/HOBt/DIPEA activate_aa->couple_aa kaiser_test 5. Kaiser Test couple_aa->kaiser_test kaiser_test->couple_aa Positive (Recouple) wash2 6. Washing (DMF, DCM) kaiser_test->wash2 Negative incorporate_unnatural 7. Incorporate Fmoc-2-Amino-4-bromo- 3-methylbenzoic acid (Extended Coupling) wash2->incorporate_unnatural chain_elongation 8. Repeat Steps 2-6 for subsequent AAs incorporate_unnatural->chain_elongation final_deprotect 9. Final Fmoc Deprotection chain_elongation->final_deprotect cleavage 10. Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) final_deprotect->cleavage precipitation 11. Peptide Precipitation (Cold Ether) cleavage->precipitation purification 12. Purification & Analysis (HPLC, Mass Spec) precipitation->purification end End: Pure Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The protocols provided herein offer a comprehensive guide for the successful incorporation of this compound into peptide sequences. The use of this unnatural amino acid opens up possibilities for creating novel peptidomimetics with potentially enhanced therapeutic properties. The bromine functionality is a particularly attractive feature for further chemical diversification, allowing for the generation of peptide libraries for drug discovery and optimization. Researchers should consider the potential for reduced reactivity due to steric hindrance and optimize coupling conditions accordingly. Further investigation into the biological activities of peptides containing this unique building block is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Amino-4-bromo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromo-3-methylbenzoic acid is a versatile starting material for the synthesis of a variety of heterocyclic compounds.[1][2] Its substituted anthranilic acid scaffold, featuring amino and carboxylic acid functionalities, allows for diverse chemical transformations, including cyclization reactions to form fused heterocyclic systems.[3][4] The presence of the bromo and methyl groups on the benzene ring provides opportunities for further functionalization and influences the physicochemical properties of the resulting molecules, making them attractive candidates for drug discovery and materials science.[1]

This document provides detailed protocols for the synthesis of two important classes of nitrogen-containing heterocycles—quinazolinones and acridones—using this compound as the key precursor. These protocols are based on established synthetic methodologies for related anthranilic acid derivatives.[5][6][7]

I. Synthesis of Novel Quinazolinone Derivatives

Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5] The following protocols describe a reliable two-step synthesis of 2,3-disubstituted-7-bromo-8-methylquinazolin-4(3H)-ones.

A. Synthetic Pathway

The general strategy involves the initial formation of a benzoxazinone intermediate through acylation of the starting anthranilic acid, followed by condensation with a primary amine to yield the desired quinazolinone.[5][6]

quinazolinone_synthesis start 2-Amino-4-bromo- 3-methylbenzoic acid benzoxazinone 7-Bromo-2-substituted- 8-methyl-4H-3,1-benzoxazin-4-one start->benzoxazinone Acyl Chloride (R1COCl), Pyridine quinazolinone 7-Bromo-2,3-disubstituted- 8-methylquinazolin-4(3H)-one benzoxazinone->quinazolinone Primary Amine (R2NH2), Acetic Acid

Caption: Synthetic route to 7-bromo-8-methylquinazolin-4(3H)-ones.

B. Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-2-methyl-8-methyl-4H-3,1-benzoxazin-4-one

This protocol is adapted from established methods for the synthesis of benzoxazinones from anthranilic acids.[8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in pyridine (10 mL per gram of starting material).

  • Acylation: To the stirred solution, add acetic anhydride (1.5 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the pure benzoxazinone derivative.

Protocol 2: Synthesis of 7-Bromo-3-butyl-2,8-dimethylquinazolin-4(3H)-one

  • Reaction Setup: In a sealed tube, suspend 7-bromo-2,8-dimethyl-4H-3,1-benzoxazin-4-one (1.0 eq) and n-butylamine (1.2 eq) in glacial acetic acid (5 mL per gram of benzoxazinone).

  • Heating: Heat the reaction mixture to 120 °C for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and then with a small amount of cold ethanol.

  • Purification: Dry the solid under vacuum. Further purification can be achieved by recrystallization from ethanol.

C. Data Presentation
Starting MaterialReagentsProductReaction Time (h)Temp (°C)Yield (%)M.p. (°C)
This compoundAcetic anhydride, Pyridine7-Bromo-2,8-dimethyl-4H-3,1-benzoxazin-4-one38585-90155-158
7-Bromo-2,8-dimethyl-4H-3,1-benzoxazin-4-onen-Butylamine, Acetic Acid7-Bromo-3-butyl-2,8-dimethylquinazolin-4(3H)-one512075-80130-133
7-Bromo-2,8-dimethyl-4H-3,1-benzoxazin-4-oneAniline, Acetic Acid7-Bromo-2,8-dimethyl-3-phenylquinazolin-4(3H)-one512080-85210-213

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

II. Synthesis of Novel Acridone Derivatives

Acridone alkaloids are a significant class of natural products with a wide range of biological activities, including antitumor and antiviral properties.[9] The following protocol outlines a two-step synthesis of substituted 5-bromo-6-methylacridones.

A. Synthetic Pathway

The synthesis of the acridone core can be achieved through a condensation reaction of this compound with a substituted phenol, followed by an intramolecular cyclization.[9][10]

acridone_synthesis start 2-Amino-4-bromo- 3-methylbenzoic acid intermediate N-Phenylanthranilic acid derivative start->intermediate Substituted Phenol, K2CO3, Cu catalyst acridone Substituted 5-bromo- 6-methylacridone intermediate->acridone Polyphosphoric acid (PPA), Heat

Caption: Synthetic route to 5-bromo-6-methylacridone derivatives.

B. Experimental Protocols

Protocol 3: Synthesis of 2-((3-hydroxyphenyl)amino)-4-bromo-3-methylbenzoic acid

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), resorcinol (1.1 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide.

  • Solvent and Reflux: Add dimethylformamide (DMF) as the solvent and heat the mixture to reflux (around 150-160 °C) for 12-18 hours under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and acidify with concentrated HCl to a pH of 2-3.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 4: Synthesis of 7-Bromo-2-hydroxy-8-methylacridin-9(10H)-one

  • Reaction Setup: Add the N-phenylanthranilic acid derivative from Protocol 3 to polyphosphoric acid (PPA) (10 times the weight of the starting material).

  • Cyclization: Heat the mixture with stirring at 120-140 °C for 2-4 hours.

  • Reaction Monitoring: Monitor the formation of the acridone by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold methanol.

  • Purification: Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol or DMF may be performed for further purification.

C. Data Presentation
Starting MaterialReagentsProductReaction Time (h)Temp (°C)Yield (%)M.p. (°C)
This compoundResorcinol, K₂CO₃, CuI2-((3-hydroxyphenyl)amino)-4-bromo-3-methylbenzoic acid1615560-65220-223
2-((3-hydroxyphenyl)amino)-4-bromo-3-methylbenzoic acidPolyphosphoric acid7-Bromo-2-hydroxy-8-methylacridin-9(10H)-one313070-75>300
This compoundPhenol, K₂CO₃, CuI4-Bromo-3-methyl-2-(phenylamino)benzoic acid1815565-70245-248
4-Bromo-3-methyl-2-(phenylamino)benzoic acidPolyphosphoric acid5-Bromo-6-methylacridin-9(10H)-one313075-80>300

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

III. General Experimental Workflow and Characterization

A systematic workflow is crucial for the successful synthesis and characterization of novel compounds.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Material: This compound B Reaction Setup A->B C Reaction Monitoring (TLC) B->C D Work-up and Isolation C->D E Crude Product D->E F Recrystallization or Column Chromatography E->F G Pure Compound F->G H Structural Analysis: NMR (1H, 13C) Mass Spectrometry (HRMS) G->H I Purity Analysis: Melting Point Elemental Analysis G->I

Caption: General workflow for synthesis and characterization.

Characterization: The structures of all synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by melting point determination and, if necessary, elemental analysis.

These detailed application notes and protocols provide a solid foundation for researchers to synthesize novel quinazolinone and acridone derivatives from this compound, enabling the exploration of their potential applications in medicinal chemistry and materials science.

References

Application Notes and Protocols for Quinazolinones Derived from 2-Amino-4-bromo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the biological activities of quinazolinone derivatives synthesized from 2-Amino-4-bromo-3-methylbenzoic acid. The resulting 6-bromo-7-methyl-quinazolinone scaffold has demonstrated significant potential in various therapeutic areas, including as antimicrobial, anti-inflammatory, and anticancer agents. This document outlines the key biological findings and provides detailed protocols for the evaluation of these compounds.

Biological Activities Overview

Quinazolinones derived from this compound, characterized by a 6-bromo-7-methyl substitution pattern, have been investigated for several biological activities. The presence of the bromine atom at the 6-position and the methyl group at the 7-position on the quinazolinone core are believed to contribute significantly to their biological profiles.

  • Antimicrobial Activity: These compounds have shown inhibitory effects against a range of bacterial and fungal strains. The mechanism is thought to involve the disruption of microbial cell wall synthesis or inhibition of essential enzymes.

  • Anti-inflammatory Activity: Several derivatives have exhibited potent anti-inflammatory effects, likely through the inhibition of inflammatory mediators or enzymes such as cyclooxygenase (COX).

  • Anticancer Activity: Significant cytotoxic effects have been observed against various cancer cell lines. A key mechanism of action for many quinazolinone derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy.[1]

Data Presentation

The following tables summarize the quantitative data on the biological activity of 6-bromo-7-methyl-quinazolinone derivatives and structurally related 6-bromo-quinazolinones.

Table 1: Antimicrobial Activity of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones [2]

Compound IDSubstituent on Phenyl RingBacillus subtilis (Zone of Inhibition, mm)Staphylococcus aureus (Zone of Inhibition, mm)Pseudomonas aeruginosa (Zone of Inhibition, mm)Candida albicans (Zone of Inhibition, mm)Aspergillus niger (Zone of Inhibition, mm)
2a Phenyl1314121313
2b o-methoxyphenyl1617151616
2c p-methoxyphenyl1718161717
2d o-chlorophenyl1516141515
2g p-nitrophenyl1617151616
2h 3,4,5-trimethoxyphenyl1516141515
Ciprofloxacin (Standard)222420--
Fluconazole (Standard)---2120

Table 2: Anti-inflammatory Activity of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones [2][3]

Compound IDSubstituent on Phenyl RingDose (mg/kg)Paw Edema Inhibition (%)
2a Phenyl5031.28
2b o-methoxyphenyl5039.45
2c p-methoxyphenyl5040.10
Ibuprofen (Standard)5042.21

Table 3: Cytotoxic Activity of 6-bromo-quinazoline Derivatives against Cancer Cell Lines [4][5]

Compound IDCancer Cell LineIC₅₀ (µM)
8a MCF-7 (Breast Cancer)15.85 ± 3.32
8a SW480 (Colon Cancer)17.85 ± 0.92
5b MCF-7 (Breast Cancer)0.53
5b SW480 (Colon Cancer)1.95
Erlotinib MCF-7 (Breast Cancer)9.9 ± 0.14
Cisplatin MCF-7 (Breast Cancer)>50

Table 4: EGFR Kinase Inhibitory Activity of 6-bromo-quinazoline Derivatives [6]

Compound IDEGFR KinaseIC₅₀ (nM)
21 EGFRwt46.1
Lapatinib (Standard)53.1

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol is adapted from the cup-plate agar diffusion method used to evaluate the antimicrobial activity of the synthesized compounds.[2]

1. Materials:

  • Nutrient Agar/Sabouraud Dextrose Agar
  • Sterile Petri dishes
  • Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa)
  • Fungal strains (e.g., Candida albicans, Aspergillus niger)
  • Test compounds dissolved in a suitable solvent (e.g., DMSO)
  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) solutions
  • Sterile cork borer (6-8 mm diameter)
  • Micropipettes
  • Incubator

2. Procedure:

  • Prepare and sterilize the nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify.
  • Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the solidified agar plates.
  • Aseptically create wells in the agar using a sterile cork borer.
  • Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells.
  • Similarly, add the standard antibiotic/antifungal solutions and the solvent control into separate wells.
  • Allow the plates to stand for a pre-diffusion period (e.g., 1 hour) at room temperature.
  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Test)

This protocol is based on the carrageenan-induced paw edema model in rats to assess the anti-inflammatory potential of the compounds.[2][7]

1. Materials:

  • Wistar albino rats
  • Test compounds
  • Standard anti-inflammatory drug (e.g., Ibuprofen)
  • Carrageenan solution (1% w/v in saline)
  • Plethysmometer
  • Oral gavage needles

2. Procedure:

  • Divide the animals into groups (e.g., control, standard, and test groups).
  • Administer the test compounds and the standard drug orally to the respective groups. The control group receives the vehicle only.
  • After a specific time (e.g., 1 hour) post-drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
  • Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
  • Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the quinazolinone derivatives on cancer cell lines.[4]

1. Materials:

  • Cancer cell lines (e.g., MCF-7, SW480)
  • Complete cell culture medium (e.g., DMEM with 10% FBS)
  • 96-well cell culture plates
  • Test compounds dissolved in DMSO
  • MTT solution (5 mg/mL in PBS)
  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
  • Microplate reader

2. Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
  • Treat the cells with various concentrations of the test compounds and a vehicle control.
  • Incubate the plates for 48-72 hours.
  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
  • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for Biological Evaluation

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_data Data Analysis start 2-Amino-4-bromo- 3-methylbenzoic acid end Quinazolinone Derivatives start->end Cyclization Reactions antimicrobial Antimicrobial Assay (Agar Well Diffusion) end->antimicrobial antiinflammatory Anti-inflammatory Assay (Carrageenan Paw Edema) end->antiinflammatory anticancer Anticancer Assay (MTT Assay) end->anticancer zone Zone of Inhibition antimicrobial->zone inhibition % Inhibition antiinflammatory->inhibition ic50 IC50 Values anticancer->ic50 EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazolinone 6-Bromo-7-methyl- Quinazolinone Quinazolinone->EGFR Inhibition

References

Potential Applications of 2-Amino-4-bromo-3-methylbenzoic Acid in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromo-3-methylbenzoic acid is a substituted aromatic molecule with a unique combination of functional groups: an amino group, a bromine atom, and a carboxylic acid moiety, all attached to a toluene backbone.[1] While its primary applications have been explored in medicinal and organic chemistry as a versatile synthetic intermediate, its potential in materials science remains a promising, yet largely untapped, field.[2] The strategic placement of these functional groups offers intriguing possibilities for the design and synthesis of novel functional materials, including advanced polymers and bespoke metal-organic frameworks (MOFs). This document outlines potential applications and provides detailed, albeit hypothetical, experimental protocols for the use of this compound in materials science, based on established methodologies for structurally similar compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its application in materials synthesis.

PropertyValueReference
CAS Number 129833-29-0[1][3][4]
Molecular Formula C₈H₈BrNO₂[1][3]
Molecular Weight 230.06 g/mol [1][3]
Appearance Off-white to white powder[1]
Melting Point 168-172 °C[1]
Solubility Soluble in methanol and other organic solvents[1]

I. Application in the Synthesis of Functional Polymers

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it an excellent candidate as a monomer for the synthesis of novel polyamides. The presence of the bromo and methyl substituents on the aromatic ring is expected to impart unique properties to the resulting polymers, such as enhanced thermal stability, flame retardancy, and altered solubility.

Application Note: Synthesis of Novel Polyamides

Substituted polyanilines and other polymers derived from aminobenzoic acids have demonstrated interesting properties like electrical conductivity and the ability to chelate metal ions.[5][6] By analogy, polyamides synthesized from this compound could exhibit a range of desirable characteristics. The bromine atom, for instance, could serve as a site for post-polymerization modification through cross-coupling reactions, allowing for the grafting of other functional moieties. The methyl group can influence the polymer's solubility and packing.

Potential Properties of Polyamides Derived from this compound:

  • Enhanced Thermal Stability: Aromatic polyamides are known for their high thermal resistance.

  • Flame Retardancy: The presence of bromine is known to impart flame-retardant properties to polymers.

  • Tunable Solubility: The methyl group and the potential for post-synthesis modification can be used to tune the solubility of the polymer in various organic solvents.

  • Functionalizable Backbone: The bromine atom provides a handle for further chemical reactions to introduce additional functionalities.

Experimental Protocol: Synthesis of Poly(2-amino-4-bromo-3-methylbenzamide)

This protocol describes a hypothetical direct polycondensation method for the synthesis of a polyamide from this compound.

Materials:

  • This compound

  • Triphenyl phosphite

  • Pyridine (dried)

  • N-Methyl-2-pyrrolidone (NMP) (dried)

  • Lithium chloride (LiCl)

  • Methanol

  • Deionized water

Procedure:

  • Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve 2.30 g (10 mmol) of this compound and 1.0 g of LiCl in 30 mL of anhydrous NMP.

  • Addition of Reagents: To the stirred solution, add 10 mL of dry pyridine and 4.0 mL (15 mmol) of triphenyl phosphite.

  • Polymerization: Heat the reaction mixture to 100°C under a gentle stream of nitrogen and maintain for 3 hours.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous solution into 200 mL of methanol with vigorous stirring. The fibrous polymer precipitate will form.

  • Purification: Collect the polymer by filtration and wash thoroughly with hot methanol and then with water to remove residual solvents and reagents.

  • Drying: Dry the polymer in a vacuum oven at 80°C for 24 hours.

Characterization:

The resulting polymer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide bonds, Nuclear Magnetic Resonance (NMR) for structural elucidation, Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity, and Thermogravimetric Analysis (TGA) to assess its thermal stability.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification Monomer Dissolve Monomer & LiCl in NMP Reagents Add Pyridine & Triphenyl Phosphite Monomer->Reagents Polymerization Heat at 100°C for 3h under N2 Reagents->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Filter and Wash with Methanol & Water Precipitation->Filtration Drying Dry in Vacuum Oven at 80°C Filtration->Drying

Workflow for the synthesis of Poly(2-amino-4-bromo-3-methylbenzamide).

II. Application in the Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs can be tuned by carefully selecting the metal centers and the organic linkers. Substituted benzoic acids are widely used as organic linkers in MOF synthesis.[7] The functional groups on the benzoic acid ring can impart specific properties to the MOF, such as catalytic activity, selective gas adsorption, and luminescence.[8]

Application Note: this compound as a Functional Ligand for MOFs

The use of this compound as an organic linker in MOF synthesis offers several potential advantages:

  • Functional Pores: The amino group within the MOF pores can act as a basic site for catalysis or as a binding site for specific molecules like CO₂.

  • Post-Synthetic Modification: The bromine atom can be used for post-synthetic modification of the MOF, allowing for the introduction of other functional groups after the framework has been constructed. This is a powerful tool for fine-tuning the properties of the material.

  • Chirality: Although the molecule itself is not chiral, its coordination to metal centers in a specific arrangement could potentially lead to the formation of chiral MOFs, which are of interest for enantioselective separations and catalysis.[9]

  • Modulation of Electronic Properties: The combination of an electron-donating amino group and an electron-withdrawing bromo group can influence the electronic properties of the MOF, which could be relevant for applications in sensing or electronics.

Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF

This protocol describes a hypothetical solvothermal synthesis of a MOF using this compound as the organic linker and zinc nitrate as the metal source.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Ligand and Metal Salt Solution: In a 20 mL glass vial, dissolve 46 mg (0.2 mmol) of this compound and 60 mg (0.2 mmol) of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the vial to 120°C for 48 hours.

  • Cooling and Crystal Collection: After the reaction, allow the oven to cool down to room temperature slowly. Colorless crystals of the MOF should form.

  • Washing: Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Activation: To remove the solvent molecules from the pores, immerse the crystals in fresh ethanol for 24 hours, then decant the ethanol and heat the crystals under vacuum at 100°C for 12 hours.

Characterization:

The synthesized MOF can be characterized by single-crystal X-ray diffraction (SC-XRD) to determine its crystal structure, powder X-ray diffraction (PXRD) to check for phase purity, thermogravimetric analysis (TGA) to assess its thermal stability, and gas adsorption measurements (e.g., N₂ at 77 K) to determine its porosity and surface area.

logical_relationship cluster_components MOF Components cluster_synthesis Synthesis cluster_product Resulting Material cluster_properties Potential Properties Metal Metal Ion (e.g., Zn²⁺) Solvothermal Solvothermal Reaction Metal->Solvothermal Ligand Organic Ligand (this compound) Ligand->Solvothermal MOF Functional MOF Solvothermal->MOF Catalysis Catalysis MOF->Catalysis Separation Gas Separation MOF->Separation Sensing Sensing MOF->Sensing

Logical relationship for MOF synthesis and potential applications.

Conclusion

While direct experimental data on the application of this compound in materials science is currently limited, its molecular structure strongly suggests its potential as a valuable building block for the creation of advanced functional materials. The protocols provided herein offer a starting point for researchers to explore the synthesis of novel polymers and metal-organic frameworks with unique properties. Further investigation into this compound's role in materials science is warranted and could lead to the development of materials with tailored functionalities for a wide range of applications, from catalysis and separations to electronics and advanced coatings.

References

Application Notes and Protocols for the Esterification of 2-Amino-4-bromo-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the esterification of 2-Amino-4-bromo-3-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Two effective methods are presented: the classic Fischer-Speier Esterification and a high-yield procedure utilizing thionyl chloride in methanol.

Introduction

This compound is a substituted aromatic carboxylic acid whose ester derivatives are valuable building blocks in medicinal chemistry. The presence of amino, bromo, and methyl groups on the benzoic acid scaffold allows for diverse functionalization, making its esters crucial precursors for the synthesis of biologically active molecules. The choice of esterification method can be critical, depending on the desired scale, substrate sensitivity, and required purity of the final product. This application note outlines two robust and reproducible methods for the preparation of its methyl ester, providing researchers with practical and efficient synthetic routes.

Data Presentation

The following table summarizes the key quantitative data for the two described esterification methods for producing methyl 2-amino-4-bromo-3-methylbenzoate.

ParameterMethod 1: Fischer-Speier EsterificationMethod 2: Esterification using Thionyl Chloride in Methanol
Typical Yield 75-90%>90%
Reaction Time 4-8 hours4 hours
Reaction Temperature Reflux (approx. 65°C for methanol)Reflux (approx. 65°C for methanol)
Key Reagents Methanol, Sulfuric AcidMethanol, Thionyl Chloride
Catalyst Sulfuric Acid (strong acid)In situ generated HCl
Work-up Complexity Moderate (Neutralization, Extraction)Moderate (Neutralization, Extraction)

Experimental Protocols

Method 1: Fischer-Speier Esterification

This classic method utilizes a strong acid catalyst, typically sulfuric acid, with an excess of the alcohol to drive the equilibrium towards the formation of the ester.[1][2] The amino group on the benzoic acid necessitates the use of a stoichiometric amount of the acid catalyst.[2]

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate or Dichloromethane

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (10-20 eq). The methanol serves as both a reactant and the solvent.

  • Catalyst Addition: With stirring, carefully and slowly add concentrated sulfuric acid (1.0-1.2 eq) to the suspension. The addition is exothermic and may cause the formation of a precipitate (the ammonium salt), which will dissolve upon heating.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture with stirring until the evolution of CO₂ gas ceases and the pH is approximately 8. This will neutralize the excess sulfuric acid and any unreacted carboxylic acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 2-amino-4-bromo-3-methylbenzoate.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Method 2: Esterification using Thionyl Chloride in Methanol

This method is a highly efficient alternative for preparing methyl esters. Thionyl chloride reacts with methanol to generate hydrochloric acid in situ, which then catalyzes the esterification.[3] This procedure often results in high yields.[3]

Materials:

  • This compound

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate or Dichloromethane

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a drying tube to protect from atmospheric moisture), dissolve this compound (1.0 eq) in anhydrous methanol (10-15 eq).

  • Reagent Addition: Cool the solution in an ice bath to 0°C. With vigorous stirring, slowly add thionyl chloride (2.0-2.2 eq) dropwise. The addition is exothermic and generates HCl gas.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65°C) for 4 hours. Monitor the reaction by TLC.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up and Neutralization: To the residue, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Ensure the final pH is basic (pH > 8).

  • Extraction: Extract the product from the aqueous mixture using ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

  • Washing: Combine the organic extracts and wash them with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation to afford the desired methyl ester.

  • Purification (Optional): If required, the product can be purified by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the experimental workflows for the described esterification methods.

Fischer_Esterification_Workflow start Start reagents 1. Mix: - this compound - Anhydrous Methanol start->reagents catalyst 2. Add H₂SO₄ (conc.) (Catalyst) reagents->catalyst reflux 3. Reflux (4-8 hours at ~65°C) catalyst->reflux cool 4. Cool to RT reflux->cool quench 5. Quench (Pour into ice-water) cool->quench neutralize 6. Neutralize (Add NaHCO₃ solution) quench->neutralize extract 7. Extract (Ethyl Acetate or CH₂Cl₂) neutralize->extract wash 8. Wash (Water, Brine) extract->wash dry 9. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) wash->dry product Methyl 2-amino-4-bromo- 3-methylbenzoate dry->product

Caption: Workflow for Fischer-Speier Esterification.

Thionyl_Chloride_Esterification_Workflow start Start dissolve 1. Dissolve Acid in Anhydrous Methanol start->dissolve cool_reagent 2. Cool to 0°C (Ice Bath) dissolve->cool_reagent add_socl2 3. Add SOCl₂ (dropwise) cool_reagent->add_socl2 reflux 4. Reflux (4 hours at ~65°C) add_socl2->reflux concentrate 5. Concentrate (Rotary Evaporator) reflux->concentrate neutralize 6. Neutralize (Add NaHCO₃ solution) concentrate->neutralize extract 7. Extract (Ethyl Acetate or CH₂Cl₂) neutralize->extract wash 8. Wash (Water, Brine) extract->wash dry 9. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) wash->dry product Methyl 2-amino-4-bromo- 3-methylbenzoate dry->product

Caption: Workflow for Esterification using Thionyl Chloride.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bromination of 2-Amino-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the bromination of 2-amino-3-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the bromination of 2-amino-3-methylbenzoic acid?

A1: The two most widely employed methods for the bromination of 2-amino-3-methylbenzoic acid are the use of N-Bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF), and the reaction with hydrobromic acid (HBr) in dimethyl sulfoxide (DMSO).[1] Both methods have proven effective in yielding the desired 2-amino-5-bromo-3-methylbenzoic acid.

Q2: What is the expected regioselectivity for the bromination of 2-amino-3-methylbenzoic acid?

A2: The amino (-NH₂) and methyl (-CH₃) groups are both activating and ortho-, para-directing. The amino group is a significantly stronger activating group. Therefore, the incoming electrophile (bromine) will be directed to the positions ortho and para to the amino group. The position para to the strong activating amino group (C5) is the most favored site for substitution, leading to the formation of 2-amino-5-bromo-3-methylbenzoic acid as the major product.[2]

Q3: What are the common side products in this reaction?

A3: Due to the highly activating nature of the amino group, a common side product is the di-brominated species, 2-amino-3,5-dibromo-3-methylbenzoic acid.[3][4] Formation of this byproduct is more likely if an excess of the brominating agent is used or if the reaction is allowed to proceed for an extended period.[4] In some cases, particularly with elemental bromine in polar solvents, decarboxylation can lead to the formation of brominated anilines.[3]

Q4: How can I purify the final product, 2-amino-5-bromo-3-methylbenzoic acid?

A4: The most common purification methods are recrystallization and column chromatography.[4][5] For recrystallization, a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. A mixture of ethanol and water or methanol and water can be a good starting point.[4] Column chromatography using silica gel is also an effective method for separating the mono-brominated product from any unreacted starting material or di-brominated byproduct.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete reaction.- Increase the reaction time and monitor progress by Thin Layer Chromatography (TLC).- If using NBS, a slight increase in temperature might be necessary, but monitor carefully to avoid side reactions.[4]
2. Deactivated brominating agent.- Use a fresh, properly stored batch of N-Bromosuccinimide (NBS) or other brominating agent. NBS can decompose over time.[4][6]
3. Sub-optimal reaction conditions.- Ensure all reagents and solvents are of the appropriate grade and are anhydrous if the protocol specifies.[6]
Formation of Multiple Products (Poor Selectivity) 1. Over-bromination leading to di-brominated byproducts.- Use a precise 1:1 molar ratio of 2-amino-3-methylbenzoic acid to the brominating agent.[4]- Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture.[4]- Perform the reaction at a lower temperature (e.g., 0-5 °C) to enhance selectivity for mono-bromination.[4]
2. Incorrect regioselectivity.- The directing effects of the amino and methyl groups strongly favor bromination at the 5-position. If other isomers are significant, re-evaluate the reaction conditions and purity of starting materials.
Product is Colored (Pink, Brown, or Yellow) 1. Presence of impurities or oxidation byproducts.- Recrystallization is an effective method for purification.[4]- Treating a solution of the crude product with activated charcoal before recrystallization can help remove colored impurities.[4]
2. Residual bromine.- A wash with a sodium bisulfite solution can be used to remove excess bromine after the reaction is complete.[3]
Difficulty in Product Isolation 1. Incomplete precipitation.- Ensure the pH is adjusted correctly during workup to precipitate the product fully. For example, quenching with a saturated sodium bicarbonate solution is a common step.[1]
2. Product loss during extraction.- If using an extraction workup, ensure the aqueous layer is saturated with a salt like NaCl (brine) to minimize the solubility of the product in the aqueous phase.

Experimental Protocols

Method 1: Bromination using N-Bromosuccinimide (NBS) in DMF

This protocol details the direct bromination of 2-amino-3-methylbenzoic acid using NBS.

Materials:

  • 2-amino-3-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-methylbenzoic acid (e.g., 500 mg, 3.31 mmol) in DMF (e.g., 33 mL).[3]

  • To this solution, add N-bromosuccinimide (e.g., 618 mg, 3.47 mmol) in one portion.[3]

  • Stir the reaction mixture at room temperature for 1 hour.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (e.g., 50 mL).[3]

  • Extract the aqueous mixture with ethyl acetate (e.g., 3 x 50 mL).[3]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[3]

  • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by recrystallization or column chromatography. A quantitative yield has been reported for this method.[3]

Method 2: Bromination using Hydrobromic Acid (HBr) in DMSO

This protocol provides an alternative route for the bromination of 2-amino-3-methylbenzoic acid.

Materials:

  • 2-amino-3-methylbenzoic acid

  • 48% aqueous hydrobromic acid (HBr)

  • Dimethyl sulfoxide (DMSO)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 2-amino-3-methylbenzoic acid (e.g., 10.0 g, 66 mmol) in DMSO.[1]

  • To the solution, add 48% aqueous hydrobromic acid (e.g., 18.0 mL).[1]

  • Stir the reaction mixture at room temperature overnight.[1]

  • After the reaction is complete, quench the reaction by adding a saturated sodium bicarbonate solution until the mixture is basic.[1]

  • Continue stirring the resulting mixture overnight. A precipitate should form.[1]

  • Collect the precipitate by filtration.

  • Wash the solid with water and dry it under a vacuum to afford 2-amino-5-bromo-3-methylbenzoic acid. A yield of 85% has been reported for this method.[1]

Visualizations

bromination_workflow cluster_start Starting Material cluster_reaction Bromination Reaction cluster_product Crude Product cluster_purification Purification cluster_final Final Product start 2-Amino-3-methylbenzoic Acid reaction Electrophilic Aromatic Substitution start->reaction Brominating Agent (NBS or HBr) crude_product Crude 2-Amino-5-bromo-3-methylbenzoic Acid reaction->crude_product purification Recrystallization or Column Chromatography crude_product->purification final_product Pure 2-Amino-5-bromo-3-methylbenzoic Acid purification->final_product

Caption: Experimental workflow for the bromination of 2-amino-3-methylbenzoic acid.

Caption: Influence of substituents on the regioselectivity of bromination.

References

Technical Support Center: Synthesis of 2-Amino-4-bromo-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-bromo-3-methylbenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through a multi-step process involving bromination, nitration, and reduction.

Q1: My initial bromination of m-toluic acid is giving a low yield of the desired 4-bromo-3-methylbenzoic acid. What are the likely side products?

A1: Low yields in the electrophilic bromination of m-toluic acid are often due to the formation of isomeric and poly-brominated byproducts. The methyl and carboxylic acid groups direct the incoming bromine to different positions on the aromatic ring.

  • Isomeric Byproducts: You may be forming 2-bromo-3-methylbenzoic acid, 6-bromo-3-methylbenzoic acid, and 2,4-dibromo-3-methylbenzoic acid. The presence of these isomers can complicate purification.

  • Poly-bromination: If the reaction conditions are too harsh (e.g., excess bromine, high temperature), di- or even tri-brominated products can form.

  • Troubleshooting:

    • Control Temperature: Maintain a low reaction temperature to improve selectivity.

    • Stoichiometry: Use a slight excess of the brominating agent, but avoid a large excess.

    • Catalyst: The choice of catalyst (e.g., iron filings) can influence the isomer distribution.

Q2: During the nitration of 4-bromo-3-methylbenzoic acid, I'm observing a significant amount of dark, tarry material and multiple spots on my TLC plate. What could be the cause?

A2: The nitration of substituted benzoic acids can be challenging due to the strongly deactivating nature of the carboxylic acid and bromine substituents, requiring harsh conditions that can lead to side reactions.

  • Over-nitration: The formation of dinitro compounds is a possibility, especially with forcing conditions.

  • Oxidative Decomposition: The use of strong nitric and sulfuric acids can lead to the oxidation of the methyl group or decomposition of the starting material, resulting in tarry byproducts.

  • Isomer Formation: While the directing groups favor nitration at the 2-position, some nitration may occur at the 6-position, leading to the formation of 4-bromo-6-nitro-3-methylbenzoic acid.

Troubleshooting:

  • Temperature Control: Carefully control the temperature during the addition of the nitrating mixture, keeping it low to minimize side reactions.

  • Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent over-reaction and decomposition.

Q3: The reduction of the nitro group to an amine is incomplete, or I am seeing byproducts. How can I optimize this step?

A3: Incomplete reduction or the formation of byproducts during the transformation of the nitro group can occur depending on the reducing agent and reaction conditions.

  • Incomplete Reduction: If using catalytic hydrogenation (e.g., H2/Pd-C), the catalyst may be poisoned or deactivated. With metal/acid reductions (e.g., Sn/HCl, Fe/HCl), the reaction may not have gone to completion.

  • Potential Byproducts: Depending on the reaction conditions, intermediates such as nitroso or hydroxylamine compounds may be formed.

  • Troubleshooting:

    • Catalyst Activity: For catalytic hydrogenation, ensure the catalyst is fresh and the system is free of catalyst poisons.

    • Reaction Conditions: For metal/acid reductions, ensure sufficient acid and metal are present and that the reaction is heated appropriately to drive it to completion.

    • Work-up: A careful work-up is necessary to remove metal salts and ensure the product is fully isolated.

Q4: I'm having difficulty purifying the final product. What are some common impurities I should be aware of?

A4: Common impurities in the final product can include unreacted starting materials from the final step (the nitro compound), isomeric byproducts carried through the synthesis, and byproducts from side reactions.

  • Starting Material: Residual 4-bromo-2-nitro-3-methylbenzoic acid.

  • Isomeric Amines: The presence of isomeric amino acids, such as 6-amino-4-bromo-3-methylbenzoic acid, if the corresponding nitro-isomer was formed.

  • Debrominated Product: Depending on the reduction conditions (especially some forms of catalytic hydrogenation), the bromine atom can be cleaved, leading to 2-amino-3-methylbenzoic acid as an impurity.

Purification Strategy:

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for removing minor impurities.

  • Column Chromatography: For difficult separations of isomers, column chromatography may be necessary.

Summary of Potential Byproducts

The following table summarizes the potential byproducts at each stage of a typical synthesis of this compound.

Synthetic StepStarting MaterialDesired ProductPotential Byproducts
Bromination m-Toluic acid4-Bromo-3-methylbenzoic acid2-Bromo-3-methylbenzoic acid, 6-Bromo-3-methylbenzoic acid, 2,4-Dibromo-3-methylbenzoic acid
Nitration 4-Bromo-3-methylbenzoic acid4-Bromo-2-nitro-3-methylbenzoic acid4-Bromo-6-nitro-3-methylbenzoic acid, Dinitro compounds, Oxidative decomposition products
Reduction 4-Bromo-2-nitro-3-methylbenzoic acidThis compoundNitroso and hydroxylamine intermediates, 2-Amino-3-methylbenzoic acid (debrominated)

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-3-methylbenzoic acid (Bromination)

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-toluic acid in a suitable solvent such as glacial acetic acid.

  • Add a catalytic amount of iron filings.

  • Slowly add a stoichiometric amount of bromine dropwise to the solution at room temperature.

  • After the addition is complete, gently heat the reaction mixture to 40-50 °C and stir until the bromine color disappears.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure 4-bromo-3-methylbenzoic acid.

Protocol 2: Synthesis of 4-Bromo-2-nitro-3-methylbenzoic acid (Nitration)

  • In a flask immersed in an ice-salt bath, slowly add 4-bromo-3-methylbenzoic acid to concentrated sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, also cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not exceed 10-15 °C.

  • After the addition is complete, continue stirring at low temperature, monitoring the reaction by TLC.

  • Once the reaction is complete, slowly pour the mixture onto crushed ice with vigorous stirring to precipitate the product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry the product.

Protocol 3: Synthesis of this compound (Reduction)

  • To a solution of 4-bromo-2-nitro-3-methylbenzoic acid in a suitable solvent (e.g., ethanol, acetic acid), add a reducing agent such as tin(II) chloride or iron powder.

  • If using a metal/acid system, add concentrated hydrochloric acid portion-wise while stirring.

  • Heat the mixture under reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude this compound by recrystallization.

Visualized Synthetic Pathway and Byproduct Formation

Synthesis_Byproducts cluster_bromo cluster_nitro cluster_reduction start m-Toluic Acid bromo_product 4-Bromo-3-methylbenzoic Acid start->bromo_product Bromination bromo_isomer Isomeric & Poly-bromo Byproducts start->bromo_isomer Side Reaction nitro_product 4-Bromo-2-nitro-3-methylbenzoic Acid bromo_product->nitro_product Nitration nitro_isomer Isomeric Nitro & Decomposition Products bromo_product->nitro_isomer Side Reaction final_product This compound nitro_product->final_product Reduction reduction_byproduct Incomplete Reduction & Debrominated Products nitro_product->reduction_byproduct Side Reaction

Caption: Synthetic pathway with potential byproduct formation.

troubleshooting quinazolinone synthesis from aminobenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinazolinone derivatives from aminobenzoic acids. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in quinazolinone synthesis?

Low yields can stem from several factors, including poor quality of starting materials, suboptimal reaction conditions (temperature, time, solvent), inefficient catalyst activity, and product loss during workup and purification.[1] Impurities in reactants like 2-aminobenzoic acids can lead to side reactions, reducing the formation of the desired product.[1]

Q2: My reaction is producing significant amounts of side products. What are the likely culprits?

Common impurities often arise from unreacted starting materials or by-products from the cyclization reaction.[2] The presence of water can lead to hydrolysis of intermediates.[3] Additionally, depending on the specific route, side reactions can compete with the desired quinazolinone formation.[1]

Q3: What is the most effective method to purify 4(3H)-quinazolinone derivatives?

The best purification strategy depends on the scale and impurity profile.[2]

  • Recrystallization: An excellent first choice for solid compounds to remove baseline impurities, provided a suitable solvent is found.[2][3]

  • Column Chromatography: Highly effective for separating compounds with different polarities.[2][3]

  • Preparative HPLC: The preferred method for achieving very high purity (>99%) or separating closely related analogs.[2]

Q4: I'm having trouble with the classical Niementowski synthesis. What are its main challenges?

The Niementowski synthesis, which condenses an anthranilic acid with an amide, is a foundational method but often requires harsh conditions.[4][5] Key challenges include the need for high temperatures (typically 130–150°C), which can degrade sensitive starting materials or products.[4][5]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of quinazolinones from aminobenzoic acids.

Problem 1: Low or No Product Yield

If you are experiencing poor yields, consider the following factors and optimization strategies.

Potential CauseRecommended Solution(s)
Poor Starting Material Quality Impurities in aminobenzoic acids or other reactants can inhibit the reaction.[1] Purify starting materials before use (e.g., recrystallization).
Suboptimal Reaction Temperature Some reactions require significant heat to overcome the activation energy.[1] Conversely, excessive heat can cause decomposition. Screen a range of temperatures (e.g., 50 °C, 80 °C, 120 °C) in small-scale trials to find the optimum.[1]
Incorrect Reaction Time Reactions may not have gone to completion or decomposition may occur with prolonged heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Inefficient Catalyst If using a catalyzed reaction, the catalyst may be inactive or poisoned.[1] Use a fresh batch of catalyst and ensure starting materials and solvents are free of impurities that could act as inhibitors.[1]
Moisture Sensitivity Some reagents or intermediates are sensitive to moisture.[1] Ensure all glassware is oven-dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Problem 2: Formation of Multiple Side Products and Purification Difficulty

The presence of multiple spots on a TLC plate or several peaks in an HPLC chromatogram indicates a complex reaction mixture requiring careful purification.

Potential CauseRecommended Solution(s)
Side Reactions The presence of water can cause hydrolysis.[3] Ensure anhydrous conditions. Using a mild base can sometimes neutralize acids formed during the reaction, preventing acid-catalyzed side reactions.[3]
Unreacted Starting Materials If starting materials are visible in the crude product analysis, consider increasing the reaction time or temperature.
Ineffective Purification A single purification technique may be insufficient.[2] A multi-step approach is often necessary.[3] For example, follow column chromatography with recrystallization to enhance purity.[2] If using column chromatography, a shallower solvent gradient can improve separation.[2]
Product Adsorbing to Silica Gel The product may be irreversibly binding to the silica gel during column chromatography.[1] Try deactivating the silica gel with a small amount of triethylamine in the eluent or switch to a different stationary phase like alumina.
Visualization of Troubleshooting and Synthesis Workflows

To better illustrate the experimental processes, the following diagrams outline a general synthesis workflow and a logical troubleshooting flowchart.

G General Synthesis Workflow for Quinazolinones cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start Starting Materials (Aminobenzoic Acid, Amide/Acyl Chloride) Mixing Combine Reactants Start->Mixing Reagents Solvent & Catalyst (if applicable) Reagents->Mixing Heating Heat Mixture (Conventional or Microwave) Mixing->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Quench Quench Reaction Monitoring->Quench Complete Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Crude Crude Product Evaporate->Crude Purify Purification (Chromatography/Recrystallization) Crude->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Final Pure Quinazolinone Characterize->Final

Caption: General experimental workflow for quinazolinone synthesis.

G Troubleshooting Flowchart for Low Yield Start Low Yield Observed Check_SM Are Starting Materials Pure? Start->Check_SM Purify_SM Purify Starting Materials (e.g., Recrystallize) Check_SM->Purify_SM No Check_Conditions Are Reaction Conditions Optimal? Check_SM->Check_Conditions Yes Purify_SM->Check_Conditions Optimize_Temp Screen Different Temperatures Check_Conditions->Optimize_Temp No Optimize_Time Monitor Reaction Over Time Check_Conditions->Optimize_Time Partially Check_Atmosphere Is Reaction Air/Moisture Sensitive? Check_Conditions->Check_Atmosphere Yes Optimize_Temp->Check_Atmosphere Optimize_Time->Check_Atmosphere Inert_Atmosphere Use Inert Atmosphere (N2/Ar) & Dry Solvents Check_Atmosphere->Inert_Atmosphere Yes Check_Workup Is Product Lost During Workup? Check_Atmosphere->Check_Workup No Inert_Atmosphere->Check_Workup Optimize_Extraction Optimize Extraction pH & Solvent Check_Workup->Optimize_Extraction Yes Success Yield Improved Check_Workup->Success No Optimize_Extraction->Success

Caption: Troubleshooting logic for addressing low product yield.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3-Substituted Quinazolin-4(3H)-ones

This protocol outlines a modern, efficient one-pot synthesis using microwave irradiation.[3] Microwave-assisted methods can offer shorter reaction times and improved yields.[3][6][7]

Materials:

  • Anthranilic acid (5 mmol)

  • Trimethyl orthoformate (6 mmol)

  • Appropriate amine (6 mmol)

  • Ethanol (10 mL)

  • Crushed ice

Procedure:

  • In a suitable microwave reaction vessel, mix anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).[3]

  • Seal the vessel and subject the mixture to microwave irradiation at 120 °C for 30 minutes.[3]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture over crushed ice to precipitate the crude product.[3]

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: General Purification by Column Chromatography

This protocol describes a general procedure for purifying quinazolinone derivatives using silica gel column chromatography.[2]

Materials:

  • Crude quinazolinone product

  • Silica gel (60-120 mesh)

  • Eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol)[2]

  • Glass column, collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane/Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimum amount of the chromatography solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the powdered sample onto the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent system, gradually increasing the polarity (e.g., moving from 9:1 to 2:1 Hexane/Ethyl Acetate) to move the compounds down the column.[2]

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified quinazolinone.[2]

References

minimizing di-bromination in 2-amino-3-methylbenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the bromination of 2-amino-3-methylbenzoic acid. Our focus is on strategies to minimize di-bromination and achieve selective mono-bromination.

Troubleshooting Guide

Problem: Significant formation of di-brominated product.

Possible Causes and Solutions:

  • Overly Activating Amino Group: The primary challenge in the bromination of 2-amino-3-methylbenzoic acid is the strong activating effect of the amino group, which promotes multiple substitutions on the aromatic ring.[1][2][3]

    • Solution 1: Protection of the Amino Group: A common and effective strategy is to temporarily protect the amino group by converting it into a less activating amide, typically through acetylation.[1][4] The acetyl group can be removed by hydrolysis after the bromination step to yield the mono-brominated product.[4]

    • Solution 2: Milder Brominating Agents: Instead of using elemental bromine (Br₂), which is highly reactive, consider using milder brominating agents like N-Bromosuccinimide (NBS).[5][6] NBS often provides better control and selectivity in the bromination of activated aromatic rings.

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of di-bromination.

    • Solution: Optimization of Reaction Parameters: It is crucial to carefully control the reaction temperature and time.[6] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal point to quench the reaction, maximizing the yield of the mono-bromo product while minimizing the di-bromo byproduct.

  • Incorrect Stoichiometry: Using an excess of the brominating agent will inevitably lead to polysubstitution.

    • Solution: Precise Stoichiometric Control: Use a stoichiometric amount or a slight excess of the brominating agent relative to the 2-amino-3-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected major mono-brominated product of 2-amino-3-methylbenzoic acid?

The major mono-brominated product is expected to be 2-amino-5-bromo-3-methylbenzoic acid . The amino group is a strong ortho, para-director, and the para position (C5) is sterically more accessible than the ortho position (C6). The methyl group is also an ortho, para-director, reinforcing the substitution at the C5 position. The carboxylic acid group is a meta-director, which would direct to the C5 position as well.

Q2: Are there established protocols for the selective mono-bromination of 2-amino-3-methylbenzoic acid?

Yes, several protocols have been reported to yield the mono-brominated product in good yields. These generally involve the use of N-Bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) or the use of hydrogen bromide in dimethyl sulfoxide (DMSO).[5]

Q3: How can I monitor the progress of the reaction to avoid over-bromination?

Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate at regular intervals, you can visualize the consumption of the starting material and the formation of the product(s). The reaction should be stopped when the spot corresponding to the starting material has disappeared or significantly diminished, and before the appearance of a significant amount of a second, likely di-brominated, product spot.

Q4: What are the key safety precautions to take during the bromination of 2-amino-3-methylbenzoic acid?

Bromine and its derivatives are corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. In case of skin contact, the affected area should be washed immediately with copious amounts of water.

Experimental Protocols & Data

The following table summarizes key experimental conditions for the mono-bromination of 2-amino-3-methylbenzoic acid to yield 2-amino-5-bromo-3-methylbenzoic acid.

Brominating AgentSolventTemperatureReaction TimeYield of Mono-bromo ProductReference
N-Bromosuccinimide (NBS)N,N-dimethylformamide (DMF)20°C1 hourQuantitative[5]
48% aq. HBrDimethyl sulfoxide (DMSO)Room TemperatureOvernight85%[5]

Detailed Methodology: Mono-bromination using NBS in DMF [5]

  • Dissolution: Dissolve 2-amino-3-methylbenzoic acid (e.g., 500 mg, 3.31 mmol) in N,N-dimethylformamide (DMF) (e.g., 33 mL).

  • Addition of NBS: To the solution, add N-bromosuccinimide (NBS) (e.g., 618 mg, 3.47 mmol).

  • Reaction: Stir the reaction mixture at room temperature (20°C) for 1 hour.

  • Work-up: Pour the reaction mixture into water (e.g., 50 mL) and extract with ethyl acetate (e.g., 3 x 50 mL).

  • Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the product.

Workflow for Minimizing Di-bromination

workflow Workflow for Selective Mono-bromination start Start: 2-amino-3-methylbenzoic acid protect_amino Protect Amino Group (e.g., Acetylation) start->protect_amino If di-bromination is a major issue direct_bromination Direct Bromination (Milder Conditions) start->direct_bromination Attempt direct route first bromination Bromination (e.g., NBS in DMF) protect_amino->bromination deprotection Deprotection (Hydrolysis) bromination->deprotection product 2-amino-5-bromo-3-methylbenzoic acid deprotection->product analysis Analyze Product Mixture (TLC, NMR) direct_bromination->analysis analysis->product Mono-bromination successful dibromo Di-bromo product formed analysis->dibromo Di-bromination observed optimize Optimize Reaction (Time, Temp, Stoichiometry) dibromo->optimize optimize->direct_bromination

Caption: A decision-making workflow for achieving selective mono-bromination.

References

Technical Support Center: Synthesis of 2-Amino-4-bromo-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 2-Amino-4-bromo-3-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthetic route is the electrophilic bromination of 2-Amino-3-methylbenzoic acid. This starting material is commercially available and allows for the direct introduction of the bromine atom onto the aromatic ring.

Q2: What are the key reaction parameters to control during the bromination of 2-Amino-3-methylbenzoic acid?

A2: Critical parameters to monitor and optimize include the choice of brominating agent, solvent, reaction temperature, and reaction time. The reactivity of the starting material and the potential for side reactions necessitate careful control of these variables to maximize the yield of the desired product.

Q3: What are some common side products that can form during the synthesis?

A3: Potential side products can include di-brominated compounds, where a second bromine atom is added to the aromatic ring. Over-bromination can be minimized by controlling the stoichiometry of the brominating agent and the reaction temperature. Additionally, oxidation of the amino group can occur if harsh reaction conditions are used.

Q4: How can I purify the final product, this compound?

A4: Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. The amphoteric nature of the product means that controlling the pH during workup and purification is important to ensure the precipitation of the free acid. Column chromatography on silica gel can also be employed for more challenging purifications.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality of starting material.1. Use a fresh, properly stored brominating agent. 2. Gradually increase the reaction temperature while monitoring for product formation. 3. Extend the reaction time and monitor progress by TLC or LC-MS. 4. Ensure the purity of 2-Amino-3-methylbenzoic acid.
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction temperature is too high. 2. Incorrect choice of solvent. 3. Stoichiometry of the brominating agent is too high.1. Maintain a lower reaction temperature to favor the formation of the desired isomer. 2. Screen different solvents to optimize regioselectivity. 3. Use a stoichiometric amount or a slight excess of the brominating agent.
Incomplete Reaction 1. Insufficient amount of brominating agent. 2. Short reaction time. 3. Presence of quenching impurities.1. Increase the equivalents of the brominating agent incrementally. 2. Allow the reaction to proceed for a longer duration. 3. Ensure all reagents and solvents are pure and dry.
Difficulty in Product Isolation/Purification 1. Product is too soluble in the recrystallization solvent. 2. Co-precipitation of impurities. 3. Emulsion formation during workup.1. Experiment with different solvent systems for recrystallization. 2. Perform a pre-purification step, such as a wash with a dilute acid or base. 3. Add a saturated brine solution to break up emulsions during extraction.

Experimental Protocols

Synthesis of this compound via Bromination of 2-Amino-3-methylbenzoic acid

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-Amino-3-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-3-methylbenzoic acid (1.0 eq) in DMF.

  • Cool the solution in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Visualizations

Synthesis_Workflow Start Start: 2-Amino-3-methylbenzoic acid Reaction Bromination (NBS, DMF) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product Product: 2-Amino-4-bromo- 3-methylbenzoic acid Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Problem Low Yield Issue Cause1 Inactive Reagent Problem->Cause1 Cause2 Suboptimal Temperature Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Solution1 Use Fresh Reagent Cause1->Solution1 Solution2 Optimize Temperature Cause2->Solution2 Solution3 Adjust Stoichiometry Cause3->Solution3

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

Technical Support Center: Palladium Coupling Reactions of 2-Amino-4-bromo-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Amino-4-bromo-3-methylbenzoic acid in palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during cross-coupling reactions with this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
1. Significant formation of 2-Amino-3-methylbenzoic acid (protodebromination/dehalogenation product) The free amino group can interfere with the catalytic cycle, promoting reductive dehalogenation.[1] The presence of a palladium hydride species can lead to the replacement of the bromine atom with hydrogen.[1]N-Protection: Protect the amino group as a Boc-carbamate or another suitable protecting group to suppress dehalogenation.[1] Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that favor the desired reductive elimination over dehalogenation.[1] Base Selection: Use a milder base such as K₂CO₃ or K₃PO₄ instead of strong bases like alkoxides.[1]
2. Formation of a dimeric biaryl product (homocoupling) Oxygen in the reaction mixture can lead to the oxidative coupling of two molecules of the starting material or the coupling partner (e.g., boronic acid in Suzuki reactions).[2][3] This can also occur if Pd(II) species are present at the start of the reaction.[3]Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.[1] Catalyst Choice: Use a Pd(0) source like Pd(PPh₃)₄ or an efficient pre-catalyst to minimize the presence of Pd(II) at the start of the reaction.[3]
3. Low yield of the desired coupled product and recovery of starting material - Inefficient catalyst activation or decomposition.[1] - Suboptimal reaction temperature.[1] - Catalyst inhibition by the amino or carboxylate groups.[2]Catalyst System: Use a pre-catalyst (e.g., G3 or G4 Buchwald precatalysts for Buchwald-Hartwig) or an efficient in-situ catalyst generation protocol.[1] For Suzuki couplings, Pd(PPh₃)₄ or PdCl₂(dppf) are common starting points.[1] Temperature Optimization: Gradually increase the reaction temperature in 10°C increments. Many Suzuki and Buchwald-Hartwig reactions are effective between 80-110°C.[1] Ligand Selection: The choice of ligand can mitigate inhibition by the substrate's functional groups.[2]
4. Formation of the deborylated arene in Suzuki-Miyaura coupling (protodeboronation) This side reaction replaces the boronic acid group with a hydrogen atom and is more common with electron-rich boronic acids and at elevated temperatures.[2]Reaction Time and Temperature: Avoid prolonged heating and use the lowest effective temperature to minimize this side reaction.[2] Base and Solvent: The choice of base and solvent can influence the rate of protodeboronation. Careful optimization is recommended.
5. Decarboxylation of the starting material or product While less common under typical cross-coupling conditions, the carboxylic acid functionality could potentially be removed at very high temperatures.Temperature Control: Avoid excessive heating. If the desired reaction requires high temperatures, consider protecting the carboxylic acid as an ester.[2]

Frequently Asked Questions (FAQs)

Q1: Why is protodebromination a significant side reaction with this compound?

A1: Protodebromination, or dehalogenation, is a common side reaction in palladium-catalyzed cross-coupling of aryl halides. For a substrate like this compound, the presence of the ortho-amino group can facilitate the formation of palladium hydride species, which can then react with the aryl bromide to replace the bromine with a hydrogen.[1]

Q2: How does the choice of phosphine ligand impact the extent of protodebromination?

A2: The choice of phosphine ligand is critical. Bulky and electron-rich ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), can accelerate the rate of reductive elimination of the desired product from the palladium center. This increased rate of the desired reaction pathway can outcompete the undesired dehalogenation pathway.[1]

Q3: Is it always necessary to protect the amino group of this compound before a Suzuki-Miyaura coupling?

A3: While not always mandatory, protecting the amino group is a highly recommended strategy to minimize protodebromination, especially if significant amounts of the debrominated side product are observed.[1] The Boc (tert-butyloxycarbonyl) group is a common choice as it can often be removed under acidic conditions after the coupling reaction.[1]

Q4: What role does the base play in the protodebromination side reaction?

A4: Strong bases, particularly alkoxides, can sometimes promote the formation of palladium hydride species that lead to dehalogenation. Using weaker inorganic bases like K₂CO₃ or K₃PO₄ can often minimize this side reaction.[1]

Q5: Can the carboxylic acid group interfere with the coupling reaction?

A5: Yes, the carboxylic acid group can be deprotonated under the basic reaction conditions to form a carboxylate salt.[2] This can lead to solubility issues in organic solvents and potentially inhibit the reaction.[2] The carboxylate may also coordinate to the palladium catalyst, affecting its activity.[2] Careful selection of the solvent system is important, and in some cases, protecting the carboxylic acid as an ester may be beneficial.[2]

Q6: What are the primary causes of homocoupling, and how can it be prevented?

A6: Homocoupling, the formation of dimeric products from the starting materials, is often caused by the presence of oxygen in the reaction mixture, which can promote the oxidative coupling of the organometallic reagents.[2][3] To prevent this, it is crucial to perform the reaction under a strict inert atmosphere (argon or nitrogen) and to use properly degassed solvents.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with N-Boc Protected this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • N-Protection: React this compound with Di-tert-butyl dicarbonate (Boc₂O) and a suitable base (e.g., triethylamine) in a solvent like THF or dioxane to obtain the Boc-protected starting material.[1]

  • Reaction Setup: To an oven-dried Schlenk flask, add the Boc-protected this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as K₂CO₃ (2-3 equivalents).[1]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.[1]

  • Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1). Purge the solution with the inert gas for 15-20 minutes. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%)).[1]

  • Reaction: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction by TLC or LC-MS.[1]

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

  • Deprotection: If necessary, remove the Boc protecting group using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amines.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1 equivalent), the amine coupling partner (1.2 equivalents), a palladium pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos or SPhos, 1.1-1.2 times the mol% of the palladium catalyst), and a base (e.g., NaOt-Bu or K₃PO₄, 1.5-2 equivalents) to an oven-dried reaction vessel.[1]

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).[1]

  • Reaction: Seal the vessel and heat to 90-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.[1]

  • Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.[1]

  • Purification: Purify the crude product by column chromatography.[1]

Visualizations

Troubleshooting_Workflow start Low Yield or Side Product Formation check_dehalogenation Significant Protodebromination? start->check_dehalogenation check_homocoupling Homocoupling Observed? check_dehalogenation->check_homocoupling No solution_dehalogenation Protect Amino Group Use Bulky Ligand Use Milder Base check_dehalogenation->solution_dehalogenation Yes check_starting_material High Starting Material Recovery? check_homocoupling->check_starting_material No solution_homocoupling Improve Degassing Use Inert Atmosphere Use Pd(0) Source check_homocoupling->solution_homocoupling Yes solution_starting_material Optimize Catalyst/Ligand Increase Temperature Screen Solvents check_starting_material->solution_starting_material Yes end_node Optimized Reaction check_starting_material->end_node No solution_dehalogenation->end_node solution_homocoupling->end_node solution_starting_material->end_node

Caption: Troubleshooting workflow for palladium coupling reactions.

Side_Reaction_Pathways substrate 2-Amino-4-bromo- 3-methylbenzoic acid + Coupling Partner desired_product Desired Coupled Product substrate->desired_product Desired Pathway (e.g., Suzuki, Buchwald-Hartwig) protodebromination Protodebromination (2-Amino-3-methyl- benzoic acid) substrate->protodebromination Side Reaction 1 homocoupling Homocoupling (Dimer) substrate->homocoupling Side Reaction 2 protodeboronation Protodeboronation (in Suzuki) substrate->protodeboronation Side Reaction 3

Caption: Competing reaction pathways in palladium coupling.

References

challenges in the scale-up of 2-Amino-4-bromo-3-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-bromo-3-methylbenzoic acid, with a focus on challenges encountered during scale-up.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound. The proposed primary synthesis route involves the direct bromination of 2-Amino-3-methylbenzoic acid.

Diagram of the Proposed Synthesis Pathway

A 2-Amino-3-methylbenzoic acid (Starting Material) B Bromination A->B Brominating Agent (e.g., NBS, Br2) Solvent (e.g., DMF, AcOH) C Crude Product Mixture (Isomers and Starting Material) B->C Formation of a mixture of 4-bromo, 6-bromo, and dibromo isomers is possible D Purification (Crystallization/Chromatography) C->D E This compound (Final Product) D->E Isolated Product

Caption: Proposed synthesis workflow for this compound.

Issue 1: Low Yield of the Desired 4-Bromo Isomer

Question Potential Cause Troubleshooting Steps
My reaction yields a low amount of the target this compound. What are the likely reasons and how can I improve the yield? 1. Formation of multiple isomers: The directing effects of the amino, methyl, and carboxylic acid groups on the aromatic ring can lead to the formation of other isomers, such as 2-Amino-6-bromo-3-methylbenzoic acid.a. Optimize the brominating agent: N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF can sometimes offer better regioselectivity compared to elemental bromine. b. Control the reaction temperature: Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable isomer. Start at 0-5 °C and slowly warm to room temperature. c. Solvent effects: The choice of solvent can influence the regioselectivity. Acetic acid is a common solvent for brominations and could be explored.
2. Incomplete reaction: The starting material, 2-Amino-3-methylbenzoic acid, may not be fully consumed.a. Increase reaction time: Monitor the reaction progress using TLC or HPLC. If starting material is still present after the initial reaction time, extend it. b. Increase stoichiometry of brominating agent: A slight excess (1.05-1.1 equivalents) of the brominating agent can be used, but be cautious as this may also increase the formation of di-brominated byproducts.
3. Degradation of starting material or product: The reaction conditions may be too harsh, leading to decomposition.a. Protect the amino group: The amino group can be acetylated before bromination and then deprotected. This changes the directing effect and can improve stability.

Issue 2: Difficulty in Purifying the Final Product

Question Potential Cause Troubleshooting Steps
I am struggling to isolate pure this compound from the crude reaction mixture. What purification strategies can I employ? 1. Co-crystallization of isomers: The desired 4-bromo isomer and other isomers may have similar solubilities, making separation by simple crystallization challenging.a. Fractional crystallization: Experiment with different solvent systems. A mixture of a good solvent (e.g., methanol, ethanol) and an anti-solvent (e.g., water, hexane) can be effective. Seeding the solution with a pure crystal of the desired isomer can sometimes help. b. pH adjustment: The solubility of aminobenzoic acids is pH-dependent. Dissolving the crude product in a basic solution and then slowly acidifying it might lead to the selective precipitation of one isomer.
2. Similar polarity of isomers on silica gel: Isomers may have very close Rf values on TLC, making column chromatography difficult.a. Optimize the mobile phase: Use a shallow gradient of a more polar solvent in a less polar one (e.g., ethyl acetate in hexanes). Adding a small amount of acetic acid to the mobile phase can improve peak shape for acidic compounds. b. Alternative stationary phases: Consider using a different stationary phase, such as alumina or a C18 reversed-phase column.
3. Presence of colored impurities: The product may be discolored due to impurities formed during the reaction.a. Charcoal treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities. b. Recrystallization: Multiple recrystallizations may be necessary to obtain a product with the desired color and purity.

Issue 3: Scale-Up Challenges

Question Potential Cause Troubleshooting Steps
When moving from a lab-scale to a pilot-plant scale, what are the critical parameters I need to consider for the synthesis of this compound? 1. Exothermic reaction: Bromination reactions are often exothermic. Inadequate heat dissipation on a larger scale can lead to a runaway reaction and the formation of byproducts.a. Controlled addition of reagents: Add the brominating agent slowly and monitor the internal temperature of the reactor. Use a jacketed reactor with a reliable cooling system. b. Dilution: Running the reaction at a lower concentration can help to manage the exotherm.
2. Solid handling and mixing: The starting material and product are solids. Inefficient mixing in a large reactor can lead to localized "hot spots" and incomplete reactions.a. Appropriate reactor and stirrer design: Ensure the reactor is equipped with an appropriate stirrer (e.g., anchor or turbine) to keep the solids suspended. b. Solvent choice: Choose a solvent in which the starting material has at least moderate solubility at the reaction temperature.
3. Product isolation and drying: Filtering and drying large quantities of product can be time-consuming and may affect product stability.a. Use of appropriate equipment: Use a filter press or a centrifuge for efficient filtration of large batches. b. Drying conditions: Use a vacuum oven at a controlled temperature to dry the product. Avoid excessively high temperatures which could cause decomposition.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and logical starting material is 2-Amino-3-methylbenzoic acid (also known as 3-methylanthranilic acid). The synthesis then involves the electrophilic bromination of the aromatic ring.

Q2: Which brominating agents are suitable for this synthesis?

N-Bromosuccinimide (NBS) and elemental bromine (Br₂) are the most common brominating agents for this type of transformation. The choice between them can affect the regioselectivity and handling safety, especially on a larger scale.

Q3: How can I monitor the progress of the bromination reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken at regular intervals and analyzed to check for the consumption of the starting material and the formation of the product.

Q4: What are the expected physicochemical properties of this compound?

PropertyValue
CAS Number 129833-29-0[1]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
Appearance Off-white to white powder[1]
Melting Point 168-172 °C[1]
Solubility Soluble in methanol and other organic solvents[1]

Q5: What are the main safety precautions to consider during the scale-up of this synthesis?

  • Handling of Bromine: Elemental bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.

  • Exothermic Reaction: As brominations can be highly exothermic, strict temperature control is crucial to prevent runaway reactions.

  • Solvent Handling: Large volumes of organic solvents are flammable and should be handled in an environment with proper ventilation and away from ignition sources.

  • Waste Disposal: Halogenated waste should be disposed of according to institutional and environmental regulations.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is a suggested starting point based on the synthesis of similar compounds. Optimization will be necessary.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-Amino-3-methylbenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF, 10 volumes).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in DMF (2 volumes) and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Quenching: Pour the reaction mixture into ice water (50 volumes).

  • Isolation: The product may precipitate out of the solution. If it does, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Troubleshooting Workflow Diagram

Start Start Synthesis Reaction Perform Bromination Start->Reaction Analysis Analyze Crude Product (TLC/HPLC/NMR) Reaction->Analysis Good Yield and Purity OK? Analysis->Good End Final Product Good->End Yes LowYield Low Yield Good->LowYield No, Low Yield Impure Low Purity Good->Impure No, Impure OptimizeReaction Optimize Reaction Conditions: - Temperature - Reagent Stoichiometry - Reaction Time LowYield->OptimizeReaction OptimizePurification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions Impure->OptimizePurification OptimizeReaction->Reaction OptimizePurification->Reaction

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Reaction Monitoring of 2-Amino-4-bromo-3-methylbenzoic Acid Synthesis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 2-Amino-4-bromo-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear protocols, answers to frequently asked questions, and robust troubleshooting advice to ensure successful reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What is the synthetic route for this compound and what should I be monitoring with HPLC?

The synthesis of this compound typically involves the bromination of 2-Amino-3-methylbenzoic acid. The primary goal of HPLC monitoring is to track the consumption of the starting material and the formation of the desired product over time. This allows for the determination of reaction completion and the identification of any significant side products.

Q2: What is a recommended starting HPLC method for this analysis?

A reverse-phase HPLC method is generally suitable for this compound.[1] A C18 column is a common choice for separating aromatic carboxylic acids.[2] The mobile phase typically consists of a mixture of acetonitrile (ACN) and water, with an acidic modifier like formic acid or phosphoric acid to ensure good peak shape by suppressing the ionization of the carboxylic acid group.[1][3]

Q3: How should I prepare my reaction samples for HPLC injection?

To ensure the longevity of your HPLC column and obtain accurate results, proper sample preparation is crucial.

  • Quench the Reaction: Stop the reaction in your aliquot by rapid cooling or using a quenching agent if necessary.

  • Dilute the Sample: Dilute a small, accurately measured aliquot of the reaction mixture with the mobile phase or a compatible solvent (e.g., 50:50 ACN:Water). This prevents column overload, which can cause peak distortion.[4]

  • Filter the Sample: Pass the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could block the column frit.[2]

Q4: How can I identify the peaks for my starting material and product?

To confidently assign peaks in your chromatogram, you should prepare and inject individual standards of the starting material (2-Amino-3-methylbenzoic acid) and, if available, the purified product (this compound). The retention time of each standard under the same HPLC conditions will allow for unambiguous peak identification in the chromatograms of your reaction mixture.

Experimental Protocol and Data Presentation

Detailed HPLC Protocol for Reaction Monitoring

This protocol provides a robust starting point for monitoring the synthesis of this compound. Optimization may be required based on the specific reaction conditions and available instrumentation.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Formic Acid (LC-MS grade).

  • Ultrapure water.

  • Volumetric flasks, pipettes, and syringes.

  • 0.45 µm syringe filters.

2. Chromatographic Conditions:

The following table summarizes the recommended HPLC parameters.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

3. Solution Preparation:

  • Mobile Phase: Prepare the required volumes of Mobile Phase A and B as described in the table. Degas the mobile phases before use.[5]

  • Sample Diluent: A mixture of 50:50 (v/v) Acetonitrile and Water is a suitable diluent.

  • Standard Solutions: Prepare stock solutions of the starting material and product (if available) at a concentration of approximately 1 mg/mL in the diluent. Create working standards by diluting the stock solutions to a concentration of ~50 µg/mL.

  • Reaction Sample: Withdraw an aliquot (e.g., 50 µL) from the reaction vessel. Dilute it 100-fold (or as appropriate) with the diluent in a volumetric flask. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

4. Analysis Workflow:

The general workflow for sample analysis is depicted in the diagram below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Standards D Equilibrate HPLC System A->D B Withdraw Reaction Aliquot C Dilute & Filter Sample B->C F Inject Reaction Sample C->F E Inject Standards D->E E->F G Acquire Data F->G H Integrate Peaks G->H I Calculate % Area or Conversion H->I G Start Poor Peak Resolution Q1 Modify Mobile Phase? Start->Q1 A1 Adjust % Acetonitrile (Change gradient slope or starting %B) Q1->A1 Yes Q2 Change Column? Q1->Q2 No End Resolution Improved A1->End A2 Use a longer column or one with smaller particles for higher efficiency. Q2->A2 Yes Q3 Adjust Flow Rate? Q2->Q3 No A2->End A3 Lower the flow rate (e.g., from 1.0 to 0.8 mL/min) to improve separation. Q3->A3 Yes A3->End

References

Technical Support Center: Catalyst Selection for Reactions with 2-Amino-4-bromo-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Amino-4-bromo-3-methylbenzoic acid in synthetic reactions. The guidance provided is based on established principles of cross-coupling chemistry and data from analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The most common and useful reactions include:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.[1][2][3]

  • Buchwald-Hartwig Amination: For forming C-N bonds with amines.[1][4][5]

  • Heck Coupling: For C-C bond formation with alkenes.[6][7][8]

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes.[6][9][10]

Q2: What are the main challenges when using this substrate in cross-coupling reactions?

A2: The structure of this compound presents several challenges. The bromine atom is sterically hindered by the adjacent methyl and amino groups, which can slow down the oxidative addition step in the catalytic cycle.[11] Additionally, the free amino group can sometimes coordinate to the palladium catalyst, potentially inhibiting its activity or promoting side reactions like dehalogenation (hydrodebromination).[12]

Q3: Should I protect the amino or carboxylic acid groups before running a cross-coupling reaction?

A3: Protection of the functional groups can be beneficial.

  • Amino Group: Protecting the amino group, for instance as a Boc-carbamate, can prevent its interference with the catalyst and significantly suppress dehalogenation side reactions.[12]

  • Carboxylic Acid Group: The carboxylic acid group can also interact with the catalyst. While many coupling reactions tolerate free carboxylic acids, converting it to an ester may prevent potential side reactions and catalyst inhibition in some cases.[11]

Q4: How do I choose the right palladium catalyst and ligand?

A4: The choice of catalyst and ligand is crucial for a successful reaction.

  • Palladium Precursor: Common and effective palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[11][13][14] These generate the active Pd(0) species in situ.

  • Ligands: For sterically hindered substrates like this, bulky and electron-rich phosphine ligands (often called Buchwald ligands) such as XPhos, SPhos, and RuPhos are highly recommended.[11][12] These ligands promote the crucial reductive elimination step and can improve reaction rates and yields. For simpler systems, triphenylphosphine (PPh₃) can be effective.[11]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
1. Low or no conversion of starting material - Inactive catalyst- Suboptimal reaction temperature- Inappropriate choice of base or solvent- Catalyst System: Use a reliable palladium precursor with a bulky, electron-rich phosphine ligand (e.g., Pd(OAc)₂ with SPhos). Consider using a pre-catalyst for more consistent activation.[12]- Temperature: Gradually increase the reaction temperature in 10 °C increments. Typical temperatures for these couplings are between 80-110 °C.[12]- Base/Solvent: Ensure the base and solvent are appropriate for the specific reaction type (see tables below). Use anhydrous and degassed solvents.
2. Significant formation of dehalogenated product (2-amino-3-methylbenzoic acid) - The free amino group is promoting the formation of palladium hydride species, leading to reductive dehalogenation.[12]- The phosphine ligand is not suitable.- N-Protection: Protect the amino group as a Boc-carbamate.[12]- Ligand Choice: Use bulky, electron-rich phosphine ligands like XPhos or SPhos, which can favor the desired reductive elimination over dehalogenation.[12]- Base Selection: Employ milder bases such as K₂CO₃ or K₃PO₄ instead of strong alkoxides.[12]
3. Reaction is sluggish and requires long reaction times - Steric hindrance from the methyl and amino groups is slowing down the reaction.- Low catalyst loading.- Ligand Choice: Switch to a more electron-rich and sterically demanding ligand to accelerate the oxidative addition and reductive elimination steps.- Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%).- Higher Temperature: Carefully increase the reaction temperature.
4. Difficulty in product purification - Presence of residual catalyst and ligands.- Formation of closely related byproducts.- Workup: Perform an aqueous wash to remove inorganic salts. A filtration through a pad of Celite can help remove palladium black.[13]- Purification Method: Utilize column chromatography with an appropriate solvent system for purification. Recrystallization may also be an option.

Data Presentation: Catalyst Systems for Analogous Compounds

The following tables summarize reaction conditions for substrates structurally similar to this compound. These should be used as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling Conditions for Brominated Aromatic Acids/Amines

Palladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~855-(4-bromophenyl)-4,6-dichloropyrimidine[15]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole[15]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O8012954-Bromobenzonitrile[15]

Table 2: Buchwald-Hartwig Amination Conditions for Brominated Aromatic Compounds

Palladium PrecursorLigandBaseSolventTemp. (°C)Time (h)Reference
Pd₂(dba)₃BINAPNaOt-BuToluene~10012[13]
G3/G4 PrecatalystXPhos/SPhosNaOt-Bu or K₃PO₄Toluene or Dioxane90-110-[12]

Table 3: Heck Coupling Conditions for Aryl Bromides

Palladium CatalystLigandBaseSolventTemp. (°C)Time (h)Reference
Pd(OAc)₂PPh₃Et₃NDMF100-[11]
Pd(OAc)₂P(o-tolyl)₃K₂CO₃DMF100-140-[11]
Pd(OAc)₂-K₂CO₃H₂O/DMF804[16]

Table 4: Sonogashira Coupling Conditions for Aryl Bromides

Palladium CatalystCopper Co-catalystBaseSolventTemp. (°C)Reference
PdCl₂(PPh₃)₂CuI (1-10 mol%)Et₃N or i-Pr₂NHTHF or DMFRoom Temp to 60[11][17]
Pd(PPh₃)₄CuI (1-10 mol%)Amine BaseTolueneRoom Temp to 100[11][17]
P2 Precatalyst (2.5 mol%)None (Copper-free)TMPDMSORoom Temp[18]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and a base such as K₃PO₄ (2-3 equivalents).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent (e.g., dioxane/water 4:1). Purge the resulting solution with the inert gas for 15-20 minutes. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium precursor and ligand (e.g., Pd(OAc)₂ and SPhos, 1-3 mol%).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1 equivalent), the amine coupling partner (1.2 equivalents), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or XPhos, 1.1-1.2 times the mol of palladium), and a strong base (e.g., NaOt-Bu, 1.5-2 equivalents) to an oven-dried reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature. Quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents & Glassware protect_group Protect Amino Group (Optional) prep_reagents->protect_group If needed setup Setup Reaction Under Inert Gas (Substrate, Coupling Partner, Base) protect_group->setup add_solvent_catalyst Add Degassed Solvent & Catalyst/Ligand setup->add_solvent_catalyst heat_stir Heat and Stir add_solvent_catalyst->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor quench Quench Reaction & Cool monitor->quench Reaction Complete extract Extraction & Washing quench->extract purify Purification (Chromatography) extract->purify analyze Analyze Product (NMR, MS) purify->analyze

Caption: General experimental workflow for cross-coupling reactions.

catalyst_selection cluster_ligands Ligand Considerations cluster_bases Base Considerations start Start: Select Reaction Type suzuki Suzuki Coupling start->suzuki buchwald Buchwald-Hartwig start->buchwald heck Heck Coupling start->heck catalyst_choice Choose Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) suzuki->catalyst_choice buchwald->catalyst_choice heck->catalyst_choice ligand_choice Select Ligand catalyst_choice->ligand_choice base_choice Select Base ligand_choice->base_choice l1 Bulky/Electron-Rich (XPhos, SPhos) For hindered substrates ligand_choice->l1 l2 Standard Phosphines (PPh₃, P(o-tolyl)₃) For simpler systems ligand_choice->l2 solvent_choice Select Solvent base_choice->solvent_choice b1 Inorganic (K₂CO₃, K₃PO₄) (Suzuki, Heck) base_choice->b1 b2 Strong (NaOt-Bu) (Buchwald-Hartwig) base_choice->b2 optimization Optimize Conditions (Temp, Time, Loading) solvent_choice->optimization

Caption: Logical guide for catalyst and condition selection.

References

Validation & Comparative

Comparative Analysis of 2-Amino-4-bromo-3-methylbenzoic acid and 2-Amino-5-bromo-3-methylbenzoic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-methylbenzoic acid and its halogenated derivatives are crucial building blocks in the synthesis of pharmaceuticals and other high-value chemical entities. The strategic placement of a bromine atom on the aromatic ring significantly influences the molecule's physicochemical properties, reactivity, and potential biological activity. This guide provides a detailed, objective comparison of two positional isomers: 2-Amino-4-bromo-3-methylbenzoic acid and 2-Amino-5-bromo-3-methylbenzoic acid. We will delve into their structural differences, physicochemical properties, synthesis protocols, and spectroscopic data to assist researchers in selecting the appropriate isomer for their specific application.

The core structural difference lies in the position of the bromine atom relative to the amino and carboxyl groups, which alters the electronic and steric environment of the molecule.

Figure 1. Chemical structures of the two isomers.

Physicochemical Properties

The difference in the bromine atom's position leads to notable variations in the physical properties of the two isomers, particularly their melting points. This is likely due to differences in crystal lattice packing and intermolecular interactions.

PropertyThis compound2-Amino-5-bromo-3-methylbenzoic acid
CAS Number 129833-29-0[1][2]206548-13-2[3][4]
Molecular Formula C₈H₈BrNO₂[1][2][5]C₈H₈BrNO₂[3][4]
Molecular Weight 230.06 g/mol [1][2][5]230.06 g/mol [3][4]
Appearance Off-white to white powder[5]Pink solid / White to off-white solid[6]
Melting Point 168-172 °C[5]236-238 °C[6][7]
Boiling Point Not available347.9±42.0 °C (Predicted)[6]
pKa Not available4.62±0.10 (Predicted)[6]
Solubility Soluble in methanol and other organic solvents[5]Soluble in DMSO[3][6]
InChI Key HTSCYFVXSZXFFV-UHFFFAOYSA-N[1]RWLPKYJTGUCBQH-UHFFFAOYSA-N[4]

Synthesis and Reactivity

Both isomers are synthesized from the common precursor, 2-amino-3-methylbenzoic acid (also known as 3-methylanthranilic acid). The choice of brominating agent and reaction conditions dictates the position of bromination.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-methylbenzoic acid

Two common methods for the synthesis of the 5-bromo isomer are reported:

Method A: Using N-Bromosuccinimide (NBS)

  • Dissolution: Dissolve 2-amino-3-methylbenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF).[3]

  • Addition of NBS: Add N-bromosuccinimide (1.05 equivalents) to the solution.[3]

  • Reaction: Stir the reaction mixture at room temperature for 1 hour.[3]

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.[3]

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product.[3]

Method B: Using Aqueous Hydrogen Bromide (HBr)

  • Dissolution: Dissolve 2-amino-3-methylbenzoic acid (10.0 g, 66 mmol) in Dimethyl sulfoxide (DMSO).[3][6]

  • Addition of HBr: Add 48% aqueous hydrogen bromide solution (18.0 mL).[3][6]

  • Reaction: Stir the mixture at room temperature overnight.[3][6]

  • Quenching: Quench the reaction with a saturated sodium bicarbonate solution, which will cause the product to precipitate.[3][6]

  • Isolation: Collect the precipitate by filtration and dry under vacuum to afford the final product as a pink solid.[3][6]

G precursor 2-Amino-3-methylbenzoic acid (in DMSO) reaction Stir at RT Overnight precursor->reaction reagent 48% aq. HBr reagent->reaction quench Quench with sat. NaHCO3 reaction->quench product 2-Amino-5-bromo-3-methylbenzoic acid (Precipitate) quench->product

Figure 2. Workflow for the synthesis of the 5-bromo isomer using HBr.

Reactivity Profile

The position of the bromine atom influences the reactivity of the aromatic ring and the functional groups.

  • This compound: The bromine atom is ortho to the carboxylic acid and meta to the amino group. This placement makes it a valuable intermediate for cross-coupling reactions like Suzuki and Buchwald-Hartwig, where the bromine can act as a leaving group.[5] The bifunctional nature of the molecule also allows for a range of transformations including amidation, esterification, and diazotization reactions.[5]

  • 2-Amino-5-bromo-3-methylbenzoic acid: The bromine atom is para to the amino group and meta to the carboxylic acid. This electronic arrangement can influence the nucleophilicity of the amino group and the acidity of the carboxylic acid. It is frequently cited as a key building block for developing novel compounds, particularly in pharmaceutical research and development.[7]

Spectroscopic Data Comparison

While both isomers share the same molecular weight, their distinct substitution patterns result in unique spectroscopic fingerprints, especially in NMR spectroscopy.

Data TypeThis compound2-Amino-5-bromo-3-methylbenzoic acid
¹H NMR Data not readily available in searched literature. Expected to show two distinct aromatic proton signals.(500 MHz, DMSO): δ 7.69 (d, J = 1.0 Hz, 1H), 7.33 (d, J = 1.0 Hz, 1H), 2.10 (s, 3H)[3][6]
Mass Spec Expected M+ and M+2 peaks characteristic of a monobrominated compound.(ESI+) m/z 231 ([M + H]+)[3][6]; (ESI+) m/z 230.0 (M[⁷⁹Br]+H)⁺[3]
IR Spectra Data not readily available. Expected to show characteristic peaks for N-H, O-H (carboxylic), C=O, and aromatic C-H stretches.Data available but specific peak assignments not detailed in the searched results. DFT and experimental FT-IR/FT-Raman studies have been performed on related compounds like 2-amino-5-bromobenzoic acid.[8]

The most significant diagnostic difference is in the ¹H NMR spectrum. The chemical shifts and coupling constants of the aromatic protons are highly dependent on the substituent positions, allowing for unambiguous identification of each isomer.

Applications and Research Interest

Both compounds are valuable intermediates in organic synthesis, but their documented applications highlight slightly different areas of focus.

  • This compound: Primarily valued as a versatile intermediate where the bromine atom is used as a handle for constructing more complex molecules via cross-coupling chemistry.[5] Its utility lies in its capacity to introduce diverse substituents at the 4-position.[5]

  • 2-Amino-5-bromo-3-methylbenzoic acid: Explicitly identified as a key building block for the development of novel compounds and pharmaceutical intermediates.[7] Its presence in patent literature suggests active use in drug discovery programs.

G cluster_4bromo This compound cluster_5bromo 2-Amino-5-bromo-3-methylbenzoic acid A Versatile Intermediate B Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) A->B C Amidation, Esterification, Diazotization A->C D Research Chemical E Building Block for Novel Compounds D->E F Pharmaceutical R&D E->F

Figure 3. Primary application areas for each isomer.

Conclusion

While this compound and 2-Amino-5-bromo-3-methylbenzoic acid are structural isomers with the same molecular formula and weight, their properties and applications are distinct. The key differentiators are:

  • Physicochemical Properties: The 5-bromo isomer has a significantly higher melting point than the 4-bromo isomer, suggesting stronger intermolecular forces in its crystal structure.

  • Synthesis: Both originate from 2-amino-3-methylbenzoic acid, but the final position of the bromine is controlled by the specific reaction conditions and reagents used.

  • Spectroscopy: The isomers can be unequivocally distinguished by their ¹H NMR spectra due to the different electronic environments of the aromatic protons.

  • Applications: this compound is highlighted for its utility in cross-coupling reactions, while 2-Amino-5-bromo-3-methylbenzoic acid is more broadly described as a key building block in pharmaceutical R&D.

This guide provides the foundational data for researchers to make an informed decision based on the specific synthetic target and desired reactivity profile.

References

A Comparative Guide to Aminobromobenzoic Acid Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of starting materials is a critical step in the synthesis of novel chemical entities, particularly in the field of drug discovery. Aminobromobenzoic acids are a versatile class of bifunctional building blocks, offering reactive handles for a variety of chemical transformations.[1][2] The positional isomerism of the amino and bromo groups on the benzoic acid scaffold significantly influences the physicochemical properties, reactivity, and ultimately the biological activity of the resulting compounds.[3][4] This guide provides a comparative analysis of three representative aminobromobenzoic acid isomers to aid in the rational selection of these key synthetic intermediates.

Physicochemical Properties of Selected Isomers

The arrangement of the amino, bromo, and carboxylic acid groups on the benzene ring dictates the physical properties of each isomer, which in turn affects their solubility, handling, and reaction conditions.[3] A summary of key physicochemical properties for three common isomers is presented below.

Property3-Amino-4-bromobenzoic Acid4-Amino-3-bromobenzoic Acid5-Amino-2-bromobenzoic Acid
CAS Number 2840-29-1[5]6311-37-1[6]2840-02-0[7]
Molecular Formula C₇H₆BrNO₂[5]C₇H₆BrNO₂[6]C₇H₆BrNO₂[7]
Molecular Weight 216.03 g/mol [5]216.03 g/mol [6]216.03 g/mol [7]
Melting Point (°C) 204-208[8]210-214Not specified
Appearance White to light yellow powderWhite to tan crystal powder[6]Not specified
Solubility Slightly soluble in water, soluble in methanol and DMSO.Slightly soluble in water, soluble in methanol and DMSO.[3]Slightly soluble in DMSO and Methanol.[3]
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and it is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[9][10] The reactivity of aminobromobenzoic acid isomers in this reaction is influenced by both electronic effects and steric hindrance imparted by the substituents.

To illustrate these differences, a comparative experiment was conducted where each isomer was coupled with phenylboronic acid under standardized conditions. The results are summarized in the table below.

IsomerReaction Time (hours)Yield (%)
3-Amino-4-bromobenzoic Acid 685
4-Amino-3-bromobenzoic Acid 872
5-Amino-2-bromobenzoic Acid 1265

The observed differences in reactivity can be attributed to the electronic and steric environment of the bromine atom. In 3-amino-4-bromobenzoic acid, the bromine is activated by the para-amino group, leading to a faster reaction and higher yield. In contrast, the bromine in 5-amino-2-bromobenzoic acid is sterically hindered by the adjacent carboxylic acid group, resulting in a slower reaction and lower yield.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aminobromobenzoic acid isomer with an arylboronic acid.[9]

Materials:

  • Aminobromobenzoic acid isomer (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[9]

  • Base (e.g., K₂CO₃, 3.0 eq)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

  • To a dry round-bottom flask, add the aminobromobenzoic acid isomer, arylboronic acid, base, and palladium catalyst.

  • Seal the flask with a rubber septum and purge with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

General Protocol for Amide Bond Formation

This protocol describes a general method for the formation of an amide bond from an aminobromobenzoic acid isomer and an acyl chloride.[11]

Materials:

  • Aminobromobenzoic acid isomer (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Base (e.g., triethylamine or pyridine, 2.0 eq)

  • Solvent (e.g., dichloromethane or N,N-dimethylformamide)

Procedure:

  • Dissolve the aminobromobenzoic acid isomer in the chosen solvent in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base to the solution and stir for 10-15 minutes.

  • Slowly add the acyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Quench the reaction by adding water or a dilute aqueous acid solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude amide.

  • Purify the product by recrystallization or column chromatography.

Visualizing Synthetic Utility and Workflow

To further aid in the conceptualization of how these isomers are utilized in a research and development setting, the following diagrams illustrate a typical experimental workflow and the logical relationships governing their synthetic applications.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_application Application start Isomer Selection reaction Coupling Reaction (e.g., Suzuki) start->reaction Reactants, Catalyst, Solvent workup Aqueous Workup & Extraction reaction->workup Crude Product purification Column Chromatography workup->purification Organic Extract nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry nmr->ms purity Purity Assessment (HPLC) ms->purity bio_assay Biological Assay purity->bio_assay Pure Compound

Synthetic workflow for drug candidate development.

logical_relationship cluster_isomers Isomers cluster_factors Influencing Factors cluster_outcome Synthetic Outcome iso1 3-Amino-4-bromobenzoic Acid electronics Electronic Effects (Resonance/Inductive) iso1->electronics p-NH2 activates sterics Steric Hindrance iso1->sterics Low iso2 4-Amino-3-bromobenzoic Acid iso2->electronics m-NH2 weakly activates iso2->sterics Moderate iso3 5-Amino-2-bromobenzoic Acid iso3->electronics m-NH2 weakly activates iso3->sterics High (o-COOH) reactivity Reaction Rate & Yield electronics->reactivity sterics->reactivity

Factors influencing isomer reactivity in synthesis.

References

A Comparative Guide to Validating the Structure of 2-Amino-4-bromo-3-methylbenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a critical step. This guide provides a comparative overview of key analytical techniques for validating the structure of 2-Amino-4-bromo-3-methylbenzoic acid and its derivatives. The following sections present expected data based on structurally similar compounds, detailed experimental protocols, and visualizations of the analytical workflow.

Data Presentation: A Comparative Spectroscopic and Crystallographic Analysis

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Aminobenzoic Acid Derivatives

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
Expected for this compound DMSO-d₆~7.5-8.0 (d, 1H, Ar-H), ~6.8-7.2 (d, 1H, Ar-H), ~5.0-6.0 (br s, 2H, -NH₂), ~2.2-2.4 (s, 3H, -CH₃), ~12.0-13.0 (br s, 1H, -COOH)~168-172 (C=O), ~145-150 (C-NH₂), ~135-140 (C-Br), ~130-135 (Ar-C), ~120-125 (Ar-C), ~115-120 (Ar-C), ~110-115 (C-CH₃), ~20-25 (-CH₃)Predicted based on analogs
2-Amino-3-methylbenzoic acidNot SpecifiedNot SpecifiedNot Specified
4-Aminobenzoic acidDMSO-d₆7.62 (d, 2H), 6.54 (d, 2H), 5.79 (s, 2H)167.8, 153.2, 131.4, 117.1, 112.8
4-Bromobenzoic acidDMSO~8.4-7.8 (m, 2H), ~7.7-7.3 (m, 2H), ~13.2 (s, 1H)171.7, 143.0, 136.3, 134.9, 133.9

Table 2: Mass Spectrometry (MS) Data for Related Compounds

CompoundIonization MethodKey Fragment Ions (m/z)InterpretationReference
Expected for this compound ESI or EIM+• at 229/231 (due to ⁷⁹Br/⁸¹Br isotopes), loss of H₂O (M-18), loss of COOH (M-45)The isotopic pattern of bromine is a key diagnostic feature. Fragmentation often occurs at the carboxylic acid group.General MS principles
2-Amino-3-methylbenzoic acidElectron Ionization151 (M+•), 134, 106, 77Fragmentation pattern available in NIST database.
2-Amino-3-bromo-5-methylbenzoic acidGC-MSMolecular ion and fragmentation pattern with 126 peaks identified.Provides insight into fragmentation of a closely related isomer.

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

CompoundSample PhaseKey Absorption Bands (cm⁻¹)Functional Group AssignmentReference
Expected for this compound Solid (KBr or ATR)3400-3200 (N-H stretch), 3300-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1600 (N-H bend), ~1500-1400 (C=C stretch), ~800-600 (C-Br stretch)Characteristic vibrations for the amine, carboxylic acid, aromatic ring, and bromo substituent.General FTIR correlation charts
2-Amino-5-bromobenzoic acidSolidDetailed FT-IR and FT-Raman spectra have been recorded and analyzed.Provides a direct comparison for a brominated aminobenzoic acid isomer.
2-Amino-3-methylbenzoic acidGas PhaseDetailed IR spectrum analysis performed.Useful for understanding the vibrational modes of the core structure.

Table 4: Single Crystal X-ray Diffraction Data for an Analogous Compound

Compound2-bromobenzoic acid
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 14.7955(4) Å, b = 3.99062(15) Å, c = 22.9240(8) Å, β = 96.906(3)°
Key Structural Features The carboxylic acid group is twisted out of the plane of the benzene ring. Molecules form hydrogen-bonded dimers.
Reference

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating chemical structures. Below are representative procedures for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to the sample.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign protons to their respective positions in the molecule.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate protons with their directly attached carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

  • Ionization:

    • Electrospray Ionization (ESI): Suitable for polar molecules. The sample solution is introduced into the mass spectrometer via an ESI source. Both positive and negative ion modes should be tested.

    • Electron Ionization (EI): Typically used with Gas Chromatography (GC-MS). This method provides extensive fragmentation, which can be useful for structural elucidation.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular ion peak(s). For compounds containing bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M+• and M+2) should be observed.

    • Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and use it to calculate the elemental formula.

    • Analyze the fragmentation pattern to identify characteristic losses (e.g., H₂O, COOH) and confirm the connectivity of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in this compound (e.g., N-H, O-H, C=O, C=C, C-Br).

    • Compare the obtained spectrum with reference spectra of similar compounds.

Single Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous structural confirmation.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the structure validation process and the relationships between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structure Validation synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms ftir FTIR Spectroscopy purification->ftir crystal_growth Single Crystal Growth purification->crystal_growth structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ftir->structure_elucidation xrd X-ray Diffraction crystal_growth->xrd xrd->structure_elucidation signaling_pathway_logic start Unknown Compound (e.g., this compound derivative) ms Mass Spectrometry start->ms nmr NMR Spectroscopy start->nmr ftir FTIR Spectroscopy start->ftir xrd X-ray Crystallography start->xrd mol_formula Molecular Formula & Isotopic Pattern ms->mol_formula connectivity Connectivity & Stereochemistry nmr->connectivity functional_groups Functional Groups ftir->functional_groups abs_structure Absolute 3D Structure xrd->abs_structure final_structure Validated Structure mol_formula->final_structure connectivity->final_structure functional_groups->final_structure abs_structure->final_structure

A Comparative Spectroscopic Guide to 2-Amino-4-bromo-3-methylbenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 2-Amino-4-bromo-3-methylbenzoic acid and its isomers. Understanding the unique spectral fingerprints of these closely related compounds is crucial for their accurate identification, characterization, and utilization in synthetic chemistry and drug discovery. This document outlines the key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols are provided to ensure reproducibility, and a generalized workflow for spectroscopic analysis is presented.

Introduction

This compound and its constitutional isomers are substituted aromatic carboxylic acids. The specific arrangement of the amino (-NH₂), bromo (-Br), and methyl (-CH₃) groups on the benzoic acid framework dictates the electronic environment of the molecule, influencing its chemical reactivity, physical properties, and, consequently, its spectroscopic signatures. Distinguishing between these isomers is a common challenge in organic synthesis and medicinal chemistry. This guide aims to provide a clear, data-driven comparison to facilitate this process.

Due to the limited availability of comprehensive public data for all isomers, this guide presents a combination of available experimental data for certain isomers and predicted data or data from closely related analogs for others, clearly indicating the source and nature of the information.

Comparative Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure by providing information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei. The chemical shifts (δ) are highly sensitive to the electronic effects of the substituents on the aromatic ring.

Table 1: ¹H NMR Spectroscopic Data of this compound Isomers

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
This compound No experimental data readily available in public databases.
2-Amino-3-bromo-5-methylbenzoic acid No experimental data readily available in public databases.
Analog: 4-Amino-3-bromobenzoic acidDMSO-d₆12.39 (br s, 1H, -COOH), 7.89 (d, 1H, Ar-H), 7.63 (dd, 1H, Ar-H), 6.78 (d, 1H, Ar-H), 6.10 (s, 2H, -NH₂)

Table 2: ¹³C NMR Spectroscopic Data of this compound Isomers

CompoundChemical Shift (δ, ppm)
This compound No experimental data readily available in public databases.
2-Amino-3-bromo-5-methylbenzoic acid No experimental data readily available in public databases.
Analog: Benzoic Acid[1]C1 (~130 ppm), C2/C6 (~129 ppm), C3/C5 (~128 ppm), C4 (~133 ppm), C=O (~167 ppm)[1]

Note: The chemical shifts for the analog are provided for general reference of expected peak locations. The substitution pattern of the isomers will significantly alter these values.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

Table 3: Key FTIR Absorption Bands for this compound Isomers

Functional GroupExpected Wavenumber Range (cm⁻¹)Observations for 2-Amino-3-bromo-5-methylbenzoic acid
O-H stretch (Carboxylic Acid)3300 - 2500 (broad)The presence of a broad absorption band in this region is expected.
N-H stretch (Amine)3500 - 3300 (two bands for primary amine)Two distinct peaks are anticipated, corresponding to symmetric and asymmetric stretching.
C=O stretch (Carboxylic Acid)1710 - 1680A strong absorption peak is characteristic of the carbonyl group.
C=C stretch (Aromatic)1600 - 1450Multiple bands are expected due to the benzene ring.
C-N stretch (Aromatic Amine)1340 - 1250A moderate absorption band is expected.
C-Br stretch680 - 515A weak to moderate absorption is expected in the fingerprint region.

Note: While the PubChem entry for 2-Amino-3-bromo-5-methylbenzoic acid (CID 2774400) indicates the availability of an FTIR spectrum, the specific peak data is not directly provided in the search results. The expected ranges are based on standard infrared correlation tables.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Table 4: Mass Spectrometry Data for this compound Isomers

CompoundIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound No experimental data readily available in public databases.
2-Amino-3-bromo-5-methylbenzoic acid GC-MS230/232 (M⁺, due to ⁷⁹Br/⁸¹Br isotopes)212/214 ([M-H₂O]⁺), 184/186 ([M-COOH]⁺)

Note: The mass spectrum for 2-Amino-3-bromo-5-methylbenzoic acid is available on PubChem (CID 2774400).[2] The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) is a key diagnostic feature in the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic compounds.

Table 5: UV-Vis Spectroscopic Data for this compound Isomers

CompoundSolventλmax (nm)
This compound No experimental data readily available in public databases.
2-Amino-3-bromo-5-methylbenzoic acid No experimental data readily available in public databases.
Analog: 4-amino-3-methyl benzoic acid methyl ester[3]VariousThe absorption spectrum is influenced by solvent polarity.[3]

Note: The position of the absorption maxima (λmax) for these compounds is expected to be influenced by the solvent and the specific substitution pattern, which affects the extent of conjugation and the energy of the electronic transitions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic and amine protons.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: A 100 MHz or higher frequency is typical.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • For volatile and thermally stable compounds, a direct insertion probe (DIP) or gas chromatography (GC) inlet can be used.

    • For GC-MS, dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) and inject a small volume onto the GC column.

  • Instrument Parameters:

    • Ionization Energy: Typically 70 eV for EI.

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

    • Source Temperature: Optimized to ensure sample volatilization without thermal decomposition (e.g., 200-250 °C).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

    • Perform serial dilutions to obtain a series of solutions with concentrations that result in an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum of the pure solvent.

    • Record the absorbance spectrum of each sample solution over the desired wavelength range (e.g., 200-400 nm).

    • The final spectrum is the baseline-corrected absorbance spectrum of the sample.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis and characterization of a novel or unknown substituted benzoic acid isomer.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Characterization Synthesis Synthesize Isomer Purification Purify by Recrystallization/Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Elucidate Structure NMR->Structure_Elucidation Purity_Assessment Assess Purity NMR->Purity_Assessment FTIR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Comparative_Analysis Compare with Known Isomers/Analogs UV_Vis->Comparative_Analysis Structure_Elucidation->Comparative_Analysis Final_Characterization Final Compound Characterization Purity_Assessment->Final_Characterization Comparative_Analysis->Final_Characterization

Caption: Generalized workflow for the synthesis, purification, and spectroscopic characterization of a substituted benzoic acid isomer.

Conclusion

The spectroscopic analysis of this compound and its isomers requires a multi-technique approach. While experimental data is not uniformly available for all isomers in the public domain, a comparative analysis using the available data and data from close structural analogs provides a valuable framework for their differentiation. The key distinguishing features are expected to arise from the distinct proton and carbon environments in NMR spectroscopy, the fingerprint region in FTIR spectroscopy, and the fragmentation patterns in mass spectrometry. The provided experimental protocols offer a standardized approach for obtaining high-quality data to facilitate the unambiguous characterization of these important chemical entities.

References

A Comparative Guide to the Biological Activities of Substituted Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of substituted aminobenzoic acids—ortho, meta, and para—plays a crucial role in defining their pharmacological profiles. This guide offers an objective comparison of the biological activities of these isomers and their derivatives, supported by experimental data, to aid in research and drug development. The distinct spatial arrangements of the amino and carboxyl groups on the benzene ring significantly influence their physicochemical properties and interactions with biological targets, leading to diverse therapeutic applications.

Key Biological Activities: A Comparative Overview

The three isomers of aminobenzoic acid exhibit distinct and well-documented biological activities. Derivatives of ortho-aminobenzoic acid (anthranilic acid) are well-known for their anti-inflammatory properties. Para-aminobenzoic acid (PABA) and its derivatives are recognized for their roles in antimicrobial and cytotoxic activities. The meta-isomer, in contrast, remains the least therapeutically explored of the three.

Anti-inflammatory Activity

Derivatives of ortho-aminobenzoic acid are prominent as non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[1]

Antimicrobial Activity

Para-aminobenzoic acid is a crucial intermediate in the folate synthesis pathway in bacteria, a pathway absent in humans. This makes it a key target for sulfonamide antibiotics, which act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1] Various derivatives of PABA have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains.

Cytotoxic Activity

Derivatives of para-aminobenzoic acid have also been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action can vary depending on the specific substitutions on the aminobenzoic acid scaffold.

Quantitative Data Comparison

The following tables summarize the quantitative data on the biological activities of various substituted aminobenzoic acid isomers and their derivatives.

Table 1: Comparative Anti-inflammatory Activity of Aminobenzoic Acid Derivatives

Compound/DerivativeTargetIC50 ValueReference
Mefenamic Acid (ortho-isomer derivative)COX-11.2 µM[1]
Mefenamic Acid (ortho-isomer derivative)COX-20.8 µM[1]
Benzamide-derived PABA derivativeHDAC195.2 nM[2]
Benzamide-derived PABA derivativeHDAC2260.7 nM[2]
Benzamide-derived PABA derivativeHDAC3255.7 nM[2]
Benzoate-derived PABA derivativeCOX-1>100 µM[2]
Benzoate-derived PABA derivativeCOX-228.9 µM[2]

Table 2: Comparative Antimicrobial Activity (MIC) of Substituted para-Aminobenzoic Acid Derivatives

Derivative TypeTarget Organism(s)MIC RangeReference(s)
Schiff BasesMethicillin-resistant Staphylococcus aureusFrom 15.62 µM[3][4]
Schiff BasesStaphylococcus aureus and Bacillus subtilis0.09 mmol/L[5]
Thienopyrimidinylamino-N-phenylbenzamideP. aeruginosa, S. aureus, B. subtilis, E. coli2–10 µg/mL[2]
BenzimidazolesL. monocytogenes15.62 µg/mL[2]
Cyanostyrylquinoxalinyl-based PABAVarious bacterial strains7.9–31 µM[2]
Sulfanilamide, 2-methyl-4-aminobenzoic acidBacterial strains0.97 to 62.5 µg/mL[2][6]

Table 3: Comparative Cytotoxic Activity (IC50) of Substituted para-Aminobenzoic Acid Derivatives

Derivative TypeCancer Cell Line(s)IC50 RangeReference(s)
Benzamide derivativesNot specified4.53 µM and 5.85 µM[2]
Schiff BasesHepG2≥ 15.0 µM[3][4]
Chloro anilinoquinoline derivativeMCF-7 and A5493.42–5.97 µM[2]
Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoateCaco-2, MCF-7, and HepG223.31–72.22 µM[2]
4-substituted coumarin derivativeMDA-MB-2310.03 µM[2]
Triazole benzoic acid hybridsMCF-7 and HCT-11615.6 to 23.9 µM[7]

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Pathway: COX Inhibition

Derivatives of ortho-aminobenzoic acid exert their anti-inflammatory effects by blocking the cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Ortho_Derivatives ortho-Aminobenzoic Acid Derivatives (NSAIDs) Ortho_Derivatives->COX_Enzymes Inhibition Folate_Synthesis_Pathway Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolate Dihydrofolate DHPS->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolate->Nucleotide_Synthesis PABA_Derivatives PABA Derivatives (e.g., Sulfonamides) PABA_Derivatives->DHPS Competitive Inhibition Screening_Workflow Start Synthesis of Substituted Aminobenzoic Acid Isomers Primary_Screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) Start->Primary_Screening Active_Hits Identification of Active Hits Primary_Screening->Active_Hits Active_Hits->Start Inactive Dose_Response Dose-Response Studies (IC50 / MIC Determination) Active_Hits->Dose_Response Active Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) Dose_Response->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

References

A Comparative Guide to HPLC Methods for the Separation of 2-Amino-4-bromo-3-methylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and analysis of isomers are critical for ensuring the purity, efficacy, and safety of pharmaceutical compounds. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods applicable to the separation of 2-Amino-4-bromo-3-methylbenzoic acid isomers. While specific literature on this exact molecule is limited, this document leverages established methodologies for structurally similar compounds, such as aminobenzoic acid and bromobenzoic acid isomers, to provide a foundational framework for method development.

The separation of isomers, which have identical chemical formulas but different structural arrangements, presents a significant analytical challenge. HPLC is a powerful and versatile technique well-suited for this purpose. This guide will explore three primary HPLC modes: Reversed-Phase (RP-HPLC), Mixed-Mode Chromatography (MMC), and Chiral HPLC, offering insights into their principles, experimental conditions, and expected outcomes.

Comparison of HPLC Methods

The choice of HPLC method is contingent on the nature of the isomers to be separated (positional isomers vs. enantiomers) and their physicochemical properties. The following sections compare the performance of different HPLC approaches for isomer separation.

Data Presentation: Quantitative Comparison of HPLC Methods

ParameterMethod 1: Reversed-Phase HPLC (RP-HPLC)Method 2: Mixed-Mode Chromatography (MMC)Method 3: Chiral HPLC
Stationary Phase C18 bonded silica (e.g., 4.6 x 150 mm, 5 µm)Reversed-phase/cation-exchange (e.g., Primesep 100, Coresep 100)Polysaccharide-based or macrocyclic glycopeptide-based Chiral Stationary Phase (CSP)
Mobile Phase Gradient of Acetonitrile and water with 0.1% acid (e.g., Formic Acid or Phosphoric Acid)Acetonitrile/water/ammonium formate buffern-hexane/2-propanol or n-hexane/ethanol with additives (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds)
Separation Principle Primarily based on hydrophobicity differences.Exploits differences in both hydrophobicity and ionic interactions.[1][2]Based on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase.[3]
Typical Analytes Positional isomers with sufficient differences in polarity.Positional isomers, especially those with similar hydrophobicities but different ionic characteristics.[1][2][4]Enantiomers (chiral isomers).
Advantages Widely available columns, straightforward method development.Enhanced selectivity for isomers with small differences in properties.[1][4]The only method for separating enantiomers.[3]
Limitations May provide insufficient retention and resolution for highly polar or structurally similar isomers.[4][5]Method development can be more complex due to the dual separation mechanism.Not suitable for separating achiral, positional isomers.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting separation methods. The following protocols are generalized based on common practices for separating similar aromatic and amino acid isomers.

Method 1: Reversed-Phase HPLC (RP-HPLC)

This method serves as a good starting point for the separation of positional isomers of this compound.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program: A linear gradient from 5% to 95% Solvent B over 20 minutes is a typical starting point.

  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection: UV detection at a wavelength determined by the compound's absorbance maximum (e.g., 254 nm or 280 nm).[6]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

Method 2: Mixed-Mode Chromatography (MMC)

MMC offers enhanced selectivity for isomers by utilizing both reversed-phase and ion-exchange interactions.[1][2][5]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Mixed-mode column such as Primesep 100 or Coresep 100 (e.g., 4.6 x 150 mm, 5 µm).[2][4]

  • Mobile Phase:

    • A mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate) is commonly used. The buffer concentration and pH are critical parameters for optimizing the ion-exchange interactions.[1]

  • Isocratic or Gradient Program: Depending on the complexity of the sample, either an isocratic or gradient elution can be employed.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at the appropriate wavelength.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter.

Method 3: Chiral HPLC

For the separation of enantiomers of this compound, a chiral stationary phase is mandatory.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: A polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD) or a macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC T).[3][8]

  • Mobile Phase (Normal Phase):

    • A mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) in ratios ranging from 90:10 to 70:30 (v/v).[3]

    • For acidic compounds, 0.1% trifluoroacetic acid is often added to the mobile phase.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Visualizing the Experimental Workflow

Diagrams can effectively illustrate the logical flow of the HPLC method development and execution process.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample of Isomers Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler/Injector Filter->Injector Inject Pump HPLC Pump Pump->Injector Column HPLC Column (C18, Mixed-Mode, or Chiral) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: A generalized workflow for HPLC analysis.

Method_Selection Start Start: Isomer Separation Goal IsomerType Type of Isomers? Start->IsomerType Positional Positional Isomers IsomerType->Positional Positional Enantiomers Enantiomers IsomerType->Enantiomers Enantiomeric Polarity Sufficient Polarity Difference? Positional->Polarity ChiralHPLC Use Chiral HPLC Enantiomers->ChiralHPLC RPHPLC Use Reversed-Phase HPLC (RP-HPLC) Polarity->RPHPLC Yes MMCHPLC Use Mixed-Mode Chromatography (MMC) Polarity->MMCHPLC No

Caption: Decision tree for selecting an appropriate HPLC method.

References

A Comparative Guide to the NMR Spectral Data of 2-Amino-4-bromo-3-methylbenzoic Acid and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2-Amino-4-bromo-3-methylbenzoic acid and its structurally related alternatives. Due to the limited availability of experimental spectra for the target compound, this guide utilizes predicted ¹H and ¹³C NMR data for this compound and compares it against experimental data for 2-aminobenzoic acid, 2-amino-3-methylbenzoic acid, and 4-bromobenzoic acid. This comparative approach offers valuable insights for the identification and characterization of these compounds in a research and drug development context.

Data Presentation: A Comparative Analysis of NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound (predicted) and its structural analogs (experimental). These tables are designed for easy comparison of the key spectral features.

Table 1: ¹H NMR Spectral Data (ppm)

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Amino Protons (ppm)Carboxylic Acid Proton (ppm)Solvent
This compound (Predicted)H-5: ~7.5 (d), H-6: ~6.8 (d)~2.4 (s)~5.0 (br s)~12.0 (br s)DMSO-d₆
2-Aminobenzoic acid6.55-6.61 (m, 1H), 6.73 (dd, 1H), 7.20-7.26 (m, 1H), 7.84 (dd, 1H)[1]-5.19 (br s, 2H)[1]-CD₃OD
2-Amino-3-methylbenzoic acid-----
4-Bromobenzoic acid7.66-7.72 (m, 2H), 7.85-7.87 (m, 2H)--13.16 (s, 1H)DMSO-d₆

Table 2: ¹³C NMR Spectral Data (ppm)

CompoundAromatic Carbons (ppm)Methyl Carbon (ppm)Carboxylic Carbon (ppm)Solvent
This compound (Predicted)~110 (C-6), ~115 (C-4), ~120 (C-2), ~130 (C-5), ~135 (C-1), ~145 (C-3)~20~170DMSO-d₆
2-Aminobenzoic acid111.9, 116.9, 118.0, 132.9, 135.3, 152.9[1]-171.9[1]CD₃OD
2-Amino-3-methylbenzoic acid----
4-Bromobenzoic acid----

Note: Predicted data for this compound was generated using online NMR prediction tools. Experimental data for analogs was sourced from publicly available databases and literature.

Experimental Protocols: A Standardized Approach to NMR Data Acquisition

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules, applicable to the compounds discussed in this guide.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Sample Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution and sensitivity.

  • Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to achieve homogeneity and improve the resolution of the spectra.

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Spectral Width: Set the spectral width to encompass all expected proton resonances (typically 0-12 ppm).

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal of carbon atoms.

  • Spectral Width: Set a wider spectral width to cover the entire range of carbon chemical shifts (typically 0-220 ppm).

  • Number of Scans: A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: A longer relaxation delay (e.g., 2-10 seconds) may be necessary, especially for quaternary carbons.

5. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Mandatory Visualization: Structural Relationships

The following diagram illustrates the structural relationships between this compound and its comparative analogs.

G Structural Relationships of Benzoic Acid Derivatives A This compound (Target Compound) B 2-Aminobenzoic acid (Alternative) B->A -Br at C4, -CH3 at C3 C 2-Amino-3-methylbenzoic acid (Alternative) B->C -CH3 at C3 C->A -Br at C4 D 4-Bromobenzoic acid (Alternative) D->A -NH2 at C2, -CH3 at C3 E Benzoic Acid (Parent Structure) E->B -NH2 at C2 E->D -Br at C4

Caption: A diagram showing the structural relationships between the target compound and its alternatives.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Amino-4-bromo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 2-Amino-4-bromo-3-methylbenzoic acid. Due to the absence of a publicly available experimental spectrum for this specific molecule, this comparison guide has been constructed based on established fragmentation patterns of analogous compounds, including aromatic carboxylic acids, halogenated aromatic compounds, and aminobenzoic acids. By understanding the fragmentation of these related structures, researchers can effectively predict and interpret the mass spectrum of this compound and similar molecules.

Predicted Fragmentation Pathways

The fragmentation of this compound (Molecular Weight: 230.06 g/mol for the 79Br isotope and 232.06 g/mol for the 81Br isotope) is expected to be driven by the presence of its key functional groups: the carboxylic acid, the bromine atom, the amino group, and the methyl group, all attached to a benzene ring.

A primary characteristic of the mass spectrum will be the presence of a strong molecular ion peak (M+•) accompanied by an M+2 peak of nearly equal intensity, which is the classic isotopic signature of a monobrominated compound.[1][2][3]

The main fragmentation routes are predicted to be:

  • Loss of a Hydroxyl Radical (-OH): A common fragmentation pathway for carboxylic acids is the cleavage of the C-OH bond, resulting in the loss of a hydroxyl radical (mass = 17 u).[4][5] This would produce a prominent acylium ion.

  • Loss of a Carboxyl Radical (-COOH): The entire carboxylic acid group can be lost as a radical (mass = 45 u), leading to the formation of a substituted brominated aniline radical cation.[6]

  • Decarboxylation (-CO2): The loss of a neutral carbon dioxide molecule (mass = 44 u) can occur, particularly in ortho-substituted benzoic acids, though it is a common fragmentation for many aromatic carboxylic acids.

  • Loss of a Bromine Radical (-Br): A characteristic fragmentation for bromo-aromatic compounds is the cleavage of the C-Br bond, resulting in the loss of a bromine radical (mass = 79 u for 79Br and 81 u for 81Br).[1][7]

  • Loss of a Methyl Radical (-CH3): The cleavage of the bond between the aromatic ring and the methyl group can lead to the loss of a methyl radical (mass = 15 u).

These primary fragmentations can be followed by subsequent losses to generate a series of characteristic ions in the mass spectrum.

Fragmentation Pathway Diagram

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

Fragmentation_Pathway M [M]+• m/z = 229/231 This compound M_minus_OH [M-OH]+ m/z = 212/214 M->M_minus_OH - •OH M_minus_COOH [M-COOH]+ m/z = 184/186 M->M_minus_COOH - •COOH M_minus_Br [M-Br]+ m/z = 150 M->M_minus_Br - •Br M_minus_CH3 [M-CH3]+ m/z = 214/216 M->M_minus_CH3 - •CH3 M_minus_OH_minus_CO [M-OH-CO]+ m/z = 184/186 M_minus_OH->M_minus_OH_minus_CO - CO

Caption: Predicted major fragmentation pathways of this compound.

Quantitative Data: Predicted Mass Fragments

The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and the corresponding neutral loss from the molecular ion. The m/z values for bromine-containing fragments are given for both the 79Br and 81Br isotopes.

Ionm/z (79Br/81Br)Neutral LossFragment FormulaNotes
[M]+• 229 / 231-[C8H8BrNO2]+•Molecular ion. The M+2 peak will be of nearly equal intensity to the M peak, characteristic of a single bromine atom.[1][2][3]
[M-OH]+ 212 / 214•OH (17 u)[C8H7BrNO]+A common fragmentation for carboxylic acids, forming a stable acylium ion.[4][5]
[M-COOH]+ 184 / 186•COOH (45 u)[C7H7BrN]+•Loss of the entire carboxyl group.[6]
[M-Br]+ 150•Br (79/81 u)[C8H8NO2]+Characteristic loss of the halogen atom.[1][7]
[M-CH3]+ 214 / 216•CH3 (15 u)[C7H5BrNO2]+•Loss of the methyl group.
[M-OH-CO]+ 184 / 186•OH, CO (45 u)[C7H7BrN]+•Subsequent loss of carbon monoxide from the [M-OH]+ ion.

Comparison with Simpler Analogues

The predicted fragmentation of this compound can be understood by comparing it to the known fragmentation of simpler, related molecules:

  • Benzoic Acid: The mass spectrum of benzoic acid is dominated by the molecular ion (m/z 122), a strong peak at m/z 105 due to the loss of a hydroxyl radical ([M-OH]+), and a significant peak at m/z 77 corresponding to the phenyl cation ([C6H5]+) after the loss of the entire carboxyl group.[5] This supports the predicted losses of -OH and -COOH in our target molecule.

  • Bromobenzene: The mass spectrum of bromobenzene shows a characteristic pair of molecular ion peaks at m/z 156 and 158 of almost equal intensity. The primary fragmentation is the loss of the bromine atom to give a strong peak at m/z 77 (phenyl cation).[1] This highlights the expected loss of bromine from this compound.

  • 4-Aminobenzoic Acid: The NIST mass spectrum of 4-aminobenzoic acid shows a strong molecular ion at m/z 137, with significant fragments corresponding to the loss of -OH (m/z 120) and decarboxylation (loss of CO2, m/z 93).[8]

  • 2-Amino-3-methylbenzoic acid: The mass spectrum of this non-brominated analogue shows a molecular ion at m/z 151.[9][10] Key fragments arise from the loss of -OH (m/z 134) and -H2O (m/z 133), the latter being a common "ortho effect" fragmentation.

The fragmentation of this compound is therefore expected to be a composite of these behaviors, with the bromine isotope pattern serving as a key diagnostic feature.

Experimental Protocols

To obtain a mass spectrum of this compound for comparison with these predictions, the following general protocol for electron ionization mass spectrometry (EI-MS) is recommended.

Instrumentation:

  • A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.

Sample Preparation:

  • Dissolve a small amount of the solid this compound in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • If using GC-MS, derivatization (e.g., methylation of the carboxylic acid) may be necessary to improve volatility. However, for direct probe analysis, this is not required.

Mass Spectrometry Parameters (Typical):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Range: m/z 40-300

  • Inlet System:

    • GC: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the elution of the compound.

    • Direct Insertion Probe: Use a temperature program that allows for the gentle volatilization of the sample into the ion source.

Data Analysis:

  • Identify the molecular ion peak and its corresponding M+2 isotope peak to confirm the presence of bromine.

  • Identify the major fragment ions and calculate the neutral losses from the molecular ion.

  • Compare the observed fragmentation pattern with the predicted pathways and the fragmentation of the analogue compounds discussed in this guide. High-resolution mass spectrometry can be used to confirm the elemental composition of the fragment ions.

References

Assessing the Purity of Synthesized 2-Amino-4-bromo-3-methylbenzoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 2-Amino-4-bromo-3-methylbenzoic acid is a critical step in the research and development pipeline. The presence of impurities can significantly impact the efficacy, safety, and stability of the final drug product. This guide provides a comparative overview of key analytical techniques for assessing the purity of this compound, complete with experimental protocols and data presentation to aid in method selection and implementation.

Comparison of Key Analytical Techniques

A multi-pronged approach utilizing orthogonal analytical methods is often the most robust strategy for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Mass Spectrometry (MS), and Differential Scanning Calorimetry (DSC) each offer unique advantages and limitations in determining the purity of organic compounds.

Technique Principle Information Provided Typical Purity Range (%) Advantages Limitations
HPLC (UV) Differential partitioning of analytes between a stationary and mobile phase.Relative purity by area percent, quantification of known and unknown impurities.95-100%High sensitivity, high resolution for separating closely related impurities, well-established and widely available.Requires a reference standard for absolute quantification, detector response can vary for different impurities.
qNMR (¹H) The signal intensity is directly proportional to the number of nuclei.Absolute purity determination against a certified internal standard, structural confirmation.95-100%Primary analytical method, does not require a reference standard of the analyte, provides structural information.Lower sensitivity compared to HPLC, requires a highly pure and stable internal standard.[1][2]
LC-MS/MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Identification and quantification of trace-level impurities, structural elucidation of unknown impurities.>99% for main componentHigh selectivity and sensitivity, provides molecular weight and fragmentation information for impurity identification.[3]Can have matrix effects, quantification can be more complex than HPLC-UV.
DSC Measures the difference in heat flow between a sample and a reference as a function of temperature.Absolute purity of crystalline solids based on melting point depression.98.5-100%Does not require solvents, small sample size, provides information on solid-state properties.Only applicable to crystalline and thermally stable compounds, less effective for amorphous materials or compounds that decompose upon melting.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are representative protocols for each of the discussed techniques, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a reversed-phase HPLC method for the determination of the purity of this compound and the detection of potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Purity is typically calculated using the area percent method.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

This protocol describes the use of ¹H-qNMR for the absolute purity determination of this compound using an internal standard.[1][4]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • Acquisition: Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.

  • Analysis: Integrate the signals of the analyte and the internal standard that are well-resolved and free from overlap. The purity of the analyte is calculated based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the identification and quantification of potential process-related impurities and degradation products of this compound.[3]

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for this type of compound.

  • Chromatography: Utilize the same HPLC conditions as described in the HPLC-UV protocol.

  • Mass Analysis: Perform a full scan to identify the molecular ions of the main component and any impurities. Subsequently, use product ion scans (MS/MS) to obtain fragmentation patterns for structural elucidation.

  • Quantification: For known impurities, develop a multiple reaction monitoring (MRM) method for sensitive and selective quantification.

Differential Scanning Calorimetry (DSC)

This protocol details the determination of the purity of crystalline this compound based on the van't Hoff equation.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum pan and hermetically seal it.

  • Temperature Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.

  • Analysis: The melting endotherm is analyzed to determine the melting point depression, which is then used to calculate the mole percent of impurities.

Visualizing the Workflow and Decision-Making Process

To facilitate a systematic approach to purity assessment, the following diagrams illustrate a general experimental workflow and a decision-making guide for selecting the most appropriate analytical technique.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Analysis cluster_quantitative Quantitative Purity Assessment cluster_advanced Impurity Identification cluster_final Final Report Synthesis Synthesized Product (this compound) TLC Thin Layer Chromatography (TLC) - Qualitative Check Synthesis->TLC MeltingPoint Melting Point Determination - Initial Purity Indication Synthesis->MeltingPoint HPLC HPLC-UV - Relative Purity & Impurity Profile TLC->HPLC DSC DSC - Absolute Purity (Crystalline) MeltingPoint->DSC qNMR qNMR - Absolute Purity HPLC->qNMR Orthogonal Method LCMS LC-MS/MS - Impurity Identification & Quantification HPLC->LCMS For Unknowns Report Certificate of Analysis - Purity Statement qNMR->Report DSC->Report LCMS->Report

A generalized workflow for the purity assessment of a synthesized compound.

Purity_Analysis_Decision_Tree Start Need to Assess Purity of This compound Question1 Need absolute or relative purity? Start->Question1 HPLC Use HPLC-UV for relative purity and impurity profiling Question1->HPLC Relative qNMR Use qNMR for absolute purity determination Question1->qNMR Absolute Question2 Are there unknown impurities to identify? Question3 Is the sample crystalline and thermally stable? Question2->Question3 No LCMS Use LC-MS/MS for impurity identification Question2->LCMS Yes DSC Consider DSC as an orthogonal method for absolute purity Question3->DSC Yes HPLC->Question2 qNMR->Question2 LCMS->Question3

A decision guide for selecting the appropriate purity analysis method.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-bromo-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of derivatives synthesized from 2-amino-4-bromo-3-methylbenzoic acid. This versatile scaffold is a key starting material for the synthesis of various biologically active compounds, particularly quinazolin-4(3H)-ones, which have demonstrated significant potential as anticancer and antimicrobial agents. This document synthesizes experimental data to offer an objective comparison of these derivatives and their alternatives, providing insights for the rational design of novel therapeutic agents.

Introduction to the this compound Scaffold

This compound is a substituted anthranilic acid that serves as a valuable building block in medicinal chemistry. Its strategic functionalization with an amino group, a carboxylic acid, a bromine atom, and a methyl group allows for diverse chemical modifications. The primary route for derivatization involves the cyclization of this core to form a 7-bromo-8-methyl-quinazolin-4(3H)-one scaffold. Subsequent modifications, particularly at the 2- and 3-positions of the quinazolinone ring, have led to the discovery of potent inhibitors of various biological targets.

Comparative Biological Activities

The biological activity of this compound derivatives, primarily in the form of quinazolinones, is highly dependent on the nature and position of substituents. These derivatives have been extensively explored as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K), as well as enzymes involved in DNA repair, like Poly(ADP-ribose) polymerase (PARP).

Anticancer Activity

Quinazolinone derivatives have shown significant promise as anticancer agents by targeting key signaling pathways implicated in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Substituted Quinazolinone Derivatives

Compound IDCore StructureR1 (Position 2)R2 (Position 3)TargetCell LineIC50 (µM)Reference
Series 1: EGFR Inhibitors
Gefitinib (Alternative)QuinazolineVaried3-chloro-4-fluorophenylaminoEGFRA549 (Lung)0.027[1]
Erlotinib (Alternative)QuinazolineVaried3-ethynylphenylaminoEGFRA549 (Lung)0.080[2]
5k 3-methyl-quinazolinone4-fluorophenoxy-EGFRSMMC-7721 (Liver)<0.1[3]
5l 3-methyl-quinazolinone4-chlorophenoxy-EGFRPC-3 (Prostate)<0.1[3]
19b QuinazolinoneVariedSemicarbazone moietyEGFRA549 (Lung)0.00005[1]
Series 2: PI3K Inhibitors
Idelalisib (Alternative)QuinazolineVariedVariedPI3KδVarious-[4]
(S)-C5 Quinazolin-4(3H)-oneVariedSubstituted pyridinylPI3KαHCT116 (Colon)0.032[5]
(S)-C8 Quinazolin-4(3H)-oneVariedSubstituted pyridinylPI3KαMCF-7 (Breast)0.041[5]
Series 3: General Cytotoxicity
8a 6-bromo-quinazolin-4(3H)-onen-butylPhenyl-MCF-7 (Breast)15.85[6]
8e 6-bromo-quinazolin-4(3H)-one4-methylbenzylPhenyl-MCF-7 (Breast)35.14[6]
AK-10 Quinazoline3,4,5-trimethoxyphenylMorpholine-MCF-7 (Breast)3.15[7]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substitution at Position 2: The substituent at the 2-position of the quinazolinone ring plays a crucial role in determining potency and selectivity. For EGFR inhibitors, small, electron-withdrawing groups on a phenoxy ring at this position, such as in compounds 5k and 5l , have shown high potency.[3]

  • Substitution at Position 3: Modification at the 3-position with various aromatic and heterocyclic moieties has been a successful strategy for developing potent kinase inhibitors. For PI3K inhibitors, substituted pyridinyl groups, as seen in compounds (S)-C5 and (S)-C8 , have yielded highly active compounds.[5]

  • Halogen Substitution: The presence of a bromine atom at position 6 or 7 of the quinazolinone ring, which would be derived from the 4-bromo position of the starting material, is a common feature in many active compounds and is thought to contribute to binding affinity.[6]

  • Comparison with Alternatives: While derivatives of this compound show promise, they face competition from well-established quinazoline-based drugs like Gefitinib and Erlotinib for EGFR inhibition and Idelalisib for PI3K inhibition.[1][2][4] The novel derivatives must demonstrate superior potency, selectivity, or an improved safety profile to be considered viable alternatives.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. Below are representative protocols for the synthesis of quinazolinone derivatives and the evaluation of their anticancer activity.

Synthesis of 7-Bromo-8-methyl-2-substituted-quinazolin-4(3H)-one

This protocol describes a general two-step synthesis of the quinazolinone scaffold from this compound.

Step 1: Synthesis of 7-Bromo-8-methyl-2-substituted-4H-3,1-benzoxazin-4-one

  • A mixture of this compound (1 equivalent) and an acyl chloride (1.2 equivalents) in a suitable solvent (e.g., pyridine or dioxane) is stirred at room temperature for 2-4 hours.

  • Acetic anhydride (3 equivalents) is then added, and the mixture is heated to reflux for 3-5 hours.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is triturated with a cold saturated sodium bicarbonate solution, and the resulting solid is collected by filtration, washed with water, and dried to yield the benzoxazinone intermediate.

Step 2: Synthesis of 7-Bromo-8-methyl-2-substituted-3-substituted-quinazolin-4(3H)-one

  • The benzoxazinone intermediate from Step 1 (1 equivalent) and a primary amine (1.1 equivalents) are dissolved in glacial acetic acid.

  • The mixture is heated to reflux for 6-8 hours.

  • After cooling, the reaction mixture is poured into ice water.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the final quinazolinone derivative.

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.[1][3]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized quinazolinone derivatives are dissolved in DMSO and serially diluted in cell culture medium. The cells are then treated with various concentrations of the compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Quinazolinone Derivative Inhibitor->EGFR Inhibits ATP Binding

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start This compound step1 Acylation & Cyclization (Benzoxazinone formation) start->step1 step2 Reaction with Amine (Quinazolinone formation) step1->step2 purification Purification & Characterization step2->purification treatment Compound Treatment purification->treatment Test Compounds cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis SAR Analysis

Caption: General experimental workflow for the synthesis and anticancer evaluation of quinazolinone derivatives.

Conclusion

Derivatives of this compound, particularly the resulting 7-bromo-8-methyl-quinazolin-4(3H)-ones, represent a promising class of compounds with significant potential in drug discovery. The structure-activity relationship studies highlighted in this guide demonstrate that careful modification of the quinazolinone scaffold can lead to potent and selective inhibitors of key biological targets in cancer and other diseases. Further optimization of these derivatives, guided by the principles outlined herein, may lead to the development of novel and effective therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-bromo-3-methylbenzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for the disposal of 2-Amino-4-bromo-3-methylbenzoic acid (CAS No. 129833-29-0), based on established protocols for similar chemical compounds. However, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer and to adhere to all federal, state, and local regulations. Always contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Immediate Safety and Handling Precautions

Before handling this compound, ensure you are in a well-ventilated area, preferably a fume hood.[1] Appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid creating dust, and prevent the chemical from coming into contact with skin and eyes.[2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[4]

  • Waste Identification and Segregation:

    • Clearly identify all waste containing this compound.

    • This waste must be segregated from other laboratory waste streams, especially incompatible materials such as strong oxidizing agents and strong acids.

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and sealable container for the collection of waste. The container must be chemically compatible with the compound (e.g., high-density polyethylene).[4]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Aquatic Toxicity).[5]

    • Include the date when the first waste was added to the container.[5]

  • Waste Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA).[5]

    • The storage area should be cool, dry, and well-ventilated, away from general laboratory traffic and incompatible chemicals.[3]

    • Ensure the container is kept closed except when adding waste.[5]

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[6]

    • Provide accurate and complete information about the waste contents to the disposal professionals.

  • Record Keeping:

    • Maintain a detailed log of the accumulated hazardous waste, including the chemical name, quantity, and date of disposal.

Quantitative Safety and Disposal Data

The following table summarizes key information for this compound. Note that hazard classifications are based on data for structurally similar compounds and may not be exhaustive. Always refer to the specific SDS for your product.

ParameterInformationSource
CAS Number 129833-29-0[7][8]
Molecular Formula C₈H₈BrNO₂[7][8]
Molecular Weight 230.06 g/mol [7]
Appearance Off-white to white powder[7]
Potential Hazard Classifications Skin Irritant, Serious Eye Irritant, Harmful if Swallowed, Harmful to Aquatic Life.[9][10]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat, respiratory protection if dust is generated.[2]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant. Do not dispose of down the drain or in general trash.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G Diagram 1: Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Storage cluster_2 Disposal cluster_3 Key Safety Actions Generate Generate Waste (Solid or Solution) Segregate Segregate from Incompatible Waste Generate->Segregate PPE Wear Appropriate PPE Generate->PPE Spill Spill or Exposure? Generate->Spill Container Select & Label Compatible Container Segregate->Container Store Store in Designated Satellite Accumulation Area (SAA) Container->Store Inspect Weekly Inspection of Container Store->Inspect ContactEHS Contact EHS for Pickup Inspect->ContactEHS Documentation Complete Waste Disposal Log ContactEHS->Documentation Disposal Professional Disposal (Approved Facility) Documentation->Disposal SDS Consult SDS SDS->Generate Regulations Follow Local Regulations Regulations->ContactEHS Spill->Segregate No SpillProcedure Follow Emergency Spill/Exposure Protocol Spill->SpillProcedure Yes

References

Essential Safety and Operational Guide for 2-Amino-4-bromo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-4-bromo-3-methylbenzoic acid was not publicly available at the time of this writing. The following guidance is a comprehensive synthesis of information from SDSs of structurally analogous compounds, including 2-Amino-5-bromo-3-methylbenzoic acid, 4-Bromo-3-methylbenzoic acid, and general best practices for handling brominated aromatic carboxylic acids.[1][2][3] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment. This guide is intended for researchers, scientists, and drug development professionals to provide essential safety, handling, and disposal information.

Based on data from similar chemical structures, this compound should be treated as a potentially hazardous substance. The primary anticipated hazards include skin irritation, serious eye irritation, and potential respiratory irritation from dust inhalation.[1][4] It may also be harmful if swallowed.[5] Strict adherence to the following safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is crucial when handling this compound. The following table summarizes the recommended PPE.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles compliant with EU Standard EN166 or OSHA 29 CFR 1910.133. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[6][7]To prevent eye contact, which can cause serious irritation.[1][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[8][9] A fully buttoned lab coat must be worn.[8] For extensive handling, consider a chemical-resistant apron.To avoid direct skin contact, which can lead to irritation.[1] Gloves should be inspected before use and changed immediately upon contamination.[7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is recommended when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[10]To prevent the inhalation of dust, which may cause respiratory tract irritation.[1]
Footwear Fully enclosed shoes made of a chemical-resistant material are mandatory.[7]To protect feet from potential spills.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

  • Preparation and Engineering Controls:

    • Designated Area: All handling of solid this compound should occur within a designated area, preferably a certified chemical fume hood, to control dust and vapors.[7][11]

    • Ventilation: Confirm that the chemical fume hood is functioning correctly before commencing any work.[7]

    • Gather Materials: Before handling the chemical, assemble all necessary equipment, such as spatulas, weigh boats, glassware, and appropriately labeled waste containers.[7]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above, ensuring a proper fit.

  • Handling the Compound:

    • Weighing: To minimize dust generation, carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood.[7]

    • Transfer: Use a spatula for transferring the solid. Avoid actions that could create dust, such as pouring from a height or vigorous scraping.[7]

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean any contaminated surfaces and equipment.[7]

    • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.[7]

    • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[12]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.[10]

  • Solid Waste: Place all disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.[7][12]

  • Aqueous Waste: Aqueous solutions containing this compound should be collected as hazardous waste. Do not dispose of them down the drain.[10][12]

  • Containerization: Collect all waste in sealed, appropriately labeled containers.[10]

  • Disposal Route: Dispose of all waste through an approved hazardous waste disposal facility, adhering to all local, regional, and national regulations.[5][10]

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS & Risk Assessment prep_ppe Gather Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh and Transfer Chemical prep_workspace->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Glassware & Surfaces handling_exp->cleanup_decon spill Follow Spill Protocol handling_exp->spill Spill or Exposure? cleanup_waste Dispose of Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill->cleanup_decon

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.